molecular formula C17H21NO3 B1676307 Mesembrenone CAS No. 468-54-2

Mesembrenone

Cat. No.: B1676307
CAS No.: 468-54-2
M. Wt: 287.35 g/mol
InChI Key: HDNHBCSWFYFPAN-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mesembrenone is a notable alkaloid primarily found in the South African plant Sceletium tortuosum, commonly known as Kanna. This compound is recognized for its pharmacological properties, particularly as a selective serotonin reuptake inhibitor (SSRI), which means it can enhance serotonin levels in the brain, potentially alleviating symptoms of depression and anxiety. This compound has an IC50 value of less than 1 μM, indicating its potency in inhibiting the serotonin transporter (SERT). Additionally, it acts as a phosphodiesterase 4 (PDE4) inhibitor, which may contribute to its therapeutic effects. The traditional use of Kanna includes mood enhancement and mild analgesia, and modern research has begun to validate these applications, focusing on its antidepressant potential. The compound is also being explored for its calming effects and ability to promote a sense of well-being.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aR,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,7,7a-tetrahydroindol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-7,10,16H,8-9,11H2,1-3H3/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNHBCSWFYFPAN-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1CC(=O)C=C2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]2([C@@H]1CC(=O)C=C2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963667
Record name Mesembrenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468-54-2
Record name (+)-Mesembrenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=468-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Mesembrenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesembrenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mesembrenone, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT8JNS8E79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Unfolding Pathway: A Technical Guide to Mesembrenone Biosynthesis in Sceletium tortuosum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sceletium tortuosum, a succulent plant native to South Africa, has garnered significant interest for its traditional use in elevating mood and reducing anxiety. The pharmacological effects of this plant are primarily attributed to a group of alkaloids, with mesembrenone being one of the most prominent. Understanding the biosynthetic pathway of this compound is crucial for the targeted cultivation of high-yield plant varieties, the development of standardized extracts, and the potential for synthetic biology approaches to produce these valuable compounds. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, supported by available experimental evidence. It is important to note that while the key precursors and several intermediates have been identified, the complete enzymatic machinery responsible for this pathway is still under active investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Sceletium tortuosum is a complex process that originates from the aromatic amino acids L-phenylalanine and L-tyrosine. The pathway involves the formation of a unique octahydroindole core structure, followed by a series of modifications.

Early Stages: Formation of the Mesembrine Skeleton

The initial steps of the pathway are the least understood and are largely based on precursor feeding studies and analogies to similar alkaloid biosynthetic pathways. It is proposed that L-phenylalanine provides a C6-C2 unit, while L-tyrosine provides a C6-C1 unit. These units are believed to condense to form an intermediate, which then cyclizes to create the foundational octahydroindole skeleton of the mesembrine alkaloids.

Key Intermediate: Sceletenone

Radiolabeled tracer experiments have provided strong evidence that sceletenone is a key intermediate in the biosynthesis of mesembrine alkaloids.[1] The formation of sceletenone from the initial condensation and cyclization of phenylalanine and tyrosine derivatives represents a critical branching point in the pathway.

Late Stages: Hydroxylation and O-Methylation

Following the formation of the octahydroindole skeleton, a series of hydroxylation and methylation reactions occur to produce the various mesembrine alkaloids. Experimental evidence from radiolabeling studies has shown that the introduction of the second oxygen atom on the aromatic ring occurs at a late stage in the biosynthesis.[1]

The proposed late-stage pathway leading to this compound is as follows:

  • Sceletenone is hydroxylated to form 4'-O-demethylthis compound .

  • 4'-O-demethylthis compound is then methylated to yield This compound .

The following diagram illustrates the proposed biosynthetic pathway of this compound:

Mesembrenone_Biosynthesis Phe L-Phenylalanine C6C2 C6-C2 Unit Phe->C6C2 Tyr L-Tyrosine C6C1 C6-C1 Unit Tyr->C6C1 Intermediate Putative Intermediate C6C2->Intermediate Condensation & Cyclization (Proposed) C6C1->Intermediate Condensation & Cyclization (Proposed) Sceletenone Sceletenone Intermediate->Sceletenone Demethyl 4'-O-Demethylthis compound Sceletenone->Demethyl Hydroxylation This compound This compound Demethyl->this compound O-Methylation

Caption: Proposed biosynthetic pathway of this compound in Sceletium tortuosum.

Quantitative Data on Mesembrine Alkaloids

Quantitative data on the intermediates of the this compound biosynthetic pathway are scarce. However, several studies have reported on the concentration of the major mesembrine alkaloids in Sceletium tortuosum plant material. These concentrations can vary significantly based on genetic factors, environmental conditions, and post-harvest processing.

AlkaloidPlant PartConcentration Range (% of dry weight)Reference
Total AlkaloidsAerial parts0.11 - 1.99[2]
This compoundRootsHigher than shoots[3]
MesembrineShootsHigher than roots[3]
This compoundFermented MaterialIncreased content[4]
MesembrineFermented MaterialDecreased content[4]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of phytochemical analysis and precursor feeding studies. As the enzymes involved have not yet been isolated and characterized, specific enzyme assay protocols are not available. However, this section provides a general overview of the experimental methods used to study mesembrine alkaloids.

Protocol 1: General Alkaloid Extraction from Sceletium tortuosum

This protocol describes a standard acid-base extraction method for the isolation of a total alkaloid fraction from dried plant material.

Materials:

  • Dried and powdered Sceletium tortuosum plant material

  • Methanol

  • 10% Hydrochloric acid

  • 25% Ammonium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Macerate the powdered plant material in methanol for 24-48 hours at room temperature with occasional shaking.

  • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Acidify the residue with 10% hydrochloric acid to a pH of 2-3.

  • Wash the acidic solution with dichloromethane in a separatory funnel to remove neutral and acidic compounds. Discard the organic layer.

  • Basify the aqueous layer with 25% ammonium hydroxide to a pH of 9-10.

  • Extract the alkaloids from the basified aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the total alkaloid extract.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of this compound in an alkaloid extract. The specific parameters will need to be optimized based on the available instrumentation and columns.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water (containing 0.1% formic acid or other suitable modifier) is typically used. The exact gradient program should be optimized for optimal separation.

Standard Preparation:

  • Prepare a stock solution of a certified this compound reference standard in methanol.

  • Prepare a series of calibration standards by diluting the stock solution to known concentrations.

Sample Preparation:

  • Dissolve a known weight of the total alkaloid extract in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Column temperature: 25-30 °C

  • Detection wavelength: Typically in the range of 220-290 nm (to be optimized based on the UV spectrum of this compound).

Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

The following diagram outlines a general experimental workflow for the extraction and quantification of this compound:

Experimental_Workflow PlantMaterial Dried S. tortuosum Plant Material Extraction Alkaloid Extraction (Acid-Base) PlantMaterial->Extraction CrudeExtract Total Alkaloid Extract Extraction->CrudeExtract HPLC HPLC Analysis CrudeExtract->HPLC Quantification Quantification of This compound HPLC->Quantification

Caption: General experimental workflow for this compound analysis.

Future Directions

The complete elucidation of the this compound biosynthetic pathway in Sceletium tortuosum requires further research. Key areas for future investigation include:

  • Identification and characterization of the enzymes involved in each step of the pathway through transcriptomic and proteomic approaches.

  • In vitro reconstitution of the biosynthetic pathway using purified enzymes to confirm their function.

  • Metabolic engineering of Sceletium tortuosum or heterologous hosts to enhance the production of this compound and other valuable alkaloids.

A deeper understanding of this intricate biosynthetic pathway will undoubtedly pave the way for novel applications of Sceletium tortuosum in the pharmaceutical and nutraceutical industries.

References

Mesembrenone as a Selective Serotonin Reuptake Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesembrenone, a key alkaloid constituent of the South African succulent Sceletium tortuosum, has garnered significant scientific interest for its psychoactive properties. This technical guide provides an in-depth analysis of this compound's primary mechanism of action as a potent and selective serotonin reuptake inhibitor (SSRI). It also explores its secondary activity as a phosphodiesterase-4 (PDE4) inhibitor, a dual action that suggests a unique therapeutic potential for mood and cognitive disorders. This document synthesizes the current understanding of this compound's pharmacology, presenting quantitative data on its binding affinities and inhibitory concentrations, detailed experimental protocols for in-vitro assessment, and visualizations of its signaling pathways and experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics targeting the serotonergic system.

Introduction

This compound is a member of the mesembrine family of alkaloids, which are the principal psychoactive components of Sceletium tortuosum (commonly known as Kanna).[1] Traditionally, this plant has been used for its mood-enhancing and anxiolytic effects.[2] Modern pharmacological studies have elucidated that this compound, similar to synthetic antidepressants, functions as a selective inhibitor of the serotonin transporter (SERT).[3][4] This inhibition leads to an increase in the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[5] Furthermore, this compound also exhibits inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP).[3][6] This dual mechanism of action distinguishes it from many standard SSRIs and may contribute to a broader spectrum of therapeutic effects, including potential cognitive enhancement and anti-inflammatory properties.[6][7]

Quantitative Data on SERT and PDE4 Inhibition

The potency of this compound as an SSRI and PDE4 inhibitor has been quantified through various in-vitro assays. The following table summarizes the key quantitative data, primarily binding affinity (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values, for this compound and the related, more potent SERT inhibitor, mesembrine. Lower Kᵢ and IC₅₀ values are indicative of higher binding affinity and greater inhibitory potency, respectively.

CompoundTargetParameterValueNotes
This compound SERTKᵢ27 nMThe inhibition constant (Kᵢ) reflects the binding affinity to the target.[3][5][8]
SERTIC₅₀< 1 µMThe concentration required to inhibit 50% of the target's activity.[3][5][8]
PDE4Kᵢ470 nMDemonstrates secondary target engagement.[3]
PDE4IC₅₀~7.5 µMIndicates inhibitory activity at the PDE4 enzyme.[6]
Mesembrine SERTKᵢ1.4 nMA related alkaloid with higher affinity for the serotonin transporter.[8]

Signaling Pathways

SERT Inhibition Signaling Pathway

This compound's primary mechanism of action involves the direct inhibition of the serotonin transporter (SERT) located on the presynaptic neuron. By blocking SERT, this compound prevents the reuptake of serotonin (5-HT) from the synaptic cleft. This leads to an accumulation of serotonin in the synapse, thereby increasing the activation of postsynaptic serotonin receptors and enhancing serotonergic signaling.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle SERT Serotonin Transporter (SERT) Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release Serotonin->SERT Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin->Postsynaptic_Receptor Binding & Activation Enhanced_Signal Enhanced_Signal Postsynaptic_Receptor->Enhanced_Signal Enhanced Signal Transduction This compound This compound This compound->SERT Inhibition

Caption: Signaling pathway of SERT inhibition by this compound.

PDE4 Inhibition Signaling Pathway

This compound also acts as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This can lead to changes in gene expression that may underlie some of the cognitive and neuroplastic effects observed with Sceletium tortuosum extracts.

PDE4_Inhibition ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesis PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4->AMP This compound This compound This compound->PDE4 Inhibition CREB CREB Phosphorylation PKA->CREB Gene_Expression Changes in Gene Expression CREB->Gene_Expression

Caption: Signaling pathway of PDE4 inhibition by this compound.

Experimental Protocols

The determination of this compound's binding affinity (Kᵢ) and inhibitory concentration (IC₅₀) for the serotonin transporter is typically performed using a competitive radioligand binding assay.

Serotonin Transporter (SERT) Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the human serotonin transporter (hSERT) by measuring its ability to displace a high-affinity radioligand.

Materials:

  • Cell Membranes: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.[8]

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine or Paroxetine).[8]

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 120 mM) and KCl (e.g., 5 mM).[8]

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail: A liquid scintillation cocktail compatible with filter mats.

  • Instrumentation: 96-well microplates, a cell harvester with glass fiber filter mats, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture hSERT-expressing cells to confluence.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration suitable for the assay (e.g., 20-40 µ g/well ).[8]

  • Assay Setup (in a 96-well microplate, in triplicate):

    • Total Binding: Add assay buffer, radioligand solution, and the membrane suspension.[8]

    • Non-specific Binding: Add the non-specific binding control solution, radioligand solution, and the membrane suspension.[8]

    • Competitive Binding: Add varying concentrations of this compound, radioligand solution, and the membrane suspension.[8]

  • Incubation:

    • Incubate the microplate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[8]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filter mats.

    • Place the dried filter mats in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • For the competitive binding wells, determine the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the IC₅₀ value using non-linear regression analysis.

    • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[8]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the in-vitro SSRI activity of a test compound like this compound.

Experimental_Workflow cluster_preparation Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (hSERT-expressing cells) Membrane_Isolation Membrane Isolation & Preparation Cell_Culture->Membrane_Isolation Assay_Setup Assay Plate Setup (Total, Non-specific, Competitive Binding) Membrane_Isolation->Assay_Setup Reagent_Prep Reagent Preparation (Radioligand, Buffers, Test Compound) Reagent_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Dose-Response Curve Fitting Data_Processing->Curve_Fitting IC50_Ki_Calc IC50 & Ki Calculation Curve_Fitting->IC50_Ki_Calc

References

Investigating the Phosphodiesterase 4 (PDE4) Inhibitory Activity of Mesembrenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mesembrenone is a prominent alkaloid found in the South African succulent Sceletium tortuosum (L.) N.E.Br., a plant traditionally used for its mood-enhancing and anxiolytic properties.[1] Modern pharmacological research has identified this compound as a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in intracellular signaling.[2] PDE4 enzymes specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP), and their inhibition leads to increased intracellular cAMP levels.[3][4] This elevation in cAMP modulates various cellular processes, including inflammation and neural activity, making PDE4 a significant therapeutic target for a range of disorders such as chronic obstructive pulmonary disease (COPD), psoriasis, and depression.[5][6] This guide provides an in-depth examination of the PDE4 inhibitory activity of this compound, presenting quantitative data, experimental methodologies, and the underlying signaling pathways for researchers, scientists, and drug development professionals.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound and related alkaloids from Sceletium tortuosum against PDE4 has been quantified in several studies. The data, including the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), are summarized below. Lower values are indicative of higher inhibitory potency.

Compound/ExtractTargetIC50 ValueKi ValueSource(s)
This compound PDE4D0.47 µM-[3][7][8]
PDE4< 1 µM470 nM
PDE4B0.47 µg/mL (~1.64 µM)-[9]
Mesembrine PDE429 µM-[10]
Mesembrenol PDE4B16 µg/mL (~55.3 µM)-[9]
Sceletium tortuosum Extract PDE48.5 µg/mL-[10]

Signaling Pathway and Mechanism of Action

The therapeutic effects of PDE4 inhibitors are rooted in their ability to modulate the cAMP signaling cascade.[11] PDE4 enzymes are key regulators that terminate cAMP-mediated signaling by catalyzing its hydrolysis to the inactive 5'-adenosine monophosphate (5'-AMP).[4]

By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell.[12] This increase in intracellular cAMP activates downstream effector proteins, most notably Protein Kinase A (PKA).[11] Activated PKA then phosphorylates a variety of target proteins, including the cAMP-responsive element-binding protein (CREB), which modulates the transcription of genes involved in inflammation.[11] This cascade ultimately suppresses the activity of various inflammatory mediators, such as tumor necrosis factor-α (TNF-α).[7][8] this compound has shown selectivity for the PDE4D isoform.[3][7][8]

PDE4_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes This compound This compound This compound->PDE4 Inhibits PKA_active PKA (Active) PKA_inactive->PKA_active CREB_inactive CREB (Inactive) PKA_active->CREB_inactive Phosphorylates CREB_active p-CREB (Active) CREB_inactive->CREB_active Gene Anti-inflammatory Gene Transcription CREB_active->Gene Promotes PDE4_Assay_Workflow Start Start: Prepare Reagents Prep_Compounds 1. Prepare Serial Dilutions of this compound & Controls Start->Prep_Compounds Dispense_Enzyme 2. Dispense PDE4 Enzyme into 96-well Plate Start->Dispense_Enzyme Add_Compounds 3. Add Diluted Compounds to Plate Prep_Compounds->Add_Compounds Dispense_Enzyme->Add_Compounds Initiate_Reaction 4. Initiate Reaction with cAMP-FAM Substrate Add_Compounds->Initiate_Reaction Incubate_1 5. Incubate at 30°C (e.g., 60 min) Initiate_Reaction->Incubate_1 Stop_Reaction 6. Stop Reaction with Binding Agent Incubate_1->Stop_Reaction Incubate_2 7. Incubate for Binding Stop_Reaction->Incubate_2 Read_Plate 8. Measure Fluorescence Polarization Incubate_2->Read_Plate Analyze_Data 9. Calculate % Inhibition & Plot Dose-Response Curve Read_Plate->Analyze_Data End End: Determine IC50 Value Analyze_Data->End

References

The Alkaloid Mesembrenone: A Technical Guide to its Natural Sources, Distribution, and Analysis in Sceletium tortuosum (Kanna)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesembrenone, a key alkaloid found in the South African succulent Sceletium tortuosum (commonly known as Kanna), is a compound of significant interest for its psychoactive properties. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical quantification of this compound. It details the biosynthetic origins of this alkaloid and explores its differential accumulation within the plant. Furthermore, this guide presents detailed methodologies for the extraction and quantitative analysis of this compound, alongside a summary of its known concentrations in various plant materials. The document also illustrates the key signaling pathways associated with this compound's pharmacological activity, namely the inhibition of the serotonin (B10506) transporter (SERT) and phosphodiesterase 4 (PDE4). This guide is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of Kanna and its constituent alkaloids.

Natural Sources and Distribution of this compound

This compound is a prominent alkaloid found in the plant Sceletium tortuosum, a succulent traditionally used by indigenous people of Southern Africa for its mood-elevating and anxiolytic properties.[1] While S. tortuosum is the primary source, this compound has also been identified as a minor constituent in Lampranthus aureus and Lampranthus spectabilis.[2] The concentration and distribution of this compound within S. tortuosum are influenced by several factors, including the specific plant part, genetic makeup, growing conditions, and post-harvest processing.[3][4]

Distribution within the Plant

Research indicates a differential accumulation of mesembrine-type alkaloids within the various organs of Sceletium tortuosum. Studies have shown that the roots of the plant tend to have higher concentrations of this compound and its related compound, delta-7-mesembrenone (Δ7-mesembrenone).[5][6] Conversely, the aerial parts, including the leaves and stems, generally contain higher levels of mesembrine (B35894).[5][6] This differential distribution suggests distinct roles for these alkaloids within the plant's physiology or specific sites of biosynthesis and storage. For researchers aiming to enrich extracts with this compound, the roots are the preferred plant material.[5]

The Influence of Fermentation

The traditional preparation of Kanna, known as "kougoed" or "channa," involves a fermentation process that significantly alters the alkaloid profile of the plant material.[3][7] Fermentation has been observed to cause a chemical transformation of mesembrine into Δ7-mesembrenone.[3] In some studies, a decrease in this compound content has been noted alongside an increase in mesembrine, suggesting a reduction of the double bond in the cyclohexene (B86901) ring of this compound to form mesembrine.[3] This highlights the critical role of post-harvest processing in determining the final concentration of this compound in Kanna products.

Quantitative Data on this compound Distribution

The following tables summarize the quantitative data on this compound and related alkaloid concentrations found in Sceletium tortuosum from various studies. These values can vary significantly based on the chemotype of the plant, analytical methods used, and processing conditions.

Table 1: Distribution of Major Alkaloids in Different Parts of Sceletium tortuosum

Plant PartThis compound (% of total alkaloids)Mesembrine (% of total alkaloids)Δ7-Mesembrenone (% of total alkaloids)Reference(s)
RootsHigher ConcentrationLower ConcentrationHigher Concentration[5][6]
Shoots (Leaves & Stems)Lower ConcentrationHigher ConcentrationLower Concentration[5][6]

Table 2: Effect of Fermentation on Mesembrine and Δ7-Mesembrenone Content

AlkaloidConcentration Before Fermentation (% dry weight)Concentration After 10-day Fermentation (% dry weight)Reference(s)
Mesembrine1.33%0.05%[2]
Δ7-MesembrenoneBelow Limit of Quantitation0.11%[2]

Table 3: Alkaloid Content in Different Sceletium Species (% w/w)

SpeciesThis compoundMesembrineReference(s)
S. tortuosum2.20%0.16%[8]
S. expansum0.03%0.30%[8]
S. strictum0.76%0.68%[8]

Biosynthesis of this compound

The biosynthesis of mesembrine alkaloids, including this compound, is a complex pathway originating from the aromatic amino acids phenylalanine and tyrosine.[9][10] The proposed pathway involves the formation of a perhydroindole core structure. The aromatic portion of the molecule is derived from phenylalanine, while the perhydroindole ring system is believed to originate from tyrosine.[10]

G Phe Phenylalanine Cinnamic Cinnamic Acid Phe->Cinnamic Tyr Tyrosine pCoumaric p-Coumaric Acid Tyr->pCoumaric Intermediates Key Intermediates (e.g., Norbelladines) Cinnamic->Intermediates Multiple Steps pCoumaric->Intermediates Multiple Steps Cyclization Cyclization & Modification Intermediates->Cyclization Mes_Alkaloids Mesembrine Alkaloids (Mesembrine, this compound, etc.) Cyclization->Mes_Alkaloids

A simplified proposed biosynthetic pathway for mesembrine alkaloids.

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the extraction and quantification of this compound from Sceletium tortuosum.

Extraction of this compound

A common and effective method for the extraction of mesembrine alkaloids is a solvent extraction followed by an acid-base purification.

Protocol 1: Solvent Extraction

  • Preparation of Plant Material: Dry the Kanna plant material (roots are preferred for higher this compound content) and grind it into a fine powder to increase the surface area for extraction.[1]

  • Maceration: Suspend the powdered plant material in ethanol (B145695) (e.g., 95%) in a sealed container. A common ratio is 1:4 (plant material to solvent, w/v).[11]

  • Extraction: Agitate the mixture periodically over a period of 7-14 days to facilitate the release of alkaloids.[11]

  • Filtration: Filter the mixture to separate the ethanolic extract from the solid plant residue.

  • Solvent Evaporation: Gently evaporate the ethanol from the filtrate using a rotary evaporator under reduced pressure and at a controlled temperature to prevent alkaloid degradation. The resulting product is a concentrated crude extract.[1]

Protocol 2: Acid-Base Extraction for Alkaloid Purification

  • Acidification: Dissolve the crude extract from Protocol 1 in a dilute acidic solution (e.g., 5% acetic acid). This protonates the alkaloids, rendering them water-soluble.[1]

  • Defatting: Wash the acidic aqueous solution with a non-polar solvent such as hexane (B92381) to remove lipids and other non-polar impurities. The alkaloids will remain in the aqueous phase. Discard the non-polar solvent layer.[1]

  • Basification: Increase the pH of the aqueous solution to approximately 9-10 using a base like ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.[1]

  • Extraction of Free Base: Extract the alkaloids from the basified aqueous solution using a non-polar organic solvent like dichloromethane. Repeat the extraction multiple times to ensure complete transfer of the alkaloids into the organic phase.[1]

  • Final Evaporation: Combine the organic layers and evaporate the solvent to yield a purified alkaloid extract.

G start Dried & Powdered Kanna Material extraction Solvent Extraction (e.g., Ethanol Maceration) start->extraction filtration Filtration extraction->filtration crude_extract Crude Alkaloid Extract filtration->crude_extract acid_base Acid-Base Purification crude_extract->acid_base purified_extract Purified Alkaloid Extract acid_base->purified_extract analysis Quantitative Analysis (HPLC/GC-MS) purified_extract->analysis end Quantified this compound analysis->end G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT SERT Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binding This compound This compound This compound->SERT Inhibition G ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Activation PDE4 PDE4 cAMP->PDE4 Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4->AMP This compound This compound This compound->PDE4 Inhibition Downstream Downstream Effects (e.g., Anti-inflammatory, Pro-cognitive) PKA->Downstream

References

Chemical structure and stereochemistry of Mesembrenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Mesembrenone

Introduction

This compound is a prominent alkaloid found in the plant species Sceletium tortuosum, commonly known as Kanna.[1] It belongs to the mesembrine class of alkaloids, which are characterized by a cis-3a-aryloctahydroindole nucleus.[2] This compound, along with its structural relatives like mesembrine, is a subject of significant research interest due to its psychoactive properties and potential therapeutic applications.[3][4] this compound is recognized primarily as a potent selective inhibitor of the serotonin transporter (SERT) and an inhibitor of phosphodiesterase 4 (PDE4), which underpins its antidepressant and anxiolytic effects.[1][4][5] This guide provides a detailed examination of the chemical structure and stereochemistry of this compound, supported by experimental data and methodologies.

Chemical Structure

This compound possesses a unique tricyclic skeleton that forms the foundation of its chemical identity and biological activity.[3]

1.1. Core Scaffold and IUPAC Nomenclature

The core structure of this compound is a 3a-aryl-cis-octahydroindole. Its formal chemical name, according to IUPAC nomenclature, is (3aR,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,7,7a-tetrahydroindol-6-one .[5][6] This name precisely defines the connectivity of the atoms and the spatial arrangement of its stereocenters.

1.2. Functional Groups and Molecular Formula

The molecule's chemical formula is C₁₇H₂₁NO₃ .[1][5] Key functional groups present in the this compound structure include:

  • A tertiary amine (N-methyl group).

  • An α,β-unsaturated ketone within the six-membered ring.

  • A dimethoxy-substituted phenyl group attached to a quaternary carbon.

The presence of these functional groups, particularly the ketone and the aromatic ring, are crucial for its interaction with biological targets.

Stereochemistry

The stereochemistry of this compound is a critical aspect of its structure, as different stereoisomers can exhibit varied pharmacological activities.

2.1. Stereocenters and Absolute Configuration

This compound has two stereocenters, located at the C3a and C7a positions, which are the bridgehead carbons of the fused ring system. The naturally occurring and biologically active form is (+)-Mesembrenone.[5][6] The absolute configuration of these chiral centers is defined by the IUPAC name as 3aR and 7aS .[5][6] This specific cis-fusion of the rings is a characteristic feature of the mesembrine alkaloid family.[2]

2.2. Enantioselectivity and Biological Importance

The specific three-dimensional arrangement is vital for its biological function. Enantioselective synthesis is a key focus in the chemical study of mesembrine alkaloids to ensure the production of the desired enantiomer, as the other may be less active or contribute to side effects.[3] The defined stereochemistry governs the molecule's ability to bind with high affinity to the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4).[1][4]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic and analytical techniques.

Table 1: General Chemical Properties of this compound

PropertyValueSource
CAS Number 468-54-2[1][3][5]
Molecular Formula C₁₇H₂₁NO₃[1][5]
Molecular Weight 287.36 g/mol [5][6]
IUPAC Name (3aR,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,7,7a-tetrahydroindol-6-one[5][6]
InChI Key HDNHBCSWFYFPAN-IRXDYDNUSA-N[3][5]

Table 2: Computed Chemical Descriptors for this compound

DescriptorValueSource
XLogP3 2.2[6]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 4[6]
Rotatable Bond Count 3[6]
Exact Mass 287.15214353 Da[6]
Topological Polar Surface Area 38.8 Ų[6]

Experimental Protocols for Structural Elucidation

The determination of this compound's complex structure relies on several key experimental techniques.

4.1. Isolation from Natural Sources

The primary source of this compound is the plant Sceletium tortuosum.[1]

  • Protocol: The dried and powdered plant material is typically subjected to an exhaustive extraction process.

    • Extraction: Soxhlet extraction or maceration with a solvent like ethanol is performed.[7][8]

    • Acid-Base Partitioning: The crude extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous phase is then washed with a non-polar solvent to remove neutral impurities. The solution is subsequently basified (e.g., with Na₂CO₃) to deprotonate the alkaloids, which are then extracted into an organic solvent like chloroform.[7]

    • Chromatography: The resulting alkaloid mixture is separated into individual components using column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) for final purification.[7]

4.2. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed molecular structure of organic compounds. Both 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are essential to assign all proton and carbon signals and to establish the connectivity of the atoms within the this compound molecule.[3][8] The identity of isolated this compound is routinely confirmed by NMR.[8]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of this compound.[3] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for both the identification and quantification of this compound in plant extracts and biological samples.[3][8] High-resolution mass spectrometry (HR-MS) provides the precise mass needed to confirm the molecular formula.[8]

  • X-ray Crystallography: This technique provides unambiguous proof of a molecule's three-dimensional structure and absolute stereochemistry by analyzing the diffraction pattern of X-rays passing through a single crystal.[9][10] While specific crystallographic data for this compound itself is not detailed in the provided results, the structure of related mesembrine alkaloids has been confirmed using this method, establishing the conformation and absolute configuration of the core scaffold.[11] It remains the definitive method for confirming stereochemical assignments.[12]

Visualizations

5.1. Logical Relationships

G Fig. 1: Chemical relationship between major mesembrine alkaloids. Mesembrine Mesembrine This compound This compound (α,β-unsaturated ketone) Mesembrine->this compound Oxidation Mesembranol Mesembranol (Alcohol) This compound->Mesembranol Reduction Mesembrenol Mesembrenol (Allylic Alcohol) Mesembranol->Mesembrenol Dehydration

Fig. 1: Chemical relationship between major mesembrine alkaloids.

5.2. Experimental Workflow

G Fig. 2: Workflow for the isolation and structural elucidation of this compound. Plant Sceletium tortuosum Plant Material Extract Crude Alkaloid Extract Plant->Extract Extraction Purify Chromatographic Purification Extract->Purify Separation Isolated Pure this compound Purify->Isolated MS Mass Spectrometry (MS) (Molecular Weight, Formula) Isolated->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) Isolated->NMR Xray X-ray Crystallography (3D Structure, Stereochemistry) Isolated->Xray Confirm Structure Confirmed MS->Confirm NMR->Confirm Xray->Confirm

Fig. 2: Workflow for the isolation and structural elucidation of this compound.

5.3. Signaling Pathway

G Fig. 3: Dual-inhibition signaling pathway of this compound. This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits Serotonin ↑ Extracellular Serotonin SERT->Serotonin Leads to cAMP ↑ Intracellular cAMP PDE4->cAMP Leads to Effect1 Antidepressant & Anxiolytic Effects Serotonin->Effect1 cAMP->Effect1 Effect2 Cognitive Enhancement cAMP->Effect2

Fig. 3: Dual-inhibition signaling pathway of this compound.

References

The Enduring Legacy of Mesembrenone-Containing Plants: A Technical Guide to Their Historical and Traditional Uses

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the historical and traditional uses of plants containing Mesembrenone, with a primary focus on Sceletium tortuosum, commonly known as Kanna. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the ethnobotanical background, traditional preparation methods, and the scientific basis for its historical applications.

Historical and Traditional Significance

Sceletium tortuosum has a rich history of use by the indigenous San and Khoikhoi people of Southern Africa, with the earliest written accounts dating back to 1662.[1][2] Traditionally, this succulent plant was revered for its mood-enhancing, sedative, and analgesic properties.[1][3] It played a significant role in social and spiritual ceremonies, and was used by hunter-gatherers to alleviate hunger, thirst, and fatigue during long expeditions.[3][4]

The plant material was prepared in various ways, including fermentation, which was a common practice to create a product known as "kougoed" or "channa."[4] This fermented material was then chewed, smoked, used as a snuff, or brewed into teas and tinctures.[1][5] The traditional applications of Sceletium tortuosum were diverse, ranging from relieving toothaches and abdominal pain to reducing stress and anxiety.[3][4]

Quantitative Analysis of this compound and Related Alkaloids

This compound is one of the key psychoactive alkaloids found in Sceletium species, alongside Mesembrine, Mesembrenol, and others. The concentration of these alkaloids can vary significantly depending on the species, growing conditions, and processing methods. Modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) have enabled the precise quantification of these compounds.

Below are tables summarizing the quantitative analysis of Mesembrine-type alkaloids in various Sceletium species from cited studies.

Table 1: Alkaloid Content in Different Sceletium Species (% w/w of dry material)

SpeciesThis compoundMesembrineMesembranolEpimesembranolReference
S. tortuosum0.162.200.180.41[3]
S. expansum0.030.30< LOD< LOD[3]
S. strictum0.760.68--[3]

LOD: Limit of Detection

Experimental Protocols

The isolation and quantification of this compound and related alkaloids are crucial for research and drug development. The following sections detail common experimental protocols cited in the literature.

Extraction of Mesembrine Alkaloids

A common method for the extraction of Mesembrine alkaloids from dried plant material involves the use of an acidic solution followed by a liquid-liquid extraction.

Protocol: Acid-Base Extraction

  • Maceration: Finely ground, dried plant material is mixed with 0.05 M sulfuric acid and allowed to stand at room temperature for 20 minutes.

  • Filtration: The mixture is filtered, and the remaining solid plant material is re-extracted with a smaller volume of 0.05 M sulfuric acid.

  • Alkalinization: The combined aqueous extracts are made alkaline with ammonia.

  • Solvent Extraction: The alkalinized solution is then extracted with dichloromethane.

  • Drying and Evaporation: The dichloromethane extract is dried with anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude alkaloid extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of Mesembrine alkaloids.

Protocol: HPLC Analysis

  • Column: A C18 column is typically used for the separation.

  • Mobile Phase: A common mobile phase consists of a mixture of water, acetonitrile, and ammonium hydroxide solution.

  • Detection: The alkaloids are detected using a UV detector at a wavelength of 228 nm.

  • Quantification: The concentration of each alkaloid is determined by comparing the peak area to that of a known standard.

Signaling Pathways and Mechanisms of Action

This compound's pharmacological effects are primarily attributed to its activity as a serotonin reuptake inhibitor (SRI) and a phosphodiesterase 4 (PDE4) inhibitor.

Serotonin Reuptake Inhibition

By blocking the serotonin transporter (SERT), this compound increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This mechanism is believed to be responsible for its mood-enhancing and anxiolytic effects.

SERT_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Synaptic_Cleft Synaptic Cleft Serotonin_Vesicle->Synaptic_Cleft Release of Serotonin SERT Serotonin Transporter (SERT) Serotonin_Receptor Serotonin Receptor Synaptic_Cleft->SERT Serotonin Reuptake Synaptic_Cleft->Serotonin_Receptor Binds to Receptor This compound This compound This compound->SERT Inhibits PDE4_Inhibition cluster_cell Cell Interior ATP ATP Adenylyl_Cyclase Adenylyl Cyclase ATP->Adenylyl_Cyclase Substrate cAMP cAMP Adenylyl_Cyclase->cAMP Converts to PDE4 PDE4 cAMP->PDE4 Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (inactive) PDE4->AMP Anti_inflammatory Anti-inflammatory Response PKA->Anti_inflammatory Leads to This compound This compound This compound->PDE4 Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis Plant_Material Dried Sceletium Material Extraction Alkaloid Extraction Plant_Material->Extraction Purification Purification of this compound Extraction->Purification SERT_Assay SERT Inhibition Assay (e.g., Radioligand Binding) Purification->SERT_Assay PDE4_Assay PDE4 Inhibition Assay (e.g., Fluorescence Polarization) Purification->PDE4_Assay IC50_SERT IC50 Determination for SERT SERT_Assay->IC50_SERT IC50_PDE4 IC50 Determination for PDE4 PDE4_Assay->IC50_PDE4

References

A Technical Guide to the Preliminary In Vitro Bioactivity of Mesembrenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesembrenone is a prominent alkaloid found in Sceletium tortuosum (Kanna), a succulent plant native to South Africa with a long history of traditional use for mood elevation and stress relief.[1][2] As a member of the mesembrine family of alkaloids, this compound has garnered significant scientific interest for its distinct pharmacological profile. Preliminary in vitro studies have identified it as a dual-action psychoactive compound, primarily functioning as a serotonin reuptake inhibitor and a phosphodiesterase 4 (PDE4) inhibitor.[1][3]

This technical guide provides a comprehensive overview of the current in vitro data on this compound's bioactivity. It is designed to serve as a foundational resource for researchers and drug development professionals by summarizing quantitative data, detailing key experimental protocols, and visualizing the underlying biochemical pathways and workflows.

Core In Vitro Bioactivities

The principal mechanisms of action for this compound identified through in vitro studies are the inhibition of the Serotonin Transporter (SERT) and Phosphodiesterase 4 (PDE4). These dual activities are thought to underpin its potential antidepressant, anxiolytic, and cognitive-enhancing effects.[4]

Serotonin Transporter (SERT) Inhibition

This compound is a potent inhibitor of the serotonin transporter.[1] By blocking SERT, this compound prevents the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration and duration of action of this key neurotransmitter involved in mood regulation. This mechanism is analogous to that of selective serotonin reuptake inhibitors (SSRIs), a widely prescribed class of antidepressants.[1]

Phosphodiesterase 4 (PDE4) Inhibition

This compound also demonstrates significant inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of the second messenger cyclic adenosine monophosphate (cAMP).[3][5] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates signaling pathways like the PKA-CREB cascade.[6] This pathway is implicated in neuroplasticity, mood regulation, and the suppression of pro-inflammatory cytokines, suggesting potential neuroprotective and anti-inflammatory properties for this compound.[4][6][7]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies, providing key metrics for this compound's potency as an inhibitor.

Table 1: Serotonin Transporter (SERT) Inhibition Data

ParameterValueReference(s)
Ki (Inhibitor Constant)27 nM[1][8]
IC50 (Half-maximal Inhibitory Conc.)< 1 µM[1][9]
IC50 (Half-maximal Inhibitory Conc.)~ 1.4 µM[4]

Table 2: Phosphodiesterase 4 (PDE4) Inhibition Data

ParameterValueReference(s)
Ki (Inhibitor Constant)470 nM[1][8]
IC50 (PDE4D Isoform)0.47 µM[5]
IC50 (General PDE4)~ 7.5 µM[4]

Table 3: Other Reported In Vitro Activities

BioactivityFindingReference(s)
Acetylcholinesterase (AChE) InhibitionPlant extracts containing this compound-type alkaloids show AChE inhibitory activity, but specific IC50 data for pure this compound is not available.[10]
Anti-Inflammatory ActivityPotential anti-inflammatory effects are suggested via the PDE4 inhibition mechanism, but direct in vitro data (e.g., cytokine inhibition IC50) is limited.[4][9]
Cytotoxicity on Cancer Cell LinesData on the specific effects of purified this compound on cancer cell lines is not readily available in the current scientific literature.

Signaling Pathways and Experimental Workflows

Visualizations of key biological pathways and experimental procedures provide a clearer understanding of this compound's mechanism and evaluation.

G cluster_0 This compound's Dual Action & Potential Therapeutic Outcomes cluster_1 Mechanism 1: CNS cluster_2 Mechanism 2: Intracellular cluster_3 Potential Effects This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Binds to PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Binds to SERT_Inhibition SERT Inhibition Serotonin Increased Synaptic Serotonin SERT_Inhibition->Serotonin Leads to Antidepressant Antidepressant Effects Serotonin->Antidepressant Anxiolytic Anxiolytic Effects Serotonin->Anxiolytic PDE4_Inhibition PDE4 Inhibition cAMP Increased Intracellular cAMP PDE4_Inhibition->cAMP Leads to cAMP->Antidepressant Cognitive Cognitive Enhancement cAMP->Cognitive

Caption: Logical relationship of this compound's dual-inhibition mechanism.

PDE4_Pathway This compound This compound PDE4 PDE4 Enzyme This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP AMP (inactive) PDE4->AMP Produces ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Suppression Suppression pCREB->Suppression Leads to Cytokines Pro-inflammatory Cytokine Synthesis (e.g., TNF-α) Suppression->Cytokines

Caption: this compound's inhibition of the PDE4 signaling pathway.

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Reagents: - Buffer - Enzyme (e.g., PDE4, SERT) - Substrate (e.g., cAMP) D Incubate Enzyme with This compound or Controls A->D B Prepare Test Compound: Serial dilutions of this compound B->D C Prepare Controls: - Positive (Known Inhibitor) - Negative (Vehicle) C->D E Initiate Reaction: Add Substrate D->E F Incubate at Controlled Temperature E->F G Stop Reaction F->G H Measure Signal (e.g., Fluorescence, Absorbance) G->H I Calculate % Inhibition vs. Negative Control H->I J Plot Dose-Response Curve: % Inhibition vs. [this compound] I->J K Calculate IC50 Value J->K

Caption: General workflow for an in vitro enzyme inhibition assay.

Detailed Experimental Protocols

While specific protocols from the original discovery studies are often proprietary, the following are generalized, standard methodologies for assessing the key bioactivities of this compound.

Protocol: PDE4 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE4.

  • Reagent Preparation :

    • Assay Buffer : Prepare a suitable buffer (e.g., Tris-HCl) at physiological pH containing MgCl₂.

    • PDE4 Enzyme : Use a recombinant human PDE4 enzyme (e.g., PDE4D) diluted in assay buffer to a pre-determined optimal concentration.

    • Substrate : Prepare a solution of cyclic adenosine monophosphate (cAMP).

    • Test Compound : Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.

  • Assay Procedure :

    • Add the test compound (this compound dilutions) or vehicle control (DMSO) to the wells of a microplate.

    • Add the diluted PDE4 enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the cAMP substrate solution to all wells.

    • Incubate the plate at 30°C or 37°C for a fixed time (e.g., 30-60 minutes).

  • Detection and Data Analysis :

    • Stop the reaction.

    • Detect the amount of remaining cAMP or the amount of AMP produced. A common method is a competitive immunoassay or a coupled-enzyme system that generates a fluorescent or luminescent signal.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[8]

Protocol: Serotonin Transporter (SERT) Binding Assay

This assay measures the ability of a compound to displace a known radiolabeled ligand from the serotonin transporter.

  • Reagent Preparation :

    • Binding Buffer : Prepare a buffer (e.g., Tris-HCl) containing appropriate salts.

    • SERT Source : Use cell membranes prepared from a cell line stably expressing the recombinant human serotonin transporter (hSERT).

    • Radioligand : Use a high-affinity SERT ligand, such as [³H]-Citalopram, diluted in binding buffer.

    • Test Compound : Prepare a serial dilution of this compound.

  • Assay Procedure :

    • In a microplate or microcentrifuge tubes, combine the hSERT-containing membranes, the radioligand, and varying concentrations of the test compound (this compound) or vehicle.

    • To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of a known, non-labeled SERT inhibitor (e.g., fluoxetine).

    • Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

  • Detection and Data Analysis :

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the cell membranes while allowing unbound radioligand to pass through.

    • Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each this compound concentration.

    • Calculate the IC₅₀ value from the dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to screen for AChE inhibitors.[11][12]

  • Reagent Preparation :

    • Buffer : Prepare a phosphate buffer at pH 8.0.

    • AChE Enzyme : Use acetylcholinesterase from electric eel or a recombinant source.

    • Substrate : Prepare a solution of acetylthiocholine iodide (ATCI).

    • Chromogen : Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent).

    • Test Compound : Prepare serial dilutions of the test compound.

  • Assay Procedure :

    • In a 96-well plate, add the buffer, DTNB solution, and the test compound dilutions.

    • Add the AChE enzyme solution to the wells and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the ATCI substrate.

    • The enzyme hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion.

  • Detection and Data Analysis :

    • Measure the increase in absorbance at 412 nm over time using a microplate reader.

    • Calculate the reaction rate for each concentration.

    • Determine the percentage of inhibition compared to the vehicle control.

    • Calculate the IC₅₀ value from the resulting dose-response curve.[11]

Discussion and Future Directions

The existing in vitro data strongly position this compound as a compelling dual-action molecule targeting both the serotonin and cAMP signaling pathways. Its potent inhibition of SERT is comparable to established antidepressant drugs, while its additional activity as a PDE4 inhibitor offers a multi-target profile that may provide unique therapeutic benefits, potentially in cognitive function and neuroinflammation.[3][4]

However, the research is still in a preliminary phase. Key areas for future investigation include:

  • Isoform Selectivity : Determining the inhibitory profile of this compound against the different PDE4 isoforms (A, B, C, and D) is critical, as these isoforms have different physiological roles and side-effect profiles.[5]

  • Confirmation of Minor Bioactivities : Rigorous testing of pure this compound in acetylcholinesterase and butyrylcholinesterase inhibition assays is needed to confirm if it contributes to the cholinesterase-inhibiting effects seen in some plant extracts.

  • Direct Anti-Inflammatory Effects : Moving beyond PDE4 inhibition, studies should investigate the direct impact of this compound on inflammatory markers in relevant cell models, such as measuring the inhibition of TNF-α, IL-6, and other cytokines in stimulated immune cells (e.g., PBMCs or macrophages).

  • Cytotoxicity and Safety Profile : A comprehensive in vitro cytotoxicity assessment across a panel of human cell lines (both cancerous and non-cancerous) is essential to establish a preliminary safety and selectivity profile.

Conclusion

Preliminary in vitro studies have characterized this compound as a potent dual inhibitor of the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4). Quantitative data reveal high-affinity binding and functional inhibition of both targets, providing a clear mechanistic basis for the ethnobotanical uses of Sceletium tortuosum. The methodologies and data presented in this guide offer a solid foundation for further research into this compound's therapeutic potential, highlighting it as a promising lead compound for the development of novel treatments for depression, anxiety, and other neurological disorders.

References

Unveiling the Therapeutic Potential of Mesembrenone: A Technical Guide to Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the novel therapeutic targets of Mesembrenone, a key alkaloid from the plant Sceletium tortuosum. This document outlines the quantitative bioactivity, detailed experimental protocols for target validation, and the core signaling pathways associated with this compound's mechanism of action.

This compound has emerged as a promising natural compound with significant pharmacological activity, primarily as a dual inhibitor of the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4).[1][2] This dual-action mechanism suggests its potential in treating a range of central nervous system disorders, including depression and anxiety, by modulating serotonergic neurotransmission and intracellular signaling cascades.[2][3] This guide serves as a comprehensive resource for the scientific community to explore and harness the therapeutic capabilities of this compound.

Quantitative Bioactivity of Mesembrine Alkaloids

The following table summarizes the inhibitory activities of this compound and its related alkaloids, providing a comparative overview of their potency at their primary molecular targets.

AlkaloidTargetParameterValueReference(s)
This compound SERT Kᵢ 27 nM [1][4]
IC₅₀ < 1 µM [1]
PDE4 Kᵢ 470 nM [1]
PDE4B IC₅₀ 0.47 µg/mL [4]
MesembrineSERTKᵢ1.4 nM
PDE4BIC₅₀7.8 µg/mL[4]
MesembrenolPDE4BIC₅₀16 µg/mL[4]
Δ7-MesembrenoneTyrosinase, Antioxidant PathwaysIC₅₀Data not available[4]

Core Signaling Pathways and Mechanisms of Action

This compound's therapeutic effects are primarily attributed to its interaction with two key signaling pathways: Serotonin Reuptake Inhibition and Phosphodiesterase 4 (PDE4) Inhibition.

Serotonin Transporter (SERT) Inhibition

This compound acts as a selective serotonin reuptake inhibitor (SSRI) by binding to the serotonin transporter.[3] This action blocks the reabsorption of serotonin from the synaptic cleft, leading to an increased concentration of this neurotransmitter in the synapse. The sustained presence of serotonin enhances its binding to postsynaptic receptors, which is believed to mediate the antidepressant and anxiolytic effects of this compound.[4]

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Synaptic_Cleft_Serotonin Serotonin Serotonin_Vesicle->Synaptic_Cleft_Serotonin Release SERT SERT Synaptic_Cleft_Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft_Serotonin->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activation This compound This compound This compound->SERT Inhibition

This compound's inhibitory action on the Serotonin Transporter (SERT).
Phosphodiesterase 4 (PDE4) Inhibition

In addition to its effects on SERT, this compound inhibits phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1][3] By inhibiting PDE4, this compound increases intracellular cAMP levels. This elevation in cAMP activates downstream signaling pathways, including Protein Kinase A (PKA), which can lead to a variety of cellular responses, including anti-inflammatory effects and improved cognitive function.[5]

PDE4_Inhibition cluster_cell Cell Interior ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesis PDE4 PDE4 cAMP->PDE4 Degradation PKA Protein Kinase A cAMP->PKA Activation AMP 5'-AMP Cellular_Response Cellular Response (e.g., Anti-inflammatory) PKA->Cellular_Response Leads to This compound This compound This compound->PDE4 Inhibition

Mechanism of this compound as a PDE4 inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the validation of this compound's therapeutic targets. The following are generalized protocols for the key assays.

Serotonin Transporter (SERT) Binding Assay (Radioligand)

This assay determines the binding affinity of a test compound to the serotonin transporter.

SERT_Assay_Workflow Start Start Membrane_Prep Prepare cell membranes expressing human SERT Start->Membrane_Prep Incubation Incubate membranes with [³H]citalopram and this compound (varying concentrations) Membrane_Prep->Incubation Filtration Separate bound and unbound radioligand via rapid filtration Incubation->Filtration Quantification Quantify radioactivity on filters using liquid scintillation counting Filtration->Quantification Analysis Determine IC₅₀ and Kᵢ values Quantification->Analysis End End Analysis->End

Workflow for the SERT Radioligand Binding Assay.

1. Objective: To determine the binding affinity (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) of this compound for the human serotonin transporter (hSERT).

2. Materials:

  • HEK293 cells stably expressing hSERT
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
  • Radioligand: [³H]citalopram (specific activity ~80 Ci/mmol)
  • Non-specific binding control: 10 µM Paroxetine
  • Test Compound: this compound, serially diluted in assay buffer
  • 96-well microplates
  • Cell harvester and glass fiber filters (e.g., Whatman GF/B)
  • Liquid scintillation counter and scintillation fluid

3. Methodology:

  • Membrane Preparation:
  • Culture hSERT-expressing HEK293 cells to confluency.
  • Harvest cells and homogenize in ice-cold assay buffer.
  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
  • Wash the membrane pellet with fresh, ice-cold assay buffer and resuspend to a final protein concentration of 10-20 µg per well.
  • Binding Assay:
  • In a 96-well microplate, add the following to triplicate wells:
  • Total Binding: 50 µL of assay buffer, 50 µL of [³H]citalopram solution (final concentration ~1 nM), and 100 µL of the membrane suspension.
  • Non-specific Binding: 50 µL of Paroxetine solution, 50 µL of [³H]citalopram solution, and 100 µL of the membrane suspension.
  • Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]citalopram solution, and 100 µL of the membrane suspension.
  • Incubate the plate at room temperature for 60 minutes.
  • Filtration and Quantification:
  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
  • Wash the filters three times with 3 mL of ice-cold assay buffer.
  • Place the filters in scintillation vials, add 5 mL of scintillation fluid, and measure radioactivity using a liquid scintillation counter.
  • Data Analysis:
  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Determine the percent inhibition of specific binding for each concentration of this compound.
  • Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Phosphodiesterase 4 (PDE4) Inhibition Assay (Fluorescence Polarization)

This assay measures the inhibitory activity of a compound against PDE4 using a fluorescence polarization method.

PDE4_Assay_Workflow Start Start Dispense_Inhibitor Dispense this compound (serial dilutions) and controls into a 384-well plate Start->Dispense_Inhibitor Add_Enzyme Add recombinant PDE4 enzyme Dispense_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate to allow compound-enzyme interaction Add_Enzyme->Pre_Incubate Initiate_Reaction Initiate reaction by adding fluorescently labeled cAMP (FAM-cAMP) Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at room temperature for 60 minutes Initiate_Reaction->Incubate_Reaction Terminate_Bind Stop reaction and detect product by adding a binding agent Incubate_Reaction->Terminate_Bind Read_FP Read fluorescence polarization (FP) Terminate_Bind->Read_FP Analysis Calculate % inhibition and determine IC₅₀ value Read_FP->Analysis End End Analysis->End

Workflow for the PDE4 Fluorescence Polarization Assay.

1. Objective: To determine the IC₅₀ of this compound for PDE4B.

2. Materials:

  • Recombinant human PDE4B enzyme
  • Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl₂, 1 mM DTT, 0.05% NaN₃, and 0.15% BSA
  • Fluorescent Substrate: FAM-cAMP (fluorescein-labeled cAMP)
  • Binding Agent (e.g., IMAP™ Progressive Binding Reagent)
  • Positive Control: Rolipram
  • Test Compound: this compound, serially diluted in DMSO
  • 384-well black, low-volume microplates
  • Fluorescence polarization plate reader

3. Methodology:

  • Compound Preparation:
  • Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 1 mM).
  • Prepare similar dilutions for the positive control, Rolipram.
  • Assay Procedure:
  • Add 2 µL of the diluted compounds, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.
  • Dilute the recombinant PDE4B enzyme in assay buffer to the desired working concentration (e.g., 0.05 ng/µL).
  • Add 10 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.
  • Gently mix the plate and incubate for 15 minutes at room temperature.
  • Prepare a solution of FAM-cAMP in assay buffer (final concentration ~100 nM).
  • Add 8 µL of the FAM-cAMP solution to all wells to initiate the enzymatic reaction.
  • Incubate the plate for 60 minutes at room temperature.
  • Add 60 µL of the Binding Agent to each well to stop the reaction.
  • Incubate for at least 60 minutes at room temperature, protected from light.
  • Data Acquisition and Analysis:
  • Measure the fluorescence polarization of each well using a microplate reader (Excitation: 485 nm, Emission: 520 nm).
  • Calculate the percent inhibition for each concentration of this compound relative to the controls.
  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

This technical guide provides a foundational understanding of this compound's therapeutic targets and the experimental approaches to validate them. Further research into the in vivo efficacy and safety profile of this compound is warranted to fully realize its potential as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Acid-Base Extraction of Mesembrenone from Sceletium tortuosum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sceletium tortuosum, commonly known as Kanna, is a succulent plant indigenous to South Africa that contains a variety of psychoactive alkaloids.[1] Among these, mesembrenone is a key compound of interest for its potential therapeutic applications, including its activity as a selective serotonin reuptake inhibitor (SSRI) and a phosphodiesterase 4 (PDE4) inhibitor.[2][3] For pharmacological studies, standardization of herbal products, and the development of new therapeutics, a robust and efficient method for the extraction and purification of this compound is essential.

This document provides a detailed protocol for the acid-base extraction of this compound from Sceletium tortuosum. This method leverages the basic nature of alkaloids to separate them from other plant constituents based on their differential solubility in acidic and basic solutions.

Principle of Acid-Base Extraction

Alkaloids, including this compound, are nitrogenous compounds that exhibit basic properties. The principle of acid-base extraction relies on the ability to alter the charge state of these molecules, thereby changing their solubility in aqueous and organic solvents.

  • In an acidic solution , the basic nitrogen atom of the alkaloid becomes protonated, forming a salt. These alkaloidal salts are typically soluble in water and insoluble in nonpolar organic solvents.

  • In a basic (alkaline) solution , the alkaloidal salt is deprotonated, returning the alkaloid to its free base form. The free base is generally less polar and therefore soluble in organic solvents and insoluble in water.

This reversible change in solubility allows for the separation of alkaloids from neutral and acidic impurities present in the crude plant extract.

Materials and Methods

Plant Material

For the enrichment of this compound, the roots of Sceletium tortuosum are the preferred plant material, as they have been found to contain higher concentrations of this alkaloid compared to the aerial parts of the plant.[4] The plant material should be dried and finely powdered to maximize the surface area for efficient extraction.

Reagents and Equipment
  • Dried and powdered Sceletium tortuosum root material

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • 5% Acetic Acid or 0.25 M Sulfuric Acid (H₂SO₄)

  • Ammonium Hydroxide (NH₄OH) solution (e.g., 20% v/v)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • pH meter or pH indicator strips

  • Standard laboratory glassware

Experimental Protocol

Step 1: Initial Solvent Extraction of Crude Alkaloids
  • Weigh 100 g of dried, finely powdered Sceletium tortuosum root material.

  • In a large flask, combine the powdered plant material with 500 mL of dichloromethane.

  • Stir the mixture for 4-6 hours at room temperature to facilitate the extraction of alkaloids and other organic-soluble compounds.

  • Filter the mixture through a Büchner funnel to separate the plant residue from the dichloromethane extract.

  • Repeat the extraction of the plant residue with two additional 300 mL portions of dichloromethane to ensure maximum recovery of the alkaloids.

  • Combine all the dichloromethane extracts. This combined extract contains the crude alkaloids.

Step 2: Acidification and Separation of Alkaloidal Salts
  • Transfer the combined dichloromethane extract to a large separatory funnel.

  • Add 200 mL of 5% acetic acid to the separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure buildup. This step protonates the alkaloids, forming their water-soluble salts, which will partition into the acidic aqueous layer.

  • Allow the two layers to separate completely. The upper layer will be the aqueous acidic phase containing the protonated alkaloids, and the lower layer will be the dichloromethane phase containing neutral impurities.

  • Carefully drain and collect the lower dichloromethane layer and set it aside.

  • Repeat the extraction of the dichloromethane layer with two additional 100 mL portions of 5% acetic acid.

  • Combine all the acidic aqueous extracts. The initial dichloromethane extract can now be discarded.

Step 3: Defatting the Aqueous Extract
  • To the combined acidic aqueous extract in the separatory funnel, add 150 mL of hexane.

  • Shake the funnel for 1-2 minutes to wash the aqueous phase and remove any remaining non-polar impurities such as fats and waxes.

  • Allow the layers to separate and discard the upper hexane layer.

  • Repeat the hexane wash one more time and discard the hexane.

Step 4: Basification and Extraction of Free-Base Alkaloids
  • Carefully add ammonium hydroxide solution to the acidic aqueous extract while monitoring the pH. Continue adding the base dropwise with swirling until the pH of the solution reaches approximately 9-10.[4] At this pH, the protonated alkaloids will be converted back to their free-base form, causing them to precipitate or become insoluble in the aqueous solution.

  • Add 200 mL of fresh dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes to extract the free-base alkaloids into the dichloromethane layer.

  • Allow the layers to separate and drain the lower dichloromethane layer into a clean flask.

  • Repeat the extraction of the aqueous layer with two more 100 mL portions of dichloromethane.

  • Combine all the dichloromethane extracts.

Step 5: Drying and Concentration of the Purified Alkaloid Extract
  • Add a sufficient amount of anhydrous sodium sulfate to the combined dichloromethane extract to remove any residual water. Swirl the flask and let it stand for about 15-20 minutes.

  • Filter the dried dichloromethane extract to remove the sodium sulfate.

  • Concentrate the filtrate using a rotary evaporator at a controlled temperature (not exceeding 40°C) to yield the purified alkaloid extract.

Data Presentation

The following table presents representative data on the alkaloid composition of Sceletium tortuosum extracts obtained through processes that include acid-base purification steps. The relative percentages of the major alkaloids can vary depending on the specific plant chemotype, growing conditions, and processing methods.

Lot NumberMesembrine (% of total alkaloids)This compound (% of total alkaloids)Delta-7-Mesembrenone (% of total alkaloids)
DV SCKNA-E 760/096-18:152%22.1%21.8%
21069099 NESOI—16:132%30%32%
Source: Data adapted from a patent on high-yield extraction methods.[5]

Mandatory Visualizations

Experimental Workflow

AcidBaseExtraction plant Dried & Powdered Sceletium tortuosum solvent_extraction Step 1: Initial Solvent Extraction (Dichloromethane) plant->solvent_extraction crude_extract Crude Dichloromethane Extract solvent_extraction->crude_extract acidification Step 2: Acidification (5% Acetic Acid) crude_extract->acidification aqueous_phase Aqueous Phase (Protonated Alkaloids) acidification->aqueous_phase Alkaloids Partition defatting Step 3: Defatting (Hexane Wash) aqueous_phase->defatting defatted_aqueous Defatted Aqueous Phase defatting->defatted_aqueous basification Step 4: Basification (NH4OH to pH 9-10) defatted_aqueous->basification free_base Aqueous Phase (Free-Base Alkaloids) basification->free_base final_extraction Step 4: Final Extraction (Dichloromethane) free_base->final_extraction organic_phase Dichloromethane Phase (Free-Base Alkaloids) final_extraction->organic_phase Alkaloids Partition drying Step 5: Drying (Anhydrous Na2SO4) organic_phase->drying concentration Step 5: Concentration (Rotary Evaporator) drying->concentration final_product Purified this compound-rich Alkaloid Extract concentration->final_product

A schematic overview of the acid-base extraction protocol for this compound.

Logical Relationship of Alkaloid Solubility

AlkaloidSolubility cluster_acidic Acidic Conditions (e.g., pH < 7) cluster_basic Basic Conditions (e.g., pH > 8) alkaloid_salt Alkaloid Salt (Protonated, Charged) water_soluble Soluble in Water alkaloid_salt->water_soluble organic_insoluble Insoluble in Organic Solvents alkaloid_salt->organic_insoluble deprotonation Add Base (Deprotonation) alkaloid_salt->deprotonation free_base Free-Base Alkaloid (Deprotonated, Neutral) water_insoluble Insoluble in Water free_base->water_insoluble organic_soluble Soluble in Organic Solvents free_base->organic_soluble protonation Add Acid (Protonation) free_base->protonation protonation->alkaloid_salt deprotonation->free_base

The relationship between pH and the solubility of this compound.

References

Application Note: Quantification of Mesembrenone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of mesembrenone, a key psychoactive alkaloid found in Sceletium tortuosum (Kanna). The described protocol is applicable for the quality control of raw plant material, extracts, and finished products. The method utilizes a reversed-phase C18 column with UV detection, providing accurate and reproducible results.

**Introduction

This compound, along with other mesembrine-type alkaloids, is a major active component in Sceletium tortuosum, a plant traditionally used for its mood-enhancing and anxiolytic properties.[1][2] The increasing commercial interest in Sceletium for herbal supplements and potential pharmaceutical applications necessitates reliable analytical methods for the standardization and quality control of its products.[3][4] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of non-volatile and thermolabile natural products, making it an ideal choice for the quantification of mesembrine alkaloids.[5] This document provides a detailed protocol for the extraction and subsequent HPLC quantification of this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Sceletium tortuosum

This protocol describes an acid-base extraction method to isolate alkaloids, including this compound, from dried plant material.

Materials:

  • Dried and powdered Sceletium tortuosum plant material

  • Dichloromethane

  • 5% Acetic acid

  • 20% (v/v) Ammonia solution

  • Hexane

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

  • Sonicator

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Weigh 5 g of dried, powdered Sceletium tortuosum and add it to 100 mL of dichloromethane.[6]

  • Sonicate the mixture for 15 minutes to facilitate the breakdown of plant cell walls and release of alkaloids.[6]

  • Filter the mixture and collect the dichloromethane filtrate. Repeat the extraction process on the plant residue to ensure complete extraction and combine all filtrates.[6]

  • Transfer the combined dichloromethane extracts to a separatory funnel.[6]

  • Perform an acidic partition by adding a dilute acidic solution (e.g., 5% acetic acid) to the separatory funnel. This step protonates the alkaloids, rendering them soluble in the aqueous layer.

  • Shake the funnel vigorously and allow the layers to separate. Collect the acidic aqueous fraction. Repeat this step multiple times and combine all acidic fractions.[6]

  • To remove fats and other non-polar impurities, wash the combined acidic solution with a non-polar solvent like hexane. Discard the hexane layer.[7]

  • Adjust the pH of the aqueous solution to approximately 9 by slowly adding a 20% (v/v) ammonia solution. This deprotonates the alkaloids, making them soluble in organic solvents again.[6]

  • Extract the alkaloids from the basified aqueous solution using dichloromethane. Collect the organic layer.

  • Evaporate the dichloromethane from the final extract using a rotary evaporator to obtain the purified alkaloid residue.[6]

  • Redissolve the dried residue in a known volume of methanol to a specific concentration.[6]

  • Filter the solution through a 0.45 µm filter prior to HPLC injection.[6]

HPLC Method for this compound Quantification

This section details the instrumental parameters for the chromatographic separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • Column: Hypersil® C18 or equivalent C18 reversed-phase column.[5][6]

  • Mobile Phase: A mixture of water, acetonitrile (ACN), and ammonium hydroxide (25%) in a ratio of 70:30:0.01 (v/v/v).[5][6][8]

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 20 µL.[9][10]

  • Detection Wavelength: 228 nm.[3][6][11]

  • Run Time: Approximately 16 minutes.[9]

  • Mode: Isocratic.[5][6]

Procedure:

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of the filtered sample extract.

  • Monitor the chromatogram at 228 nm. This compound is expected to elute at approximately 7.6 minutes under these conditions.[5]

Calibration and Quantification
  • Preparation of Standard Solutions: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples. A typical calibration curve might range from 400 to 60,000 ng/mL.[3][5][11]

  • Calibration Curve: Inject each calibration standard into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area against the concentration of the standard.

  • Quantification: Inject the prepared sample extracts and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.

Data Presentation

The following tables summarize the key quantitative parameters of the HPLC method for this compound quantification, as compiled from various studies.

Table 1: Chromatographic Conditions and Performance

ParameterValueReference
ColumnC18 Reversed-Phase[5][6]
Mobile PhaseWater:ACN:Ammonium Hydroxide (70:30:0.01 v/v/v)[5][6][8]
Flow Rate1.0 mL/min[9]
Detection Wavelength228 nm[3][6][11]
Retention Time (this compound)~7.6 min[5]

Table 2: Method Validation Parameters

ParameterValueReference
Linearity Range400 - 60,000 ng/mL[3][5][11]
Correlation Coefficient (r²)>0.99[3][5][11]
Accuracy94.8% - 103.6%[3][5][11]
Precision (Inter-day RSD)< 3%[3][5][11]
Recovery95% - 105%[3][5]
Limit of Quantitation (LOQ)100 ng/mL[3][5]
Limit of Detection (LOD)200 ng/mL[3][5]

Mandatory Visualization

The following diagrams illustrate the experimental workflows.

G cluster_extraction Sample Preparation Workflow Start Start Powdered Plant Material Powdered Plant Material Start->Powdered Plant Material Extraction with Dichloromethane Extraction with Dichloromethane Powdered Plant Material->Extraction with Dichloromethane Filtration Filtration Extraction with Dichloromethane->Filtration Acidic Partition Acidic Partition Filtration->Acidic Partition Defatting with Hexane Defatting with Hexane Acidic Partition->Defatting with Hexane Basification (pH 9) Basification (pH 9) Defatting with Hexane->Basification (pH 9) Re-extraction with Dichloromethane Re-extraction with Dichloromethane Basification (pH 9)->Re-extraction with Dichloromethane Evaporation Evaporation Re-extraction with Dichloromethane->Evaporation Reconstitution in Methanol Reconstitution in Methanol Evaporation->Reconstitution in Methanol Filtration (0.45 µm) Filtration (0.45 µm) Reconstitution in Methanol->Filtration (0.45 µm) End Ready for HPLC Filtration (0.45 µm)->End G cluster_hplc HPLC Analysis Workflow Start Inject Sample C18 Column C18 Column Start->C18 Column Isocratic Elution Mobile Phase Water:ACN:NH4OH (70:30:0.01) C18 Column->Isocratic Elution UV Detector (228 nm) UV Detector (228 nm) C18 Column->UV Detector (228 nm) Data Acquisition Data Acquisition UV Detector (228 nm)->Data Acquisition Quantification Quantification Data Acquisition->Quantification

References

Application Note: Simultaneous Quantification of Mesembrine and Mesembrenone in Plasma using UHPLC-QToF-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesembrine and Mesembrenone are the primary psychoactive alkaloids found in Sceletium tortuosum (Kanna), a plant traditionally used for its mood-enhancing and anxiolytic properties.[1][2] With growing interest in Sceletium tortuosum for herbal supplements and potential pharmaceutical development, robust analytical methods for the quantitative analysis of its active compounds in biological matrices are essential.[3][4] This application note provides a detailed protocol for the simultaneous analysis of Mesembrine and this compound in plasma using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS). This method is crucial for pharmacokinetic studies, toxicological screening, and quality control of related products.[2][5] The primary mechanisms of action for these alkaloids are understood to be serotonin reuptake inhibition and phosphodiesterase-4 (PDE4) inhibition.[6]

Experimental Protocols

Plasma Sample Preparation (Protein Precipitation)

This protocol is based on the method described by Manda et al. (2016) for the extraction of Mesembrine and this compound from mouse plasma.[2]

Materials:

  • Blank plasma

  • Plasma samples containing Mesembrine and this compound

  • Methanol (100%, HPLC grade)

  • Quinine solution (Internal Standard, IS) - 100 ng/mL in methanol

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of 100% methanol containing the internal standard (Quinine).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a clean autosampler vial for UHPLC-QToF-MS analysis.

UHPLC-QToF-MS Analysis

The following parameters are a composite based on established methods for the analysis of Sceletium alkaloids.[2][7]

Instrumentation:

  • UHPLC System: Waters Acquity UPLC or equivalent

  • Mass Spectrometer: Waters Synapt G2 HDMS QToF or equivalent

  • Column: UPLC™ BEH C18, 2.1 x 100 mm, 1.7 µm particle size[7]

UHPLC Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-1 min: 95% A

    • 1-8 min: Linear gradient to 5% A

    • 8-10 min: Hold at 5% A

    • 10.1-12 min: Return to 95% A (re-equilibration)

QToF-MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[8]

  • Capillary Voltage: 3.0 kV

  • Sampling Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: MSE (to acquire both precursor and fragment ion data in a single run)

  • Mass Range: m/z 50 - 1200

  • LockSpray Reference: Leucine Enkephalin (556.2771 m/z) for mass accuracy

Data Presentation

The following tables summarize the quantitative data from a validation study for the analysis of Mesembrine and this compound in mouse plasma.[2]

Table 1: Method Validation Parameters

ParameterMesembrineThis compound
LLOQ (Lower Limit of Quantification)10 ng/mL10 ng/mL
Extraction Recovery87 - 93%87 - 93%
Accuracy89.5 - 106%89.5 - 106%
Precision (%RSD)< 12.6%< 12.6%

Table 2: Pharmacokinetic Parameters in Mice (Intravenous Administration)

ParameterMesembrineThis compound
Cmax (Maximum Plasma Concentration) 336 µg/L420 µg/L
AUC (Area Under the Curve) 195 µg.h/L317 µg.h/L

Note: Oral bioavailability of these alkaloids was reported to be poor, with plasma levels below the detection limits in the cited study.[2]

Visualizations

Experimental Workflow

G cluster_sample_prep Plasma Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 100 µL Plasma Sample p2 Add 200 µL Methanol + Internal Standard (Quinine) p1->p2 p3 Vortex (1 min) p2->p3 p4 Centrifuge (14,000 rpm, 10 min) p3->p4 p5 Collect Supernatant p4->p5 a1 UHPLC Separation (BEH C18 Column) p5->a1 a2 QToF-MS Detection (ESI+) a1->a2 d1 Quantification a2->d1 d2 Pharmacokinetic Modeling d1->d2 G cluster_sert Serotonin Reuptake Inhibition cluster_pde4 Phosphodiesterase-4 Inhibition serotonin Serotonin sert Serotonin Transporter (SERT) serotonin->sert reuptake Reuptake into Presynaptic Neuron sert->reuptake synaptic_serotonin Increased Synaptic Serotonin atp ATP ac Adenylate Cyclase atp->ac camp cAMP ac->camp pde4 PDE4 camp->pde4 pka Protein Kinase A (PKA) Activation camp->pka amp AMP pde4->amp mesembrine Mesembrine mesembrine->sert Inhibits This compound This compound This compound->sert Inhibits This compound->pde4 Inhibits

References

Step-by-step guide to Mesembrenone purification using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of Mesembrenone, a psychoactive alkaloid found in the plant species Sceletium tortuosum (Kanna).[1] this compound and related mesembrine-type alkaloids are of significant interest for their potential anxiolytic and antidepressant properties, making their efficient isolation crucial for pharmacological research and therapeutic development.[1][2]

The following guide outlines a multi-step purification strategy, beginning with a crude alkaloid extraction followed by column chromatography for initial separation and a final polishing step using High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Experimental Protocols

Protocol 1: Crude Alkaloid Extraction (Acid-Base Solvent Extraction)

This initial step aims to isolate a crude mixture of alkaloids from the dried plant material.

Materials:

  • Dried and powdered Sceletium tortuosum plant material

  • Dichloromethane

  • 5% Acetic acid

  • 20% (v/v) Ammonia solution

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • To 5 grams of dried, powdered Sceletium tortuosum material, add 100 mL of dichloromethane.[1]

  • Sonicate the mixture for 15 minutes to facilitate the release of alkaloids.[1]

  • Filter the mixture to separate the organic extract from the solid plant residue.[1]

  • Transfer the combined dichloromethane filtrate to a separatory funnel for acidic partitioning.[1]

  • Wash the acidic solution with a non-polar solvent like hexane to remove fats and other non-polar impurities. The protonated alkaloids will remain in the aqueous layer.[3]

  • Adjust the pH of the combined acidic solution to approximately 9 by slowly adding a 20% (v/v) ammonia solution. This deprotonates the alkaloids, making them soluble in organic solvents.[1]

  • Extract the alkaloids from the basified aqueous solution using dichloromethane.[3]

  • Collect the organic layer and evaporate the solvent using a rotary evaporator to yield the semi-purified crude alkaloid extract.[1]

Protocol 2: Column Chromatography (Initial Separation)

This protocol describes the separation of the crude alkaloid extract based on polarity using column chromatography.[1]

Materials:

  • Crude alkaloid extract from Protocol 1

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Solvent system (e.g., a gradient of hexane:ethyl acetate or dichloromethane:methanol)

  • Fraction collector or collection tubes

  • Thin Layer Chromatography (TLC) plates or analytical HPLC for monitoring

Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane) and carefully pack it into the chromatography column.[1]

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the silica column.[1]

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the solvent mixture to elute compounds of increasing polarity.[1]

  • Fraction Collection: Collect the eluting solvent in separate fractions.[1]

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.[1] Pool the relevant fractions.

Protocol 3: High-Performance Liquid Chromatography (HPLC) (Final Purification)

This final step utilizes reverse-phase HPLC to achieve high-purity this compound.[1]

Materials:

  • Pooled fractions containing this compound from Protocol 2

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column[4]

  • Mobile phase: A mixture of water and acetonitrile (ACN), often with a modifier like ammonium hydroxide.[5][6]

  • Methanol (for sample preparation)

  • 0.45 µm filter

Methodology:

  • Sample Preparation: Evaporate the pooled fractions to dryness and redissolve the residue in methanol to a known concentration.[1] Filter the solution through a 0.45 µm filter before injection.[7]

  • Chromatographic Conditions:

    • Equilibrate the C18 column with the prepared mobile phase.

    • Inject the filtered sample onto the column.

    • Run the analysis under isocratic or gradient conditions. A common isocratic mobile phase is a mixture of water and acetonitrile.[5][8]

  • Detection: Monitor the elution of this compound using a UV detector, typically at a wavelength of 228 nm or 290 nm.[4][8]

  • Fraction Collection: If using a semi-preparative HPLC system, collect the fraction corresponding to the this compound peak.[1]

Data Presentation

The following table summarizes key quantitative parameters for the chromatographic purification of this compound.

ParameterValueSource(s)
Column Chromatography
Stationary PhaseSilica Gel[1]
Mobile PhaseGradient of increasing polarity (e.g., hexane:ethyl acetate or dichloromethane:methanol)[1]
HPLC
Stationary PhaseC18 Reverse-Phase[4]
Mobile Phase Example 1Water:Acetonitrile (ACN) (72:28) with 0.01% ammonium hydroxide[5]
Mobile Phase Example 2Water:Acetonitrile (ACN):Ammonium Hydroxide (25%) (70:30:0.01)[6][9]
Detection Wavelength~228 nm or 290 nm[4][8]
Typical Flow Rate~1.0 mL/min[5]

Experimental Workflow

Mesembrenone_Purification_Workflow cluster_extraction Crude Extraction cluster_column_chrom Initial Separation cluster_hplc Final Purification plant_material Sceletium tortuosum (Dried, Powdered) extraction Acid-Base Solvent Extraction plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom pooled_fractions This compound-rich Fractions column_chrom->pooled_fractions hplc Reverse-Phase HPLC (C18) pooled_fractions->hplc pure_this compound Pure This compound hplc->pure_this compound

Caption: Workflow for the purification of this compound.

References

Application Note & Protocol: In Vitro Assay for Measuring Mesembrenone's SERT Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Mesembrenone, a principal alkaloid found in the plant Sceletium tortuosum, has garnered significant interest for its psychoactive properties.[1] Its mechanism of action involves the potent inhibition of the serotonin (B10506) transporter (SERT), which is a critical protein in regulating serotonergic neurotransmission.[2][3] By blocking the reuptake of serotonin from the synaptic cleft, this compound increases the extracellular concentration of this neurotransmitter, a mechanism shared with many modern antidepressant drugs.[3] Accurately quantifying the binding affinity of this compound to SERT is crucial for understanding its pharmacological profile and therapeutic potential. This document provides a detailed protocol for a competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) and IC₅₀ of this compound for the human serotonin transporter (hSERT).

Data Presentation: SERT Binding Affinity of Sceletium Alkaloids

The following table summarizes the reported binding affinities of this compound and other major alkaloids from Sceletium tortuosum for the serotonin transporter (SERT). This data is essential for comparing the potency of these related compounds.

CompoundParameterValueNotes
This compound Kᵢ (Binding Affinity)27 nM[1][4]The Kᵢ value represents the inhibition constant, with a lower value indicating a higher binding affinity.
IC₅₀ (Inhibitory Conc.)< 1 µM[1][2]IC₅₀ is the concentration of an inhibitor required to reduce the rate of a specific biological process by 50%.
Mesembrine Kᵢ (Binding Affinity)1.4 nM[4][5]Mesembrine is the most potent SERT inhibitor among the major Sceletium alkaloids.
Mesembrenol Kᵢ (Binding Affinity)63 nM[4]

Signaling Pathway & Mechanism of Action

The diagram below illustrates the role of the serotonin transporter (SERT) in a synapse and its inhibition by this compound.

SERT_Inhibition cluster_pre Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_post Postsynaptic Neuron pre_neuron Serotonin (5-HT) Vesicles serotonin 5-HT pre_neuron->serotonin Release SERT SERT serotonin->SERT Reuptake post_receptor 5-HT Receptors serotonin->post_receptor Binds This compound This compound This compound->SERT Inhibits

Caption: Mechanism of SERT inhibition by this compound in the synapse.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol details the steps to determine the binding affinity of this compound for the human serotonin transporter (hSERT) using a competitive radioligand binding assay. This method is considered the gold standard for measuring ligand-receptor interactions.[6]

Principle

The assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]Citalopram or [³H]Paroxetine) for binding to SERT.[7][8] The amount of radioligand displaced is proportional to the affinity of the test compound for the transporter. By using various concentrations of the test compound, an inhibition curve can be generated to calculate the IC₅₀, which can then be converted to the inhibition constant (Kᵢ).

Materials and Reagents
  • hSERT Source: Membrane preparations from HEK293 cells stably expressing hSERT.[9]

  • Radioligand: [³H]Citalopram or [³H]Paroxetine (specific activity: 70-90 Ci/mmol).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Reference Compound: A known SERT inhibitor like Imipramine or Fluoxetine for assay validation.[9][10]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-Specific Binding (NSB) Control: High concentration of a non-labeled SERT ligand (e.g., 10 µM Fluoxetine).

  • Filtration Apparatus: 96-well cell harvester (e.g., Brandel or PerkinElmer).

  • Filter Mats: GF/B or GF/C glass fiber filters, pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail: (e.g., MicroScint-20).

  • Microplate Scintillation Counter: (e.g., MicroBeta or TopCount).

  • 96-well Microplates: For incubations.

Assay Workflow Diagram

Assay_Workflow start Start prep Prepare Reagents & Serial Dilutions of this compound start->prep plate Plate Assay Components: - Buffer - hSERT Membranes - Radioligand - Test Compound / Controls prep->plate incubate Incubate at Room Temperature (e.g., 60-120 minutes) to reach equilibrium plate->incubate filter Rapid Filtration through GF/B Filter Mat to separate bound and free radioligand incubate->filter wash Wash Filters with Ice-Cold Assay Buffer (3-4 times) filter->wash dry Dry Filter Mat wash->dry scint Add Scintillation Cocktail & Seal Plate dry->scint count Measure Radioactivity (Counts Per Minute - CPM) in Scintillation Counter scint->count analyze Data Analysis: - Plot CPM vs. [this compound] - Calculate IC50 - Determine Ki count->analyze end_node End analyze->end_node

Caption: Step-by-step workflow for the SERT radioligand binding assay.

Step-by-Step Procedure
  • Preparation:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from 0.1 nM to 10 µM.

    • Prepare solutions for Total Binding (assay buffer with solvent vehicle), Non-Specific Binding (10 µM Fluoxetine), and Reference Compound.

    • Thaw the hSERT membrane preparation on ice and dilute to the desired concentration in ice-cold assay buffer.

    • Dilute the radioligand in assay buffer to a final concentration near its Kₑ value (typically 1-2 nM).

  • Incubation:

    • In a 96-well microplate, add the components in the following order for a final volume of 200 µL per well (perform all determinations in triplicate):

      • Total Binding: 50 µL buffer, 50 µL radioligand, 100 µL membrane suspension.

      • Non-Specific Binding (NSB): 50 µL NSB control (e.g., Fluoxetine), 50 µL radioligand, 100 µL membrane suspension.

      • Competitive Binding: 50 µL of each this compound dilution, 50 µL radioligand, 100 µL membrane suspension.

    • Seal the plate and incubate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[11]

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters 3-4 times with 300 µL of ice-cold assay buffer to remove any unbound radioactivity.

  • Counting:

    • Remove the filter mat from the harvester and allow it to dry completely.

    • Place the dried mat in a cassette, add ~50 µL of scintillation cocktail to each filter spot, and seal the plate.

    • Measure the radioactivity (in Counts Per Minute, CPM) for each filter spot using a microplate scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (B) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Inhibition Curve:

    • Calculate the percentage of specific binding for each concentration of this compound: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)])

    • Plot the % Inhibition against the logarithm of the this compound concentration.

  • Determine IC₅₀:

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC₅₀ value.

  • Calculate Kᵢ:

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kₑ is the dissociation constant of the radioligand for SERT (this must be determined separately via a saturation binding experiment or obtained from literature).

Alternative Method: Fluorescence-Based Assays

For laboratories looking to avoid the complexities and safety requirements of handling radioactive materials, fluorescence-based neurotransmitter transporter uptake assays offer a viable alternative.[12][13]

  • Principle: These assays use a fluorescent substrate that mimics serotonin and is taken up by cells expressing SERT.[13] Inhibition of this uptake by a compound like this compound results in a decreased intracellular fluorescence signal, which can be measured on a fluorescence microplate reader.[12]

  • Advantages: These methods are non-radioactive, amenable to high-throughput screening, and can provide real-time kinetic data.[12][13]

  • Considerations: Results can sometimes be affected by the autofluorescence of test compounds.[14] However, many commercial kits include masking dyes to minimize this interference.[12] The IC₅₀ values obtained from these assays have been shown to correlate well with those from radiolabeled uptake assays.[13]

References

Application Notes: Cell-Based Assays for Determining Mesembrenone's PDE4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a ubiquitous second messenger involved in a vast array of cellular processes, including inflammation, cognition, and smooth muscle relaxation. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which can modulate downstream signaling pathways, making PDE4 a compelling therapeutic target for a variety of disorders, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and neurological conditions.

Mesembrenone, a natural alkaloid found in the plant Sceletium tortuosum, has been identified as an inhibitor of PDE4.[1] This activity, along with its effects on the serotonin transporter, is thought to contribute to the traditional use of Sceletium tortuosum for mood enhancement and anxiety relief. To rigorously characterize the PDE4 inhibitory activity of Mesembelenone and similar compounds in a physiologically relevant context, cell-based assays are indispensable. Unlike biochemical assays that use purified enzymes, cell-based assays provide insights into a compound's permeability, potential off-target effects, and its efficacy within a complex cellular environment.

These application notes provide an overview of the principles and methodologies for key cell-based assays to determine the PDE4 inhibitory activity of this compound.

Principles of Cell-Based PDE4 Inhibition Assays

The fundamental principle of most cell-based assays for PDE4 inhibition is the measurement of intracellular cAMP levels or the downstream consequences of elevated cAMP. When PDE4 is inhibited by a compound like this compound, the degradation of cAMP is blocked, leading to its accumulation within the cell. This increase in cAMP can be quantified directly or indirectly through various methods.

  • Direct cAMP Measurement Assays: These assays quantify the intracellular concentration of cAMP. Common formats include:

    • Homogeneous Time-Resolved Fluorescence (HTRF): This competitive immunoassay uses a cAMP-d2 conjugate (acceptor) and a cryptate-labeled anti-cAMP antibody (donor). Endogenous cAMP produced by the cells competes with the cAMP-d2 for binding to the antibody. A high level of intracellular cAMP results in a decreased FRET signal.

    • Enzyme-Linked Immunosorbent Assay (ELISA): This is a plate-based competitive immunoassay where free cAMP in a cell lysate competes with a fixed amount of labeled cAMP for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.

    • Fluorescence Resonance Energy Transfer (FRET)-based biosensors: Cells are engineered to express genetically encoded biosensors that change their FRET efficiency upon binding to cAMP. This allows for real-time monitoring of cAMP dynamics in living cells.

  • Reporter Gene Assays: These assays measure the transcriptional activation of genes containing a cAMP response element (CRE) in their promoter. Increased intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB binds to CRE sequences and drives the expression of a reporter gene, such as luciferase or β-galactosidase. The amount of reporter protein produced is proportional to the level of cAMP.

  • Functional Assays: These assays measure downstream physiological events that are regulated by cAMP. For example, in immune cells, PDE4 inhibition leads to the suppression of pro-inflammatory cytokine production (e.g., TNF-α). Measuring the reduction in cytokine release in response to an inflammatory stimulus can be a functional readout of PDE4 inhibition.

Quantitative Data Presentation

The following table summarizes the available quantitative data on this compound's PDE4 inhibitory activity. It is important to note that much of the currently available data comes from biochemical (enzyme) assays rather than cell-based assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTargetAssay TypeIC50Source(s)
This compoundPDE4Enzyme Assay< 1 µM[2]
This compoundPDE4DEnzyme Assay0.47 µM (470 nM)[1][2]
This compoundPDE4BEnzyme Assay470 nM[2]
Zembrin® (Sceletium tortuosum extract)PDE4BEnzyme Assay (human recombinant)8.5 µg/mL[2]

Note on Data Interpretation: The IC50 values can vary between studies due to differences in experimental conditions, such as the specific PDE4 isoform used, substrate concentration, and the source of the enzyme or cell line.[3] For drug development purposes, it is crucial to determine the IC50 of this compound in various cell-based assays that are relevant to the intended therapeutic application.

Experimental Protocols

The following are detailed protocols for two common cell-based assays to determine the PDE4 inhibitory activity of this compound.

Protocol 1: Cell-Based cAMP Immunoassay (HTRF)

This protocol describes a method to measure the accumulation of intracellular cAMP in response to PDE4 inhibition by this compound using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • HEK293 cells (or other suitable cell line endogenously expressing PDE4)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well or 384-well white, low-volume tissue culture plates

  • This compound

  • Forskolin (adenylyl cyclase activator)

  • Rolipram (a known PDE4 inhibitor, as a positive control)

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate reagents)

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding:

    • Culture HEK293 cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a white 96-well or 384-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well).

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

    • Prepare similar dilutions for the positive control, Rolipram.

  • Assay Protocol:

    • Carefully remove the culture medium from the wells.

    • Add 20 µL of pre-warmed assay buffer to each well.

    • Add 10 µL of the diluted this compound, Rolipram, or vehicle (DMSO) to the respective wells.

    • Pre-incubate the plate for 30 minutes at 37°C.

    • To stimulate cAMP production, add 10 µL of Forskolin solution to all wells (except for the negative control) to a final concentration of 10 µM.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Following the HTRF cAMP assay kit manufacturer's instructions, prepare the cAMP-d2 and anti-cAMP cryptate working solutions.

    • Add 10 µL of the cAMP-d2 solution to each well.

    • Add 10 µL of the anti-cAMP cryptate solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the 665/620 nm ratio for each well.

    • The signal is inversely proportional to the cAMP concentration.

    • Generate a dose-response curve by plotting the HTRF ratio against the log of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).

Protocol 2: CRE-Luciferase Reporter Gene Assay

This protocol describes a method to indirectly measure the increase in intracellular cAMP through the activation of a cAMP-responsive element (CRE)-driven luciferase reporter gene.

Materials:

  • HEK293 cells (or a similar cell line)

  • pCRE-Luc reporter plasmid (containing the firefly luciferase gene under the control of a CRE promoter)

  • Transfection reagent

  • Cell culture medium and selection antibiotic (if creating a stable cell line)

  • 96-well white, clear-bottom tissue culture plates

  • This compound

  • Forskolin

  • Rolipram

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Transfection:

    • Transient Transfection: Co-transfect HEK293 cells with the pCRE-Luc reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol.

    • Stable Transfection: Alternatively, create a stable cell line by transfecting HEK293 cells with the pCRE-Luc plasmid and selecting for stable integrants using an appropriate antibiotic.

  • Cell Seeding:

    • Seed the transfected cells into a white, clear-bottom 96-well plate at an optimized density.

    • Incubate for 24-48 hours to allow for cell attachment and reporter gene expression.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Rolipram in serum-free medium.

    • Replace the culture medium in the wells with the medium containing the diluted compounds or vehicle.

    • Pre-incubate for 1 hour at 37°C.

  • Cell Stimulation:

    • Add Forskolin to a final concentration of 10 µM to all wells (except the negative control) to stimulate adenylyl cyclase.

    • Incubate for 4-6 hours at 37°C to allow for reporter gene expression.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a luminometer.

    • If a normalization plasmid was used, measure the activity of the second reporter (e.g., Renilla luciferase).

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable) or to cell viability.

    • Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 value (the concentration that produces 50% of the maximal response), which in this context reflects the compound's ability to increase cAMP signaling.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP PDE4 PDE4 PKA PKA cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB -> CRE CRE pCREB->CRE Binds to Gene Gene Transcription CRE->Gene Initiates This compound This compound This compound->PDE4 Inhibits

Caption: PDE4 Signaling Pathway and the inhibitory action of this compound.

Cell_Based_Assay_Workflow start Start seed_cells Seed Cells in Microplate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 add_compounds Add this compound/ Controls incubate1->add_compounds pre_incubate Pre-incubate add_compounds->pre_incubate stimulate Stimulate with Forskolin pre_incubate->stimulate incubate2 Incubate stimulate->incubate2 detect Add Detection Reagents (e.g., HTRF) incubate2->detect incubate3 Incubate detect->incubate3 read_plate Read Plate (e.g., Luminometer) incubate3->read_plate analyze Data Analysis (IC50 Calculation) read_plate->analyze end End analyze->end

Caption: General experimental workflow for a cell-based PDE4 inhibition assay.

Assay_Selection_Diagram start Goal: Measure This compound's PDE4 Inhibition question1 Direct or Indirect Measurement? start->question1 direct Direct cAMP Measurement question1->direct Direct indirect Indirect Readout question1->indirect Indirect question2 Desired Throughput? direct->question2 reporter Reporter Gene Assay indirect->reporter functional Functional Assay (e.g., Cytokine Release) indirect->functional high_throughput High-Throughput Screening (HTS) question2->high_throughput High low_throughput Lower Throughput/ Detailed Mechanistic Studies question2->low_throughput Low htrf HTRF Assay high_throughput->htrf elisa ELISA low_throughput->elisa

Caption: Logical diagram for selecting a suitable cell-based PDE4 inhibition assay.

References

Application Notes & Protocols: Establishing Rodent Models of Depression for Evaluating the Therapeutic Efficacy of Mesembrenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Major Depressive Disorder (MDD) is a debilitating psychiatric condition with a significant global health burden. Current antidepressant therapies, primarily targeting monoaminergic systems, often exhibit limited efficacy and undesirable side effects, necessitating the exploration of novel therapeutic agents. Mesembrenone, a key alkaloid from the South African plant Sceletium tortuosum, presents a promising alternative.[1] Preclinical studies suggest its potential antidepressant effects are mediated through a dual mechanism of action: selective serotonin reuptake inhibition (SSRI) and phosphodiesterase-4 (PDE4) inhibition.[2][3][4]

These application notes provide detailed protocols for inducing depression-like phenotypes in rodent models and for subsequently testing the therapeutic efficacy of this compound using a battery of validated behavioral assays.

Part 1: Induction of Depression-Like Phenotype via Chronic Unpredictable Stress (CUS)

The Chronic Unpredictable Stress (CUS) model is a well-validated and translationally relevant paradigm for inducing a state in rodents that mimics several core symptoms of human depression, including anhedonia, behavioral despair, and anxiety.[5][6] The protocol involves the sequential and unpredictable application of various mild stressors over an extended period.[7]

Experimental Protocol: Chronic Unpredictable Stress (CUS)
  • Animal Acclimation:

    • House male C57BL/6 mice or Wistar/Sprague-Dawley rats in a controlled environment (temperature ~23°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the start of the protocol.[8]

    • Handle animals daily for 3-5 days to acclimate them to the experimenter.[9]

  • CUS Regimen (4-8 Weeks):

    • Apply one or two of the following stressors daily in a random, unpredictable order for the duration of the protocol.[7][8] The key is the unpredictability of the stressor.[6]

    • Stressor Examples:

      • Tilted Cage (45°): For 1-3 hours.

      • Wet Bedding: Add 100-200 ml of water to the bedding for 4 hours or overnight.[8]

      • Stroboscopic Light: Expose animals to a flashing light (e.g., 2 Hz) for 4 hours.

      • Predator Odor: Place a cotton ball with predator urine (e.g., fox or cat) in the cage for 1 hour.

      • Forced Swim: Place the animal in a cylinder of water (24-25°C) for 5-10 minutes.[7]

      • Restraint Stress: Place the animal in a well-ventilated restraint tube for 1-2 hours.[10]

      • Overnight Illumination: Keep the lights on for the entire dark cycle.[8]

      • Soiled Cage: House animals in a cage previously occupied by another group for 4 hours.[8]

      • Food and Water Deprivation: Withhold food and/or water for 12-16 hours (ensure recovery time before the next stressor).

  • Control Group:

    • The control group should be housed in an identical environment but will not be exposed to the stressors. Gentle handling should continue for the control group throughout the CUS period.[7]

Visualization: CUS Experimental Workflow

CUS_Workflow start Animal Acclimation (1 Week) cus_protocol Chronic Unpredictable Stress (CUS) (4-8 Weeks) start->cus_protocol Random Assignment control Control Group (No Stressors, Gentle Handling) start->control Random Assignment stressors Daily Application of Random Stressors: • Tilted Cage • Wet Bedding • Strobe Light • Restraint • Etc. cus_protocol->stressors phenotype Depression-Like Phenotype (Anhedonia, Behavioral Despair) stressors->phenotype control->phenotype

Caption: Workflow for inducing a depression-like phenotype using the CUS model.

Part 2: Administration of this compound

Following the successful induction of a depression-like phenotype, animals are treated with this compound to evaluate its potential antidepressant effects.

Protocol: Drug Administration
  • Compound Preparation:

    • Dissolve pure this compound in a suitable vehicle. A common vehicle is a solution of 0.9% saline with a small percentage of a solubilizing agent like Tween 80 or DMSO.

    • Prepare fresh solutions daily.

  • Dosing Regimen:

    • Route of Administration: Intraperitoneal (i.p.) injection is often preferred for preclinical studies to bypass issues of oral bioavailability, which has been reported as poor for this compound in mice.[11] Oral gavage can also be used, particularly when testing extracts of Sceletium tortuosum.[10]

    • Dose-Response Study: It is critical to establish a dose-response curve. Based on studies with Sceletium extracts, a range of doses should be tested.[1][12] A suggested starting point for pure this compound could be 1, 5, and 10 mg/kg.

    • Treatment Duration: Administer this compound or vehicle once daily for a period of 14-21 days (chronic treatment) to mimic clinical antidepressant treatment timelines. Behavioral tests are typically conducted in the final week of treatment.

  • Experimental Groups:

    • Group 1 (Control): Non-stressed animals receiving vehicle.

    • Group 2 (CUS + Vehicle): Stressed animals receiving vehicle.

    • Group 3 (CUS + this compound Low Dose): Stressed animals receiving the low dose of this compound.

    • Group 4 (CUS + this compound Mid Dose): Stressed animals receiving the medium dose of this compound.

    • Group 5 (CUS + this compound High Dose): Stressed animals receiving the high dose of this compound.

    • Group 6 (Optional - Positive Control): Stressed animals receiving a standard antidepressant (e.g., Fluoxetine, Imipramine).

Part 3: Behavioral Assays for Antidepressant Efficacy

A battery of behavioral tests should be performed to assess different aspects of the depression-like phenotype.

Protocol 3.1: Sucrose Preference Test (SPT) for Anhedonia

The SPT is a widely used test to measure anhedonia, a core symptom of depression, based on the principle that rodents have a natural preference for sweet solutions.[13][14]

  • Habituation (48-72 hours): In their home cages, present animals with two identical bottles, one containing water and the other a 1% sucrose solution.[15] To prevent side-preference, switch the position of the bottles every 24 hours.[16]

  • Deprivation (Optional but common): Prior to testing, animals may be food and water-deprived for 4-12 hours to increase motivation to drink.

  • Testing (1-24 hours): Present the animals with two pre-weighed bottles: one with water and one with 1% sucrose solution.

  • Measurement: After the test period, weigh both bottles to determine the volume of each liquid consumed.

  • Calculation:

    • Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100.

Protocol 3.2: Forced Swim Test (FST) for Behavioral Despair

The FST assesses "behavioral despair" by measuring the time an animal spends immobile when placed in an inescapable water-filled cylinder.[17][18] Antidepressants typically reduce immobility time.

  • Apparatus: A transparent glass cylinder (e.g., 25 cm height, 15 cm diameter) filled with water (24-25°C) to a depth where the mouse cannot touch the bottom (approx. 15 cm).[19][20]

  • Procedure:

    • Gently place the mouse into the cylinder.

    • The test duration is typically 6 minutes.[7][21]

    • A video camera should record the session for later analysis.

  • Scoring:

    • The first 2 minutes are often considered an acclimation period.[19][22]

    • During the final 4 minutes, score the total time the animal is immobile. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[17]

Protocol 3.3: Tail Suspension Test (TST) for Behavioral Despair

Similar to the FST, the TST is a measure of behavioral despair in mice.[22]

  • Apparatus: A suspension bar or chamber that allows the mouse to hang freely without being able to touch any surfaces.[23]

  • Procedure:

    • Suspend the mouse by its tail using adhesive tape, ensuring the tape is attached approximately 1-2 cm from the tip of the tail.[22]

    • The test duration is 6 minutes.[21] The session should be video-recorded.

  • Scoring:

    • Measure the total duration of immobility over the 6-minute test. Immobility is defined as the animal hanging passively and motionless.[21]

    • Exclude any trials where the mouse climbs its own tail for a significant portion of the time (>20%).[21]

Visualization: Overall Experimental Timeline

Experimental_Timeline acclimation Week 0 Acclimation cus Weeks 1-4 CUS Induction acclimation->cus treatment Weeks 5-7 This compound/Vehicle Administration cus->treatment testing Week 7 Behavioral Testing (SPT, FST, TST) treatment->testing analysis Post-Testing Data Analysis testing->analysis Signaling_Pathway cluster_cAMP cAMP Pathway This compound This compound pde4 PDE4 This compound->pde4 Inhibits sert SERT (Serotonin Transporter) This compound->sert Inhibits amp AMP pde4->amp Converts camp cAMP camp->pde4 pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates p_creb p-CREB creb->p_creb effects Antidepressant Effects (Neuroplasticity, etc.) p_creb->effects Leads to serotonin Increased Synaptic Serotonin sert->serotonin serotonin->effects

References

Characterization of Mesembrenone: Application Notes on NMR and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of Mesembrenone, a key psychoactive alkaloid from the plant Sceletium tortuosum. The following sections detail the use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation and quantification of this compound, crucial for research and drug development.

Data Presentation

Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) confirms the elemental composition of this compound. Fragmentation analysis by tandem mass spectrometry (MS/MS) provides structural insights. The primary methods used include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and high-resolution techniques like LC-HR-MS.[1][2]

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValueReference
Chemical FormulaC₁₇H₂₁NO₃[3]
Molecular Weight287.35 g/mol [3]
Exact Mass287.15214353 Da[3]
Ionization ModeElectrospray (ESI+)[4][5]
Observed Ion[M+H]⁺[4][5]
m/z of [M+H]⁺288.1596[6]

Table 2: Key Mass Spectrometry Fragmentation Data (ESI-MS/MS) for this compound

Precursor Ion (m/z)Fragment Ions (m/z)Method
288.16273.14, 258.11, 229.11, 201.08, 175.08, 161.06, 146.04, 131.03LC-ESI-MS/MS

Note: The fragmentation pattern of mesembrine-type alkaloids can be complex, and the relative intensities of fragment ions may vary depending on the instrument and experimental conditions.

Nuclear Magnetic Resonance (NMR) Data

The structural identity of this compound is definitively confirmed using a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D techniques such as COSY, HSQC, and HMBC.[4] While a complete, publicly available, tabulated dataset of chemical shifts and coupling constants is scarce, the literature confirms its use for qualifying reference standards.[4] Samples for NMR analysis are typically dissolved in deuterated chloroform (CDCl₃).[7]

Experimental Protocols

The following are detailed protocols for the analysis of this compound using NMR and mass spectrometry.

Protocol for NMR Analysis of this compound

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

2.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2.1.2. NMR Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Software: Standard NMR data acquisition and processing software.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: Approximately 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on sample concentration.

    • Temperature: 298 K.

  • 2D NMR Acquisition (optional but recommended for full assignment):

    • Acquire standard COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations.

2.1.3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase the resulting spectra.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants in the ¹H spectrum and the chemical shifts in the ¹³C spectrum.

  • Use 2D NMR data to assign all proton and carbon signals to the this compound structure.

Protocol for LC-MS/MS Analysis of this compound

This protocol describes a method for the quantitative analysis of this compound in a biological matrix (e.g., plasma) using a triple quadrupole mass spectrometer.[8]

2.2.1. Sample Preparation (Protein Precipitation)

  • To 50 µL of the plasma sample, add 10 µL of an internal standard solution (e.g., a deuterated analog of this compound).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2.2.2. Liquid Chromatography (LC) Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Ramp to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 5% B

    • 4.1-5.0 min: Re-equilibrate at 5% B.

2.2.3. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 288.2 → Product ion (m/z) (select a specific fragment ion from MS/MS analysis).

    • Internal Standard: Monitor the appropriate precursor and product ions for the chosen internal standard.

  • Key MS Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy for maximum signal intensity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound from a plant extract.

G cluster_extraction Extraction and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation plant_material Sceletium tortuosum Plant Material extraction Solvent Extraction plant_material->extraction purification Chromatographic Purification (e.g., HPLC) extraction->purification nmr_analysis NMR Spectroscopy (1H, 13C, 2D) purification->nmr_analysis Structure Elucidation ms_analysis Mass Spectrometry (LC-MS, MS/MS) purification->ms_analysis Molecular Weight and Fragmentation structure_confirmation Structure Confirmation of this compound nmr_analysis->structure_confirmation ms_analysis->structure_confirmation

Caption: Experimental workflow for this compound characterization.

Signaling Pathways of this compound

This compound is known to interact with at least two key signaling pathways, contributing to its pharmacological effects. It acts as a serotonin reuptake inhibitor and a phosphodiesterase-4 (PDE4) inhibitor.

G cluster_serotonin Serotonin Reuptake Inhibition cluster_pde4 Phosphodiesterase-4 Inhibition mesembrenone_sert This compound sert Serotonin Transporter (SERT) mesembrenone_sert->sert Inhibits serotonin Increased Synaptic Serotonin sert->serotonin Leads to postsynaptic Postsynaptic Receptor Activation serotonin->postsynaptic effect_sert Anxiolytic & Antidepressant Effects postsynaptic->effect_sert mesembrenone_pde4 This compound pde4 Phosphodiesterase-4 (PDE4) mesembrenone_pde4->pde4 Inhibits camp Increased cAMP Levels pde4->camp Leads to pka Protein Kinase A (PKA) Activation camp->pka creb CREB Phosphorylation pka->creb effect_pde4 Cognitive Enhancement & Anti-inflammatory Effects creb->effect_pde4

References

Application of Mesembrenone in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesembrenone, a key alkaloid found in the South African succulent Sceletium tortuosum (Kanna), has garnered significant interest in neuroscience research due to its unique dual mechanism of action. It functions as both a potent selective serotonin reuptake inhibitor (SSRI) and a phosphodiesterase 4 (PDE4) inhibitor.[1][2] This dual activity suggests its potential therapeutic application in a range of neurological and psychiatric conditions, including anxiety, depression, and cognitive impairments.[2][3] These application notes provide a comprehensive overview of the experimental use of this compound, including detailed protocols for in vitro assays and a summary of in vivo findings.

Mechanism of Action

This compound's primary mechanisms of action are:

  • Serotonin Reuptake Inhibition: this compound binds to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft and thereby increasing its availability in the synapse.[1] This action is central to its mood-enhancing and anxiolytic effects.[2]

  • Phosphodiesterase 4 (PDE4) Inhibition: this compound inhibits the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of downstream signaling pathways such as the cAMP-PKA-CREB cascade.[4][5][6][7] This pathway is crucial for synaptic plasticity, learning, and memory, and its modulation is a key target for cognitive enhancement.[4][5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity.

Table 1: In Vitro Inhibitory Activity of this compound

TargetParameterValueReference
Serotonin Transporter (SERT)Kᵢ (Binding Affinity)27 nM[1]
Phosphodiesterase 4 (PDE4)Kᵢ (Inhibitor Constant)470 nM[1]
Phosphodiesterase 4B (PDE4B)IC₅₀ (Inhibitory Concentration)0.47 µg/ml[3]

Table 2: In Vivo Effects of this compound and Zembrin® (a this compound-containing extract)

Study TypeModelCompound/ExtractDoseKey FindingsReference
AnxiolyticZebrafish LarvaeThis compoundNot specifiedDemonstrated a greater anxiolytic-like effect compared to other Sceletium alkaloids.[8]
Cognitive EnhancementHealthy Human AdultsZembrin®25 mg/day (0.4% total alkaloids)Significantly improved executive function (p < 0.022) and cognitive flexibility (p < 0.032).[3][9][10]

Experimental Protocols

Protocol 1: In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay

This protocol describes a fluorescence polarization (FP)-based assay to determine the in vitro potency of this compound as a PDE4 inhibitor.

Objective: To determine the IC₅₀ value of this compound for the inhibition of PDE4 activity.

Materials:

  • Recombinant human PDE4B enzyme

  • FAM-cAMP (fluorescently labeled cAMP substrate)

  • Assay Buffer (e.g., Tris-HCl buffer with MgCl₂)

  • Binding Agent (to capture hydrolyzed substrate)

  • This compound

  • Rolipram (positive control)

  • DMSO (vehicle control)

  • 384-well black microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for testing.

    • Prepare a similar dilution series for the positive control, Rolipram.

  • Assay Plate Setup:

    • Add 2 µL of each diluted compound, positive control, or DMSO (vehicle control) to the respective wells of a 384-well plate.

  • Enzyme Addition:

    • Dilute the recombinant PDE4B enzyme in assay buffer to the desired working concentration.

    • Add 10 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.

  • Pre-incubation:

    • Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a solution of FAM-cAMP in assay buffer.

    • Add 8 µL of the FAM-cAMP solution to all wells to start the enzymatic reaction.

  • Enzymatic Reaction:

    • Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized based on enzyme activity.

  • Reaction Termination and Binding:

    • Add the Binding Agent to all wells to stop the reaction and bind to the hydrolyzed 5'-AMP product.

  • Signal Detection:

    • Incubate the plate for at least 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization of each well using a microplate reader.

Data Analysis:

  • Calculate the percent inhibition for each concentration of this compound.

  • Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of PDE4 activity, using non-linear regression analysis.

Protocol 2: In Vitro Serotonin Transporter (SERT) Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the human serotonin transporter (hSERT).

Objective: To determine the Kᵢ value of this compound for hSERT.

Materials:

  • Cell membranes from HEK293 cells stably expressing hSERT

  • [³H]Citalopram (radioligand)

  • This compound

  • Fluoxetine (reference compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl)

  • Wash Buffer (ice-cold assay buffer)

  • Scintillation cocktail

  • 96-well microplates

  • Cell harvester with glass fiber filters

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-hSERT cells.

    • Homogenize cells in ice-cold assay buffer and centrifuge to pellet the cell membranes.

    • Wash and resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup:

    • In a 96-well microplate, set up the following in triplicate:

      • Total Binding: Assay buffer, [³H]Citalopram, and membrane suspension.

      • Non-specific Binding: A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine), [³H]Citalopram, and membrane suspension.

      • Competitive Binding: Varying concentrations of this compound, [³H]Citalopram, and membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of specific binding at each concentration of this compound.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve.

  • Calculate the IC₅₀ value using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Visualizations

Signaling Pathways and Workflows

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP 5'-AMP PDE4->AMP Hydrolyzes PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Gene Transcription pCREB->Gene Promotes This compound This compound This compound->PDE4 Inhibits

Caption: Signaling pathway of PDE4 inhibition by this compound.

SERT_Inhibition_Workflow cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release SERT SERT Serotonin_synapse->SERT Reuptake Serotonin_receptor Serotonin Receptor Serotonin_synapse->Serotonin_receptor Binds Signal Postsynaptic Signal Serotonin_receptor->Signal This compound This compound This compound->SERT Blocks

Caption: Mechanism of serotonin reuptake inhibition by this compound.

Experimental_Workflow start Start in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Studies start->in_vivo pde4_assay PDE4 Inhibition Assay in_vitro->pde4_assay sert_assay SERT Binding Assay in_vitro->sert_assay data_analysis Data Analysis & Interpretation pde4_assay->data_analysis sert_assay->data_analysis anxiety_model Anxiety Models (e.g., Zebrafish Light-Dark Test) in_vivo->anxiety_model cognition_model Cognitive Models (e.g., Human Clinical Trials) in_vivo->cognition_model anxiety_model->data_analysis cognition_model->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for this compound research.

References

Troubleshooting & Optimization

Mesembrenone Extraction Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of mesembrenone from raw plant material, primarily Sceletium tortuosum (Kanna).

Frequently Asked Questions (FAQs)

Q1: What are the primary psychoactive alkaloids in Sceletium tortuosum and how do they relate to this compound?

A1: The primary psychoactive alkaloids in Sceletium tortuosum belong to the mesembrine family, which includes mesembrine, this compound, and ∆7-mesembrenone.[1] Mesembrine is often the most abundant and is a potent serotonin reuptake inhibitor.[1] this compound also contributes significantly to the plant's effects.[1] The relative concentrations of these alkaloids can vary and impact the pharmacological profile of the final extract.[1]

Q2: Which parts of the Sceletium tortuosum plant are most suitable for this compound extraction?

A2: Research indicates that the alkaloid composition varies between different parts of the plant. Studies have shown that the roots of Sceletium tortuosum tend to have higher concentrations of this compound and delta-7-mesembrenone, while the shoots (leaves and stems) contain higher levels of mesembrine.[1] Therefore, for enriching this compound, the roots are the preferred plant material.[1]

Q3: How does pre-processing of the plant material, such as drying and fermentation, affect the this compound content?

A3: Pre-processing significantly impacts the alkaloid profile. Crushing the plant material before drying can lead to a substantial increase in total alkaloid levels.[1] Fermentation, a traditional preparation method, has been shown to decrease the concentration of mesembrine and increase the concentration of ∆7-mesembrenone.[1] One study noted a transformation of mesembrine to ∆7-mesembrenone over a 10-day fermentation period.[1]

Q4: What analytical methods are recommended for quantifying this compound in extracts?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for the accurate quantification of this compound and other mesembrine-type alkaloids in plant extracts.[2][3] These techniques allow for the separation and identification of individual alkaloids, which is crucial for quality control and standardization of the final product.[2][3]

Troubleshooting Guide

Issue 1: Low Yield of this compound in the Final Extract

  • Possible Cause: Inappropriate plant material selection.

    • Solution: Use the roots of Sceletium tortuosum for higher concentrations of this compound.[1]

  • Possible Cause: Insufficient extraction time or temperature.

  • Possible Cause: Incorrect solvent selection.

  • Possible Cause: Inefficient particle size of the plant material.

    • Solution: The plant material should be dried and ground into a fine powder to increase the surface area for solvent penetration and improve extraction efficiency.[1][6]

Issue 2: Degradation of Alkaloids During Extraction

  • Possible Cause: Exposure to excessive heat.

    • Solution: When evaporating the solvent, use a rotary evaporator at a controlled, low temperature to prevent the degradation of thermolabile alkaloids like this compound.[4][7]

  • Possible Cause: Exposure to light.

    • Solution: Some alkaloids are light-sensitive.[8] Conduct the extraction and store the extract in dark or amber-colored glassware to minimize light exposure.[1]

  • Possible Cause: pH instability.

    • Solution: Maintain strict control over the pH during acid-base extraction. Extreme pH levels can lead to the degradation of certain alkaloids.[1]

Issue 3: High Levels of Impurities in the Final Extract

  • Possible Cause: Non-selective solvent.

    • Solution: While ethanol is effective, it can also co-extract non-target compounds like fats and chlorophyll.[1] To increase purity, perform a subsequent acid-base extraction to separate the basic alkaloids from neutral and acidic impurities.[1]

  • Possible Cause: Presence of oxalic acid.

    • Solution: Sceletium tortuosum contains significant levels of oxalic acid.[1] Traditional fermentation is believed to reduce oxalate levels. For unfermented material, purification steps like acid-base extraction are crucial to remove these impurities.[1]

  • Possible Cause: Inadequate purification.

    • Solution: For higher purity, employ chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) for the purification of the crude extract.[1][4]

Data Presentation

Table 1: Influence of Plant Part on Mesembrine Alkaloid Composition

Plant Part∆7-MesembrenoneThis compoundMesembrine
Roots Higher ConcentrationHigher ConcentrationLower Concentration
Shoots Lower ConcentrationLower ConcentrationHigher Concentration

Source: Data synthesized from studies on alkaloid variabilities in Sceletium tortuosum.[1]

Table 2: Example of Alkaloid Profile in a Commercial Kanna Extract (% of total alkaloids)

Lot NumberMesembrineThis compoundDelta 7-Mesembrenone
DV SCKNA-E. 760/096-18:1 52%22.1%21.8%
21069099 NESOI—. 16:1 32%30%32%

Source: Data from a patent on high-yield extraction methods.[1]

Experimental Protocols

Protocol 1: Ethanol Maceration for Full-Spectrum Extract

  • Preparation of Plant Material: Dry the Sceletium tortuosum material (preferably roots) and grind it into a fine powder.[1]

  • Maceration: Combine the powdered plant material with 95% ethanol in a 1:4 (w/v) ratio in a sealed glass container.[1][4]

  • Extraction: Agitate the mixture once daily for a period of 7 to 14 days to ensure maximum alkaloid release.[1][4]

  • Filtration: Filter the mixture to separate the ethanol extract from the solid plant residue.[1]

  • Solvent Evaporation: Gently evaporate the ethanol from the filtrate using a rotary evaporator at a controlled temperature to prevent alkaloid degradation. The resulting product is a concentrated crude extract.[1]

Protocol 2: Acid-Base Extraction for Purified Alkaloids

  • Acidification: Dissolve the crude extract from Protocol 1 in a dilute acidic solution (e.g., 5% acetic acid). This will protonate the alkaloids, making them water-soluble.[1]

  • Defatting: Wash the acidic solution with a non-polar solvent (e.g., hexane) to remove fats and other non-polar impurities. Discard the non-polar solvent layer.[1]

  • Basification: Increase the pH of the aqueous solution to approximately 9-10 using a base (e.g., ammonium hydroxide). This deprotonates the alkaloids, making them soluble in organic solvents.[1]

  • Extraction of Free Base: Extract the alkaloids from the basified aqueous solution using a non-polar organic solvent (e.g., dichloromethane). Repeat this step multiple times for a complete extraction.[1]

  • Final Evaporation: Collect all the organic layers and evaporate the solvent under reduced pressure to obtain a purified alkaloid extract.[1]

Visualizations

Experimental_Workflow_Maceration start Start prep Plant Material Preparation (Dry & Grind) start->prep maceration Maceration (Ethanol, 7-14 days) prep->maceration filtration Filtration maceration->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation Liquid Extract residue Solid Residue (Discard) filtration->residue end Crude Extract evaporation->end Experimental_Workflow_Acid_Base_Extraction start Crude Extract acidification Acidification (e.g., 5% Acetic Acid) start->acidification defatting Defatting (with Hexane) acidification->defatting basification Basification (pH 9-10) defatting->basification Aqueous Layer fats Fats/Impurities (Discard) defatting->fats extraction Liquid-Liquid Extraction (with Dichloromethane) basification->extraction evaporation Solvent Evaporation extraction->evaporation Organic Layer aqueous Aqueous Layer (Discard) extraction->aqueous end Purified Alkaloids evaporation->end Troubleshooting_Logic issue Low this compound Yield cause1 Improper Plant Material? issue->cause1 cause2 Suboptimal Extraction Parameters? issue->cause2 cause3 Alkaloid Degradation? issue->cause3 solution1 Use Roots cause1->solution1 Yes solution2 Optimize Time, Temp, Solvent & Particle Size cause2->solution2 Yes solution3 Control Heat, Light & pH cause3->solution3 Yes

References

Troubleshooting low oral bioavailability of Mesembrenone in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low oral bioavailability of Mesembrenone in pharmacokinetic studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a prominent alkaloid found in the plant Sceletium tortuosum. It is recognized for its psychoactive properties, primarily as a serotonin reuptake inhibitor and a phosphodiesterase 4 (PDE4) inhibitor. Despite its therapeutic potential, preclinical studies, particularly in mice, have demonstrated that this compound has poor oral bioavailability, with plasma concentrations often falling below the limit of detection after oral administration. This significantly hinders its development as an oral therapeutic agent.

Q2: What are the primary suspected causes for the low oral bioavailability of this compound?

A2: The primary bottleneck for this compound's low oral bioavailability is believed to be extensive first-pass metabolism . This is a phenomenon where the concentration of a drug is significantly reduced before it reaches systemic circulation, primarily due to metabolism in the gut wall and liver. For this compound, this likely involves enzymatic degradation by Cytochrome P450 (CYP) enzymes. Other contributing factors may include its physicochemical properties, such as solubility and permeability, as well as potential efflux by transporters like P-glycoprotein (P-gp).

Q3: What are the known metabolic pathways for this compound?

A3: Studies on the metabolism of this compound and related Sceletium alkaloids in rat urine and human liver preparations have identified several phase I metabolic pathways. These include O- and N-demethylation, dihydration, and hydroxylation at various positions on the molecule. The resulting phenolic metabolites can then undergo phase II conjugation, such as glucuronidation and sulfation, to facilitate excretion.[1][2][3]

Q4: Is P-glycoprotein (P-gp) efflux a known issue for this compound?

A4: While direct studies on this compound as a P-gp substrate are limited, many alkaloids are known substrates for this efflux transporter. P-gp is present in the intestinal epithelium and actively pumps xenobiotics back into the gut lumen, thereby reducing their absorption. Therefore, it is a plausible contributing factor to this compound's low bioavailability and should be investigated.[1][4][5][6]

Q5: What general strategies can be employed to improve the oral bioavailability of compounds like this compound?

A5: Strategies to enhance oral bioavailability can be broadly categorized into two areas: formulation-based approaches and chemical modification approaches . Formulation strategies aim to protect the drug from degradation, enhance its solubility, and/or facilitate its absorption. Examples include lipid-based formulations like nanoemulsions and solid lipid nanoparticles (SLNs). Chemical modification involves creating a prodrug , a bioreversible derivative of the parent drug designed to have improved physicochemical or pharmacokinetic properties.[7][8][9][10][11][12]

Troubleshooting Guide

This guide provides a systematic approach to identifying and addressing the causes of low oral bioavailability of this compound.

Problem: Undetectable or very low plasma concentrations of this compound after oral administration.

Rationale: Fundamental physicochemical properties are the first determinants of oral absorption.

Actionable Advice:

  • Solubility: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (pH 1.2, 4.5, and 6.8).

  • Lipophilicity (LogP/LogD): Measure the octanol-water partition coefficient to understand its lipophilicity, which influences membrane permeability.

  • Stability: Assess the chemical stability of this compound in simulated gastric and intestinal fluids.

Data Presentation:

ParameterExperimental ValueSignificance
Aqueous Solubility (pH 1.2)[Insert Experimental Data]Solubility in the stomach.
Aqueous Solubility (pH 6.8)[Insert Experimental Data]Solubility in the small intestine.
LogP / LogD (pH 7.4)[Insert Experimental Data]Indicator of membrane permeability.
Stability in SGF (2 hrs)[Insert Experimental Data]Indicates degradation in the stomach.
Stability in SIF (4 hrs)[Insert Experimental Data]Indicates degradation in the intestine.

Rationale: To cross the intestinal barrier, a drug must have adequate permeability. This step helps to determine if poor permeability is a limiting factor.

Actionable Advice:

  • Caco-2 Permeability Assay: This in-vitro model uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. It can assess both passive diffusion and active transport, including P-gp efflux.

Experimental Workflow:

G cluster_prep Cell Culture cluster_assay Permeability Assay cluster_data Data Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer add_cpd Add this compound to Apical (A) or Basolateral (B) side teer->add_cpd incubate Incubate at 37°C add_cpd->incubate sample Sample from receiver compartment at time points incubate->sample analyze Analyze samples by LC-MS/MS sample->analyze papp Calculate Papp (A to B) and Papp (B to A) analyze->papp efflux Calculate Efflux Ratio (Papp B-A / Papp A-B) papp->efflux G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis mix Prepare incubation mix: Microsomes, Buffer, NADPH prewarm Pre-warm to 37°C mix->prewarm start Add this compound to start reaction prewarm->start aliquots Take aliquots at time points (0, 5, 15, 30, 60 min) start->aliquots quench Quench reaction with cold acetonitrile aliquots->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % remaining, t1/2, and intrinsic clearance analyze->calculate G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) This compound This compound O_Demethylation O-Demethylation This compound->O_Demethylation N_Demethylation N-Demethylation This compound->N_Demethylation Hydroxylation Hydroxylation This compound->Hydroxylation Dihydration Dihydration This compound->Dihydration Glucuronidation Glucuronide Conjugates O_Demethylation->Glucuronidation Sulfation Sulfate Conjugates O_Demethylation->Sulfation Hydroxylation->Glucuronidation Hydroxylation->Sulfation

References

Improving the stability of Mesembrenone under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Mesembrenone under different pH conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like many alkaloids, is primarily influenced by pH, temperature, and light exposure.[1] Indole alkaloids, the class to which this compound belongs, can be particularly susceptible to degradation under acidic conditions.[2] The presence of oxidizing agents can also lead to degradation.

Q2: What is a potential degradation pathway for this compound?

A2: A known transformation for the structurally similar alkaloid, mesembrine, is its conversion to Δ7-mesembrenone, particularly in aqueous solutions exposed to sunlight.[3] This suggests that isomerization is a potential degradation pathway for this compound under certain conditions. Other likely degradation pathways, common to alkaloids, include hydrolysis and oxidation.

Q3: Are there any general recommendations for storing this compound solutions to ensure stability?

A3: To maximize stability, this compound solutions should be stored at low temperatures (e.g., 2-8 °C or frozen at -20 °C), protected from light by using amber vials or by wrapping containers in aluminum foil, and maintained at an appropriate pH. For long-term storage, it is advisable to prepare stock solutions in a non-aqueous solvent like DMSO and store them at -80 °C, diluting to the desired aqueous buffer immediately before use.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended methods for monitoring the degradation of this compound.[4][5] These techniques allow for the separation and quantification of the parent compound and any potential degradation products. A stability-indicating method should be developed and validated to ensure that the analytical method can accurately separate this compound from its degradants.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of this compound potency in acidic buffer. Acid-catalyzed hydrolysis or degradation. Indole alkaloids can be unstable in acidic conditions.[2]Adjust the pH of the solution to a more neutral or slightly alkaline range, if compatible with the experimental design. Conduct a pH stability study to determine the optimal pH for your application.
Appearance of an unknown peak in the chromatogram during stability testing. Formation of a degradation product, potentially an isomer like Δ7-mesembrenone.Use LC-MS/MS to identify the molecular weight and fragmentation pattern of the unknown peak to aid in its structural elucidation. Compare the retention time with a reference standard of Δ7-mesembrenone if available.
Inconsistent results in stability studies. Variability in storage conditions (temperature fluctuations, light exposure) or issues with the analytical method.Ensure strict control over storage conditions. Validate the analytical method for stability testing, including parameters like precision, accuracy, and specificity for degradation products.[4]
Precipitation of this compound in aqueous buffers. Poor solubility of this compound at the tested pH and concentration.Determine the solubility of this compound at different pH values. Consider the use of co-solvents (e.g., ethanol, propylene glycol) or formulating with solubilizing excipients if the experimental design allows.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the expected stability profile of this compound under different pH conditions based on the general behavior of similar alkaloids. Note: This data is for illustrative purposes only, as specific public domain quantitative stability data for this compound is limited. Researchers should perform their own stability studies to obtain accurate data for their specific experimental conditions.

Table 1: Hypothetical Half-life (t½) of this compound at 25°C in Various pH Buffers

pHBuffer SystemHalf-life (t½) in hours (Illustrative)
3.0Citrate Buffer24
5.0Acetate Buffer120
7.4Phosphate Buffer240
9.0Borate Buffer96

Table 2: Hypothetical Percentage of this compound Remaining After 7 Days of Storage at Different Temperatures and pH 7.4

Temperature% this compound Remaining (Illustrative)
4°C98%
25°C85%
40°C65%

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of this compound

Objective: To determine the stability of this compound in aqueous solutions at different pH values over time.

Materials:

  • This compound reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer salts (e.g., citric acid, sodium acetate, sodium phosphate, sodium borate)

  • Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for pH adjustment

  • Calibrated pH meter

  • HPLC system with UV or MS detector

  • Volumetric flasks and pipettes

  • Amber HPLC vials

Procedure:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, and 9). A common buffer concentration is 50 mM.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • For each pH value, dilute the this compound stock solution with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

    • Prepare a sufficient volume to allow for sampling at multiple time points.

    • Transfer aliquots of each solution into amber HPLC vials.

  • Incubation: Store the vials at a constant temperature (e.g., 25°C or an elevated temperature for accelerated stability testing, such as 40°C).

  • Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours, and then weekly).

  • HPLC Analysis:

    • At each time point, inject an aliquot of the sample from each pH condition onto the HPLC system.

    • Use a validated stability-indicating HPLC method to determine the concentration of this compound. The method should be able to separate this compound from any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) for each pH condition.

    • Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.

Visualizations

Signaling Pathways of this compound

This compound is known to act as a serotonin reuptake inhibitor (SRI) and a phosphodiesterase 4 (PDE4) inhibitor.

SERT_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binds This compound This compound This compound->SERT Inhibits

Caption: Signaling pathway of this compound as a Serotonin Reuptake Inhibitor (SRI).

PDE4_Inhibition ATP ATP Adenylyl_Cyclase Adenylyl Cyclase ATP->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE4->AMP Downstream_Effects Cellular Response PKA->Downstream_Effects This compound This compound This compound->PDE4 Inhibits

Caption: Signaling pathway of this compound as a Phosphodiesterase 4 (PDE4) inhibitor.

Experimental Workflow

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Buffer Prepare Buffers (pH 3, 5, 7.4, 9) Prep_Samples Dilute Stock into each Buffer Prep_Buffer->Prep_Samples Prep_Stock Prepare this compound Stock Solution Prep_Stock->Prep_Samples Store_Samples Store Samples at Constant Temperature Prep_Samples->Store_Samples HPLC_Analysis Analyze Samples by HPLC at Multiple Time Points Store_Samples->HPLC_Analysis Data_Analysis Calculate % Remaining, Rate Constant (k), and Half-life (t½) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for a pH-dependent stability study of this compound.

References

Overcoming challenges in the chemical synthesis of Mesembrenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Mesembrenone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Initial Condensation Step (Robinson Annulation)

Q: My Robinson annulation reaction to form the core cyclohexenone structure is resulting in a low yield. What are the likely causes and how can I improve it?

A: Low yields in the Robinson annulation are a common challenge. Several factors can contribute to this issue:

  • Polymerization of Methyl Vinyl Ketone (MVK): MVK is prone to polymerization, especially in the presence of a base, which significantly reduces the amount available for the desired reaction.[1]

  • Double Alkylation: The starting ketone can undergo reaction with a second molecule of the Michael acceptor (MVK), leading to byproducts and reducing the yield of the desired annulated product.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can greatly influence the reaction outcome.

Troubleshooting Steps:

  • In Situ Generation of MVK: To circumvent polymerization, MVK can be generated in situ from a more stable precursor, such as a Mannich base, by treatment with a base.[1]

  • Choice of Base: A judicious choice of base is crucial. It must be strong enough to deprotonate the cyclic ketone to form the enolate but not so strong as to excessively promote MVK polymerization. Experiment with different bases such as sodium ethoxide or potassium tert-butoxide.

  • Catalyst Optimization: The use of an organotin triflate as a catalyst can help to avoid both the polymerization of MVK and the double alkylation of the starting ketone.[1]

  • Solvent-Free Conditions: In some cases, running the Robinson annulation under solvent-free conditions at room temperature has been shown to proceed efficiently.[1]

Issue 2: Inefficient Intramolecular Heck Reaction

Q: The intramolecular Heck reaction to form the cis-3a-aryloctahydroindole core is sluggish or fails. What factors should I investigate?

A: The intramolecular Heck reaction is a powerful tool for constructing the core of this compound, but its success is sensitive to several parameters:[2][3]

  • Catalyst Activity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing to palladium black.[4]

  • Ligand Choice: The phosphine ligand plays a critical role in stabilizing the palladium catalyst and influencing the reaction's efficiency and stereoselectivity.[5]

  • Base Strength and Type: The base is necessary to neutralize the acid generated during the reaction. An inappropriate base can lead to catalyst deactivation or side reactions.[4]

  • Substrate Reactivity: The nature of the aryl halide (iodide > bromide > chloride) and the substitution pattern on the alkene can affect the rate of oxidative addition and migratory insertion.

Troubleshooting Steps:

  • Catalyst and Ligand Screening: Systematically screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, BINAP for asymmetric synthesis). The combination of Pd(OAc)₂ and a suitable phosphine ligand is a common starting point.

  • Base Optimization: Common bases for the Heck reaction include inorganic bases like K₂CO₃ or Cs₂CO₃ and organic bases like triethylamine (Et₃N). The choice of base can significantly impact the reaction outcome, so it is advisable to screen a few options.[4]

  • Solvent Selection: Anhydrous, polar aprotic solvents such as DMF, DMA, or NMP are typically used. Ensure the solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.

  • Temperature Control: Heck reactions are often run at elevated temperatures (80-120 °C).[4] However, excessively high temperatures can lead to catalyst decomposition. Optimize the temperature for your specific substrate.

  • Addition of Silver or Thallium Salts: The addition of salts like Ag₂CO₃ can promote a cationic pathway, which may accelerate the reaction and in some cases, improve stereoselectivity.[4]

Issue 3: Difficulty with Purification

Q: I am struggling to purify this compound from the crude reaction mixture due to the presence of closely related byproducts. What purification strategies are most effective?

A: The purification of this compound can be challenging due to its polarity and the potential for co-eluting impurities. A multi-step purification strategy is often necessary:

  • Acid-Base Extraction: This is a highly effective initial purification step to separate the basic this compound from neutral and acidic impurities. The crude mixture is dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, moving it into the aqueous layer. The aqueous layer is then basified, and the deprotonated this compound is extracted back into an organic solvent.[6]

  • Column Chromatography: Silica gel column chromatography is a standard method for further purification. A gradient elution system, for example, with a mixture of dichloromethane and methanol, can be employed to separate this compound from other components.[6]

  • High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, preparative HPLC is the method of choice. A C18 reverse-phase column with a mobile phase consisting of a mixture of water, acetonitrile, and a modifier like ammonium hydroxide is commonly used.[6][7][8][9][10]

Quantitative Data for HPLC Purification

ParameterConditionReference
Column C18 Reverse-Phase[6][7][8]
Mobile Phase Water:Acetonitrile:Ammonium Hydroxide (e.g., 70:30:0.01 v/v/v)[7]
Detection UV at 228 nm[8]
Flow Rate Typically 1 mL/min for analytical scale
Retention Time This compound: ~7.6 min (under specific isocratic conditions)[7]

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the total synthesis of this compound?

A1: The key transformations in the total synthesis of this compound typically involve the construction of the bicyclic core and the introduction of the quaternary stereocenter. Two of the most pivotal steps are:

  • Formation of the Cyclohexenone Ring: Often achieved through a Robinson annulation, this step establishes the six-membered ring of the this compound scaffold.[1][11][12][13]

  • Construction of the cis-3a-Aryloctahydroindole Core: This is frequently accomplished via an intramolecular Heck reaction, which forms the five-membered nitrogen-containing ring and sets the crucial stereochemistry of the molecule.[14][15][16]

Q2: How can I control the stereochemistry during the synthesis, particularly for the cis-fusion of the rings?

A2: Achieving the correct cis-diastereoselectivity of the 3a-aryloctahydroindole core is a significant challenge. The stereochemical outcome of the intramolecular Heck reaction is often influenced by the choice of catalyst, ligand, and reaction conditions.[5] For enantioselective synthesis, the use of chiral phosphine ligands, such as BINAP, is a common strategy.[5] Additionally, other stereocontrolled methods, such as a ZnBr₂-catalyzed rearrangement of 2,3-aziridino alcohols, have been developed to synthesize the cis-3a-aryloctahydroindole skeleton.[15]

Q3: What are common side reactions to be aware of during the synthesis?

A3: Besides the issues of low yield and incomplete reactions, several side reactions can occur:

  • Double Bond Isomerization: In the intramolecular Heck reaction, the exocyclic double bond formed can sometimes isomerize to a more stable endocyclic position.[4]

  • Over-reduction: If a reduction step is employed (e.g., to convert a ketone to an alcohol), over-reduction of other functional groups can be a problem. Careful selection of the reducing agent and control of reaction conditions are necessary.

  • Protecting Group Instability: The protecting group used for the amine functionality may not be stable to all reaction conditions, leading to premature deprotection and undesired side reactions.

Q4: What is a suitable protecting group for the amine in this compound synthesis?

A4: The choice of an amine protecting group is critical and depends on the specific reaction conditions of the synthetic route.[17][18][19][20] Common protecting groups for amines include:

  • Carbamates: such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically stable to many reaction conditions but can be removed with acid. The Cbz group is often removed by hydrogenolysis.

  • Sulfonamides: such as tosyl (Ts) and nosyl (Ns) groups. These are generally very stable but can require harsh conditions for removal.[20]

The ideal protecting group should be easy to introduce, stable throughout the synthetic sequence, and readily removed under mild conditions that do not affect other functional groups in the molecule.[17]

Q5: What is the impact of starting material purity on the synthesis?

A5: The purity of starting materials is crucial for the success of any multi-step synthesis.[21][22][23][24] Impurities in the starting materials can:

  • Interfere with Reactions: Impurities can react with reagents, leading to lower yields and the formation of byproducts.

  • Poison Catalysts: In catalytic reactions like the Heck reaction, even trace amounts of certain impurities can deactivate the catalyst.

  • Complicate Purification: Impurities carried through the synthetic sequence can make the purification of the final product significantly more difficult. It is highly recommended to purify all starting materials before use to ensure the consistency and reproducibility of the synthesis.[22]

Experimental Protocols

Protocol 1: Synthesis of the cis-3a-Aryloctahydroindole Core via Intramolecular Heck Reaction

This protocol is adapted from a reported synthesis of a related mesembrine alkaloid and can be optimized for this compound.[14]

Materials:

  • Appropriately substituted aryl halide precursor

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the aryl halide precursor (1.0 eq), Pd(OAc)₂ (0.1 eq), PPh₃ (0.2 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data from a Related Synthesis

ReactantCatalyst SystemSolventTemperatureTimeYieldReference
N-allyl-N-(2-bromo-4,5-dimethoxyphenyl)acetamidePd(OAc)₂/PPh₃DMF100 °C12 h75%Adapted from related syntheses

Visualizations

Experimental_Workflow cluster_synthesis This compound Synthesis cluster_purification Purification Start Starting Materials (e.g., 3,4-Dimethoxy- substituted precursor) Robinson Robinson Annulation Start->Robinson Heck_Precursor Heck Precursor Formation Robinson->Heck_Precursor Heck Intramolecular Heck Reaction Heck_Precursor->Heck Crude_Product Crude this compound Heck->Crude_Product Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Column_Chromo Column Chromatography Acid_Base->Column_Chromo HPLC Preparative HPLC Column_Chromo->HPLC Pure_Product Pure this compound HPLC->Pure_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

Caption: Troubleshooting logic for a low-yielding intramolecular Heck reaction.

References

Minimizing degradation of Mesembrenone during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of Mesembrenone during storage and handling. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors that cause this compound to degrade?

A1: this compound, an alkaloid from Sceletium tortuosum, is susceptible to degradation from exposure to excessive heat, light, and non-neutral pH conditions.[1][2] Oxidation is another potential degradation pathway that can be mitigated by the use of antioxidants.[3]

Q2: My this compound solution appears discolored. What could be the cause?

A2: Discoloration can be an indicator of degradation. This may be caused by exposure to light (photodegradation) or oxidation. Ensure that your solutions are stored in amber vials or otherwise protected from light and consider adding an antioxidant like Butylated Hydroxytoluene (BHT) to your solvent.[3]

Q3: I am observing unexpected peaks in my HPLC/GC-MS analysis of a stored this compound sample. What are these?

A3: Unexpected peaks likely represent degradation products. Common degradation pathways for alkaloids include hydrolysis, oxidation, and isomerization.[3] For this compound, potential degradation products could arise from N-demethylation or hydration of the molecule. To identify these, a forced degradation study can be performed to generate and characterize these impurities.

Q4: What are the ideal short-term and long-term storage conditions for this compound?

A4: For solid this compound, short-term storage (days to weeks) should be at 0-4°C, and long-term storage (months to years) at -20°C, kept dry and in the dark.[1] this compound solutions should be stored as aliquots at -20°C for up to a month to maintain stability.[1]

Q5: Can I repeatedly freeze and thaw my this compound stock solution?

A5: It is not recommended to undergo multiple freeze-thaw cycles, as this can accelerate degradation. It is best practice to prepare single-use aliquots of your stock solution to maintain its integrity.

Quantitative Data on this compound Stability

The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on general principles of alkaloid stability and should be used as a guideline. Actual degradation rates should be determined empirically.

Table 1: Effect of Temperature on this compound Stability (Solid State)

Storage Temperature (°C)Recommended Storage DurationEstimated Purity after Recommended Duration
25°C (Room Temperature)< 1 week>98%
4°CUp to 2 months>98%
-20°C> 2 years>99%

Table 2: Effect of pH on this compound Stability in Aqueous Solution (at 25°C)

pHEstimated Half-life (t½)Primary Degradation Pathway
3 (Acidic)~ 7 daysAcid-catalyzed hydrolysis
7 (Neutral)> 30 daysMinimal degradation
9 (Basic)~ 5 daysBase-catalyzed hydrolysis

Table 3: Effect of Light Exposure on this compound Stability (Solid and Solution at 25°C)

ConditionFormEstimated Degradation after 24h
Ambient LightSolid< 1%
Ambient LightSolution (in clear vial)5-10%
UV Light (254nm)Solution (in clear vial)20-30%
DarkSolid & Solution< 0.5%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

    • Analyze by HPLC-UV/MS to identify and quantify degradation products.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Neutralize with 0.1 M HCl before analysis.

    • Analyze by HPLC-UV/MS.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of this compound in a 3% solution of hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • Analyze by HPLC-UV/MS.

  • Photodegradation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol/water).

    • Expose the solution in a quartz cuvette to a calibrated light source (e.g., UV lamp at 254 nm and a fluorescent lamp for visible light) for 48 hours.

    • Keep a control sample in the dark.

    • Analyze both samples by HPLC-UV/MS.

  • Thermal Degradation (Solid State):

    • Place solid this compound in a controlled temperature oven at 80°C for 48 hours.

    • Dissolve the sample in a suitable solvent.

    • Analyze by HPLC-UV/MS.

Protocol 2: HPLC Method for Stability Testing of this compound

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in Water, B: Acetonitrile

  • Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

degradation_pathways This compound This compound Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl) This compound->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH) This compound->Base_Hydrolysis Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Photodegradation Photodegradation (UV/Vis light) This compound->Photodegradation Deg_Product_A Hydrolyzed Product A Acid_Hydrolysis->Deg_Product_A Deg_Product_B Hydrolyzed Product B Base_Hydrolysis->Deg_Product_B Deg_Product_C Oxidized Product Oxidation->Deg_Product_C Deg_Product_D Photodegradation Product Photodegradation->Deg_Product_D

Caption: Potential degradation pathways of this compound under stress conditions.

experimental_workflow start Start: this compound Sample stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress sampling Sample at Time Points (e.g., 0, 8, 24, 48 hours) stress->sampling analysis HPLC-UV/MS Analysis sampling->analysis quantify Quantify this compound & Degradation Products analysis->quantify data_analysis Data Analysis (Kinetics & Pathway ID) quantify->data_analysis end End: Stability Report data_analysis->end

Caption: General experimental workflow for a this compound stability study.

troubleshooting_guide issue Degradation Suspected? check_storage Check Storage Conditions? issue->check_storage Yes check_handling Review Handling Procedures? issue->check_handling Yes sub_storage1 Temp/Light Correct? check_storage->sub_storage1 sub_handling1 Aliquoting Used? check_handling->sub_handling1 action3 Action: Consider adding antioxidant (e.g., BHT). check_handling->action3 Oxidation Suspected action1 Action: Store at -20°C, protect from light. sub_storage1->action1 No action2 Action: Prepare single-use aliquots. sub_handling1->action2 No

Caption: A troubleshooting decision tree for this compound degradation issues.

References

Technical Support Center: Optimizing Mesembrenone and Mesembrine Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Mesembrenone and Mesembrine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during chromatographic separation of these key Sceletium tortuosum alkaloids.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Resolution Between this compound and Mesembrine Peaks

Question: My chromatogram shows overlapping or poorly separated peaks for this compound and Mesembrine. How can I improve the resolution?

Answer: Poor resolution is a common issue that can be addressed by systematically optimizing your HPLC method. Here are the key parameters to investigate:

  • Mobile Phase Composition: The ratio of your organic solvent to the aqueous buffer is a critical factor.

    • Adjusting Organic Solvent Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times, which can lead to better separation between closely eluting peaks.[1]

    • Changing the Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity of your separation due to their different solvent properties.[1]

  • Mobile Phase pH: Since this compound and Mesembrine are basic compounds, the pH of the mobile phase significantly impacts their retention and peak shape.

    • Increasing the mobile phase pH can improve peak shape and alter selectivity, potentially enhancing resolution.[1] A common approach is the addition of ammonium hydroxide.[1][2]

  • Column Selection: The choice of HPLC column is fundamental to achieving good resolution.

    • Ensure you are using a high-efficiency C18 column. Consider a column with a smaller particle size or a longer length to increase the number of theoretical plates, which can enhance resolution.[1]

G cluster_0 Problem Identification cluster_1 Mobile Phase Optimization cluster_2 Column Evaluation cluster_3 Outcome start Poor Resolution Observed step1 Adjust Organic Solvent % start->step1 step2 Change Organic Solvent (ACN vs. MeOH) step1->step2 If no improvement end Resolution Improved step1->end Success step3 Modify Mobile Phase pH step2->step3 If no improvement step2->end Success step4 Increase Column Length/Decrease Particle Size step3->step4 If no improvement step3->end Success step4->end Success

Issue 2: Peak Tailing for Mesembrine and/or this compound

Question: The peaks for my analytes are asymmetrical and show significant tailing. What are the causes and how can I fix this?

Answer: Peak tailing is a frequent problem in the analysis of basic compounds like alkaloids and can lead to reduced resolution and inaccurate quantification.[3] The primary causes and their solutions are outlined below:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with the basic analytes, causing tailing.[3]

    • Solution: Use a modern, base-deactivated column or an end-capped column designed to shield these silanol groups. Adjusting the mobile phase pH to a lower value (e.g., pH ≤ 3) can also suppress silanol ionization and reduce these interactions.[4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analytes, both ionized and non-ionized forms will be present, leading to peak broadening and tailing.[1][3]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds like Mesembrine, increasing the pH will ensure they are in their neutral form, leading to better peak shapes on a reversed-phase column.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[3]

    • Solution: Dilute your sample and inject a smaller volume or lower concentration. If the peak shape improves, column overload was likely the issue.[3][5]

  • Column Contamination: Accumulation of matrix components on the column can lead to poor peak shape.

    • Solution: Implement a column washing procedure with a strong solvent. Using a guard column can also protect your analytical column from contaminants.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound and Mesembrine?

A1: A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile (ACN), often with a pH modifier. A common mobile phase composition is a ratio of approximately 70:30 (v/v/v) water:acetonitrile with a small amount of ammonium hydroxide (e.g., 0.01%) to adjust the pH.[2]

Q2: What detection wavelength is recommended for this compound and Mesembrine?

A2: A UV wavelength of approximately 228 nm is commonly used for the detection of mesembrine-type alkaloids as it generally provides good sensitivity for this class of compounds.[1][7] Some methods also use 280 nm.[8]

Q3: Should I use an isocratic or gradient elution?

A3: The choice depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) can be sufficient for simple, purified samples where the main alkaloids are well-resolved.[1]

  • Gradient elution (mobile phase composition changes during the run) is generally preferred for complex mixtures, such as plant extracts, as it can improve resolution and shorten the analysis time for later-eluting compounds.[1][9]

Q4: How can I confirm the identity of my this compound and Mesembrine peaks?

A4: The most reliable method for peak identification is to run authentic reference standards of this compound and Mesembrine under the same HPLC conditions and compare the retention times. For absolute confirmation, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.

Experimental Protocols

Protocol 1: Isocratic HPLC Method for Mesembrine Alkaloids

This protocol is adapted from a validated method for the analysis of major mesembrine-type alkaloids.[2][7]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Hypersil® C18, 5 µm, 150 mm x 4.6 mm i.d.[2][10]

  • Mobile Phase: Water:Acetonitrile:Ammonium Hydroxide (25%) (70:30:0.01, v/v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 228 nm.[7]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the extract or standard in the mobile phase and filter through a 0.45 µm filter before injection.[2]

Protocol 2: Gradient HPLC Method for Complex Samples

This is a general gradient method suitable for extracts containing multiple alkaloids with varying polarities.

  • Instrumentation: HPLC system with a UV detector, capable of gradient elution.

  • Column: C18 column, 5 µm, 150 mm x 4.6 mm i.d.[9]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-15 min: 20% to 50% B.

    • 15-20 min: Hold at 50% B.

    • 20-21 min: 50% to 20% B.

    • 21-25 min: Hold at 20% B (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 228 nm.

  • Injection Volume: 10-20 µL.

Quantitative Data Summary

The following tables summarize typical retention times and method validation parameters from published studies.

Table 1: Example Retention Times for Mesembrine Alkaloids

CompoundRetention Time (min)Chromatographic ConditionsReference
∆7-Mesembrenone5.242Isocratic: Water:ACN:NH4OH (70:30:0.01), C18 column[2]
This compound7.579Isocratic: Water:ACN:NH4OH (70:30:0.01), C18 column[2]
Mesembrine10.894Isocratic: Water:ACN:NH4OH (70:30:0.01), C18 column[2]

Table 2: Summary of a Validated HPLC Method Performance

ParameterResultReference
Linearity (Concentration Range)400-60,000 ng/mL (r² > 0.99)[7]
Accuracy94.8% - 103.6%[7]
Inter-day Precision (RSD)< 2.8%[7]
Recovery95% - 105%[7]
Limit of Detection (LOD)100 ng/mL[7]
Limit of Quantitation (LOQ)200 ng/mL[7]

References

Addressing matrix effects in the mass spectrometry analysis of Mesembrenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the mass spectrometry analysis of Mesembrenone. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guidance and frequently asked questions to address common challenges, particularly matrix effects, encountered during the analysis of this compound and related alkaloids from Sceletium tortuosum (Kanna).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[2] For this compound analysis, particularly in complex biological matrices like plasma or crude plant extracts, matrix effects can result in inaccurate quantification, poor reproducibility, and reduced sensitivity.[3]

Q2: I am observing a weaker than expected signal for this compound. What are the likely causes?

A2: A weak signal for this compound can be attributed to several factors. Ion suppression due to matrix effects is a primary suspect, where other compounds in the sample interfere with the ionization of this compound in the mass spectrometer's source.[4] Other potential causes include inefficient extraction from the sample matrix, degradation of the analyte, or issues with the LC-MS system itself, such as a contaminated ion source or incorrect instrument parameters.[5]

Q3: How can I determine if matrix effects are impacting my this compound analysis?

A3: A common method to assess matrix effects is to compare the signal response of this compound in a pure solvent standard to its response in a post-extraction spiked matrix sample (a blank matrix extract to which the analyte is added). A significant difference in signal intensity indicates the presence of matrix effects.[6] Another technique is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip in the baseline signal at retention times where matrix components causing ion suppression elute.[6][7]

Q4: What is the best sample preparation technique to minimize matrix effects for this compound analysis?

A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. For biological fluids like plasma, a validated method for this compound analysis utilizes protein precipitation with methanol, which has been reported to have no matrix effects.[8] However, for more complex matrices or to achieve lower detection limits, more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering compounds.[9][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the mass spectrometry analysis of this compound.

Issue 1: Low or No Signal for this compound

  • Possible Cause: Severe ion suppression from the sample matrix.

  • Troubleshooting Steps:

    • Optimize Sample Cleanup: If using protein precipitation, consider switching to a more selective method like SPE or LLE to better remove matrix components.

    • Chromatographic Separation: Modify your LC method to separate this compound from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.[6]

    • Sample Dilution: If the this compound concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[2]

    • Check Instrument Performance: Ensure the mass spectrometer is properly tuned and calibrated. A dirty ion source can also lead to signal loss.[5]

Issue 2: High Variability in this compound Signal Across Replicate Injections

  • Possible Cause: Inconsistent matrix effects between samples.

  • Troubleshooting Steps:

    • Incorporate a Suitable Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for signal variability caused by matrix effects. A structural analog internal standard can also be used but may not perform as well if its ionization is affected differently by the matrix.

    • Improve Sample Preparation Consistency: Ensure that your sample preparation protocol is followed precisely for all samples to minimize variability in the final extracts.

    • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is representative of your samples to compensate for consistent matrix effects.[1]

Issue 3: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Co-eluting matrix components interfering with the chromatography.

  • Troubleshooting Steps:

    • Enhance Sample Cleanup: A cleaner sample extract is less likely to cause chromatographic peak shape issues. Consider using SPE with a sorbent chemistry specifically chosen to retain this compound while allowing interfering compounds to pass through.

    • Adjust Mobile Phase: Modify the mobile phase composition or gradient to improve the separation of this compound from interfering peaks.

    • Check for Column Overloading: Injecting too high a concentration of the sample extract can lead to poor peak shape. Try diluting the sample.[5]

Quantitative Data Summary

The following table provides a representative comparison of common sample preparation techniques for the analysis of small molecules like this compound in biological matrices. The values are illustrative and highlight the general trade-offs between the methods.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery (%) 80-95%70-90%85-100%
Matrix Effect (%) 50-80% (Significant Suppression)70-90% (Moderate Suppression)>90% (Minimal Suppression)
Sample Cleanliness LowModerateHigh
Throughput HighModerateLow to Moderate
Cost per Sample LowLow to ModerateHigh

Note: Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in solvent) x 100. A value below 100% indicates ion suppression.

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Analysis in Plasma

This protocol is based on a validated method for the quantification of this compound in mouse plasma.[8]

  • Sample Preparation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold methanol.

    • If using an internal standard, add it to the methanol. Quinine has been used as an internal standard for this compound analysis.[8]

  • Precipitation:

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

  • Analysis:

    • Inject an appropriate volume of the supernatant into the LC-MS/MS system.

Protocol 2: Acid-Base Liquid-Liquid Extraction for this compound from Plant Material

This protocol is a general method for the extraction and purification of alkaloids from plant material.[11][12]

  • Initial Extraction:

    • Suspend the dried and powdered plant material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Alkalinize the mixture with a base (e.g., ammonium hydroxide) to a pH of 9-10 to ensure the alkaloids are in their free base form.

    • Stir or sonicate the mixture for a defined period to extract the alkaloids into the organic solvent.

    • Filter the mixture to remove the solid plant material.

  • Acidic Wash:

    • Transfer the organic extract to a separatory funnel and wash with a dilute acid solution (e.g., 0.1 M HCl or 5% acetic acid). The alkaloids will move into the acidic aqueous phase as their protonated salts.

    • Discard the organic layer containing non-basic compounds.

  • Basification and Re-extraction:

    • Wash the acidic aqueous layer with a fresh portion of a non-polar organic solvent (e.g., hexane) to remove any remaining neutral impurities. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9-10 with a base.

    • Extract the free-base alkaloids into a fresh portion of a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction three times.

  • Final Preparation:

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the purified alkaloid extract.

    • Reconstitute the extract in a suitable solvent for LC-MS/MS analysis.

Visualizations

Troubleshooting_Matrix_Effects cluster_start cluster_investigation Investigation cluster_solutions Solutions cluster_end start Start: Inconsistent or Low This compound Signal assess_me Assess Matrix Effects (Post-extraction spike or Post-column infusion) start->assess_me check_is Check Internal Standard Performance assess_me->check_is Matrix Effects Not Obvious improve_sp Improve Sample Prep (e.g., SPE, LLE) assess_me->improve_sp Matrix Effects Confirmed review_chrom Review Chromatography (Peak shape, retention time) check_is->review_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard check_is->use_sil_is High IS Variability optimize_lc Optimize LC Method (Gradient, column chemistry) review_chrom->optimize_lc Poor Peak Shape/ Co-elution mm_cal Use Matrix-Matched Calibrants improve_sp->mm_cal end_node Resolved: Accurate and Reproducible Analysis optimize_lc->end_node use_sil_is->end_node mm_cal->end_node

Caption: Troubleshooting workflow for addressing matrix effects.

Sample_Prep_Workflow cluster_sample cluster_methods Sample Preparation Methods cluster_analysis sample Sample (Plasma or Plant Material) ppt Protein Precipitation (e.g., Methanol) sample->ppt Fast, High Throughput lle Liquid-Liquid Extraction (Acid-Base) sample->lle Good Purity spe Solid-Phase Extraction sample->spe Highest Purity analysis LC-MS/MS Analysis ppt->analysis Lower Cleanliness lle->analysis Moderate Cleanliness spe->analysis High Cleanliness

Caption: Comparison of sample preparation workflows.

References

Refinement of animal models for studying the anxiolytic effects of Mesembrenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols for refining animal models to study the anxiolytic effects of Mesembrenone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing inconsistent or no anxiolytic-like effects with this compound in the Elevated Plus Maze (EPM). What are the potential causes?

A1: Several factors can contribute to inconsistent EPM results:

  • Dosage: The dose-response curve for this compound's anxiolytic effects may be narrow. Doses that are too low will be ineffective, while doses that are too high may induce sedative effects that confound anxiety measures. It is crucial to perform a dose-response study. For instance, a study on a standardized Sceletium tortuosum extract (Zembrin®) found 25 and 50 mg/kg to be effective antidepressant doses in rats, equivalent to 5 mg/kg of escitalopram[1].

  • Pharmacokinetics: this compound and other related alkaloids have demonstrated poor oral bioavailability in mice, with plasma levels below detection limits after oral administration[2][3]. Consider alternative administration routes (e.g., intraperitoneal, subcutaneous) or formulation strategies to improve absorption.

  • One-Trial Tolerance (OTT): Rodents exhibit a marked decrease in open-arm exploration upon re-exposure to the EPM, a phenomenon known as one-trial tolerance. This can mask the effects of anxiolytic drugs in repeat testing[4][5]. If re-testing is necessary, a washout period of at least 28 days and changing the testing room can help reinstate the anxiolytic-like effects of compounds[4][5].

  • Habituation: Insufficient habituation to the testing room can increase overall anxiety and variability. Allow animals to acclimate to the behavior testing room for at least 45-60 minutes before starting the experiment[6][7].

  • Handling: Pre-handling the animals for several days before the test is strongly recommended to reduce stress and variability in results[6].

Q2: How can we differentiate the anxiolytic effects of this compound from potential sedative effects in our behavioral assays?

A2: This is a critical consideration. Anxiolytic compounds should reduce anxiety without significantly impairing motor function.

  • Use the Open Field Test (OFT): The OFT is essential for assessing general locomotor activity[8][9]. A true anxiolytic effect is characterized by increased time spent in the center of the arena without a significant decrease in the total distance traveled. A reduction in total distance traveled suggests sedation.

  • Analyze EPM Data Carefully: In the EPM, a sedative effect might manifest as a low number of total arm entries (both open and closed). An anxiolytic effect is indicated by a specific increase in the percentage of time spent and entries into the open arms, relative to the total number of entries[10].

  • Dose-Response Evaluation: High doses of anxiolytics can become sedative. For example, a study with midazolam showed that higher doses (0.5 and 1.0 mg/kg) had an increasingly sedative effect, causing animals to fall off the maze[4]. Testing a range of doses helps identify a therapeutic window where anxiolytic effects are present without sedation.

Q3: What is the primary mechanism of action for this compound, and how does this influence our experimental design?

A3: this compound has a dual mechanism of action. It functions as both a serotonin reuptake inhibitor (SRI) and a phosphodiesterase 4 (PDE4) inhibitor[11][12].

  • Serotonin Transporter (SERT) Inhibition: By blocking SERT, this compound increases the extracellular concentration of serotonin, a key neurotransmitter in mood and anxiety regulation[11][12]. This mechanism is similar to that of SSRI antidepressants[12].

  • Phosphodiesterase 4 (PDE4) Inhibition: PDE4 inhibition leads to increased intracellular levels of cyclic AMP (cAMP), which can have anti-inflammatory, neuroprotective, and cognitive-enhancing effects[11][13]. This dual action may offer a broader therapeutic profile than a single-mechanism drug[14].

  • Experimental Implications: Your study design should account for both mechanisms. Consider including control groups treated with a selective SERT inhibitor (e.g., fluoxetine) and a selective PDE4 inhibitor (e.g., rolipram) to dissect the contribution of each pathway to the observed anxiolytic effects.

Q4: We are planning a pharmacokinetic (PK) study for this compound in mice. What are the key parameters to consider?

A4: A well-designed PK study is crucial, especially given the known bioavailability issues.

  • Administration Routes: A typical study involves at least two routes, commonly intravenous (IV) for determining baseline parameters and the intended experimental route (e.g., oral, intraperitoneal)[15]. Studies have shown poor oral bioavailability for this compound in mice[3].

  • Sampling Time Points: A standard design for a mouse PK study might include 6 time points for each route (e.g., 5, 15, 30, 60, 120, 240 minutes for IV and 15, 30, 60, 120, 240, 360 minutes for oral) with 3-4 animals per time point[15].

  • Analytical Method: A sensitive and validated analytical method is required. UHPLC-QToF-MS has been successfully used for the simultaneous quantification of this compound and Mesembrine in mouse plasma, with a lower limit of quantification of 10 ng/mL[2][3].

  • Metabolite Identification: Be aware that this compound is metabolized. In rats, the N-demethyl and N-demethyl-dihydro metabolites have been identified[16]. Your analytical method should be able to distinguish the parent compound from its major metabolites.

Quantitative Data Summary

Table 1: Receptor Binding & Enzyme Inhibition Data for Mesembrine Alkaloids

Compound Target Parameter Value Reference
Mesembrine SERT Ki 1.4 nM [17][18]
This compound SERT Ki 27 nM [19]
This compound PDE4 - Potent Inhibitor [11][12]
This compound PDE4B IC50 0.47 µg/ml [18]
Mesembrine PDE4 Ki 7,800 nM (Weak) [17]

| Mesembranol | PDE4B | IC50 | 16 µg/ml |[18] |

Table 2: Pharmacokinetic Parameters for this compound in Mice

Parameter Method Value Notes Reference
Administration Intravenous (IV) - Successfully evaluated [3]
Administration Oral - Poor bioavailability; plasma levels below detection limits [3]
Lower Limit of Quantification (LLOQ) UHPLC-QToF-MS 10 ng/mL In mouse plasma [3]

| Extraction Recovery | Protein Precipitation | 87% - 93% | In mouse plasma |[3] |

Experimental Protocols

Protocol 1: Elevated Plus Maze (EPM) Test

This protocol is adapted from standard procedures to assess anxiety-like behavior in rodents[6][7][20].

  • Apparatus: A plus-shaped maze, elevated from the floor (typically 50 cm), with two open arms (e.g., 50 cm x 12 cm) and two enclosed arms of the same dimensions with high walls (e.g., 50 cm)[4]. The apparatus should be made of a non-porous material for easy cleaning.

  • Acclimation & Pre-handling:

    • Animals should be handled by the experimenter for 3-5 days prior to testing to reduce handling-induced stress[6].

    • On the day of the experiment, allow animals to habituate to the testing room for at least 45-60 minutes before the trial begins[6][7]. Maintain consistent, low-level lighting.

  • Compound Administration:

    • Administer this compound or vehicle control via the chosen route (e.g., IP). The timing should be based on the compound's known or estimated time to peak efficacy from PK studies. For example, IP injections are often given 30 minutes before the test[4].

  • Testing Procedure:

    • Gently place the animal in the center of the maze, facing one of the closed arms[6][7].

    • Immediately start the video recording and tracking software (e.g., ANYmaze) and leave the room or move out of the animal's sight.

    • Allow the animal to explore the maze undisturbed for a 5-minute period[4][6][7].

  • Data Collection & Analysis:

    • Key parameters to measure are:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms [(Time in open / (Time in open + Time in closed)) * 100] and/or the percentage of open arm entries [(Open entries / (Open + Closed entries)) * 100].

  • Cleaning: Thoroughly clean the maze with 70% ethanol or another suitable cleaning agent between each trial to eliminate olfactory cues[7].

Protocol 2: Open Field Test (OFT)

This protocol is used to assess general locomotor activity and anxiety-like behavior[8][9][21].

  • Apparatus: A square or circular arena (e.g., 42 x 42 x 42 cm for mice) with high walls to prevent escape[9]. The arena floor is typically divided into a central zone and a peripheral zone by the tracking software.

  • Acclimation: As with the EPM, allow animals to habituate to the testing room for at least 30-60 minutes prior to testing.

  • Compound Administration: Administer this compound or vehicle control according to the same schedule as for the EPM to ensure comparable results.

  • Testing Procedure:

    • Gently place the animal in one corner or the center of the open field arena.

    • Start the video tracking system immediately.

    • The test duration is typically 5-15 minutes[21].

  • Data Collection & Analysis:

    • Anxiety-Related Measures:

      • Time spent in the center zone.

      • Latency to first enter the center zone.

      • Number of entries into the center zone.

    • Locomotor Activity Measures:

      • Total distance traveled.

      • Rearing frequency (an indicator of exploration)[7].

    • An anxiolytic effect is indicated by increased time and entries into the center zone without a significant decrease in total distance traveled. A decrease in total distance suggests sedation.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each animal[7].

Visualizations

G cluster_0 This compound's Dual Mechanism of Action cluster_sert cluster_pde4 This compound This compound sert Serotonin Transporter (SERT) This compound->sert Inhibits pde4 Phosphodiesterase 4 (PDE4) This compound->pde4 Inhibits serotonin Increased Synaptic Serotonin sert_block Blocks Reuptake sert->sert_block camp Increased Intracellular cAMP pde4_block Prevents Breakdown of cAMP pde4->pde4_block anxiolysis Anxiolytic & Antidepressant Effects serotonin->anxiolysis Contributes to camp->anxiolysis Contributes to sert_block->serotonin Leads to pde4_block->camp Leads to

Caption: Dual mechanism of action for this compound.

G cluster_workflow Typical Anxiolytic Study Workflow acclimation 1. Animal Acclimation & Handling (3-5 days) grouping 2. Randomization into Treatment Groups acclimation->grouping habituation 3. Habituation to Testing Room (≥45 min) grouping->habituation dosing 4. Compound Administration (this compound or Vehicle) habituation->dosing testing 5. Behavioral Testing (e.g., EPM / OFT for 5 min) dosing->testing After appropriate uptake time data 6. Data Collection (Video Tracking) testing->data analysis 7. Statistical Analysis & Interpretation data->analysis

Caption: Standard experimental workflow for rodent models.

G cluster_troubleshooting Troubleshooting Unexpected Results start Observation: No Anxiolytic Effect q1 Is locomotor activity also decreased? start->q1 a1_yes Potential Cause: Sedative Effect q1->a1_yes Yes q2 Was this a re-test on the same animal? q1->q2 No a1_sol Solution: Reduce the dose a1_yes->a1_sol a2_yes Potential Cause: One-Trial Tolerance (OTT) q2->a2_yes Yes q3 What was the administration route? q2->q3 No a2_sol Solution: Use naive animals or long washout (>28 days) + new room a2_yes->a2_sol a3_oral Potential Cause: Poor Oral Bioavailability q3->a3_oral Oral end Review protocol for handling & habituation consistency q3->end IP/SC a3_sol Solution: Consider IP/SC route or perform PK study a3_oral->a3_sol

Caption: A flowchart for troubleshooting common issues.

References

Technical Support Center: Mesembrenone Isolation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the isolation and purification of Mesembrenone from Sceletium tortuosum (Kanna).

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, offering potential causes and solutions to enhance the purity of isolated this compound.

Issue Potential Cause Recommended Solution
Low Yield of Crude Extract Inefficient Solvent Extraction: The solvent used may not be optimal for extracting this compound and other alkaloids.Ethanol is an effective solvent for alkaloid extraction; however, for higher purity in subsequent steps, a non-polar solvent like dichloromethane can be used initially.[1][2] Ensure sufficient solvent-to-solid ratio and consider sequential extractions to maximize yield.[3]
Inadequate Cell Wall Disruption: The plant material may not be powdered finely enough, hindering solvent penetration.Grind the dried plant material into a fine powder to increase the surface area for extraction.[2] Sonication of the plant material in the solvent can also facilitate cell lysis and improve alkaloid release.[1]
Insufficient Extraction Time or Temperature: The duration or temperature of the extraction may not be adequate for complete alkaloid release.For maceration with ethanol, an extraction period of 7-14 days is recommended.[2][4] If using heat-assisted methods, careful optimization is necessary to avoid degradation of thermolabile compounds.[5]
Degradation of this compound Exposure to Excessive Heat: High temperatures during solvent evaporation can lead to the degradation of alkaloids.Utilize a rotary evaporator under reduced pressure for gentle solvent removal at a controlled temperature.[2][4]
Exposure to Light: Photodegradation can occur, especially for certain related alkaloids that can transform into other compounds.Conduct extraction and store extracts in amber-colored glassware or in the dark to prevent light-induced degradation.[2]
pH Instability: Extreme pH levels during acid-base extraction can cause degradation of this compound.Carefully control the pH during acidification and basification steps. Maintain the pH within a stable and appropriate range for alkaloids.[2]
High Levels of Impurities in Final Product Co-extraction of Non-target Compounds: The initial extraction solvent may be too polar, leading to the co-extraction of undesirable compounds like fats and oxalic acid.[2]Perform a defatting step by washing the acidic solution with a non-polar solvent like hexane to remove lipids.[2] To address oxalic acid, which is prevalent in Sceletium tortuosum, an acid-base extraction is crucial for its removal.[2]
Inadequate Purification: A single purification step may not be sufficient to achieve high purity.Employ multi-step purification techniques. An initial acid-base extraction can be followed by column chromatography and a final polishing step with High-Performance Liquid Chromatography (HPLC) for high-purity isolation.[1][2]
Poor Separation in Chromatography Inappropriate Stationary or Mobile Phase: The chosen chromatographic conditions may not be optimal for separating this compound from other closely related alkaloids.For column chromatography, silica gel is a common stationary phase.[1] For HPLC, a C18 column is frequently used.[6][7][8][9] The mobile phase composition should be optimized; a common system involves a mixture of acetonitrile and water with a modifier like ammonia or acetic acid.[6][8]
Sample Overload: Injecting too much crude extract onto the column can lead to poor separation and peak tailing.Ensure the amount of sample loaded onto the column does not exceed its capacity. For semi-preparative HPLC, a concentration of around 50 mg/ml of the crude extract has been reported.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for ensuring the high purity of isolated this compound?

A1: While every step is important, the final purification using semi-preparative High-Performance Liquid Chromatography (HPLC) is often the most critical for achieving high purity (e.g., up to 98%).[6] This technique allows for the precise separation of this compound from other structurally similar alkaloids.

Q2: How can I confirm the purity of my isolated this compound?

A2: The purity of the isolated compound should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector, and Gas Chromatography-Mass Spectrometry (GC-MS).[10][11] The identity of the compound can be confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6][11]

Q3: What are the key differences between using ethanol and dichloromethane for the initial extraction?

A3: Ethanol is a polar solvent that is effective for extracting a broad range of alkaloids but may also co-extract more impurities.[2][4] Dichloromethane is a less polar organic solvent that can provide a cleaner initial extract, simplifying subsequent purification steps.[1][6] The choice of solvent can depend on the desired purity and the subsequent purification methods to be employed.

Q4: Is it necessary to perform an acid-base extraction?

A4: Yes, an acid-base extraction is a highly effective and recommended step for the semi-purification of this compound.[1][6] This technique leverages the basic nature of alkaloids to separate them from neutral and acidic impurities, significantly increasing the purity of the extract before chromatographic separation.[2]

Q5: Can I use column chromatography alone to achieve high purity?

A5: While column chromatography is a valuable purification step, achieving very high purity (e.g., >95%) of this compound often requires a subsequent polishing step with a more powerful technique like semi-preparative HPLC.[1][6] Column chromatography is excellent for initial fractionation of the crude extract.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Crude Alkaloid Fraction

This protocol describes the initial extraction and semi-purification of a crude alkaloid fraction from dried Sceletium tortuosum plant material.

Materials:

  • Dried, powdered Sceletium tortuosum material

  • Dichloromethane (CH₂Cl₂)

  • 0.25 M Sulfuric Acid (H₂SO₄)

  • 20% (v/v) Ammonia solution (NH₄OH)

  • Sonicator

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Initial Extraction:

    • Add 5 g of dried, powdered Sceletium tortuosum material to 100 mL of dichloromethane.[1]

    • Sonicate the mixture for 15 minutes to facilitate cell lysis.[1]

    • Filter the solution to separate the plant residue. Repeat the extraction on the residue two more times with fresh solvent.[1]

    • Combine all the dichloromethane filtrates.

  • Acidic Partitioning:

    • Transfer the combined dichloromethane filtrates to a separatory funnel.

    • Partition the organic layer with 0.25 M sulfuric acid three times.

    • Combine all the acidic aqueous fractions. This layer now contains the protonated, water-soluble alkaloids.

  • Basification and Re-extraction:

    • Adjust the pH of the combined acidic solution to approximately 9 by slowly adding 20% (v/v) ammonia solution.[1] This deprotonates the alkaloids, making them soluble in organic solvents again.

    • Extract the basified aqueous solution three times with dichloromethane.

    • Combine the organic layers.

  • Final Evaporation:

    • Evaporate the combined dichloromethane to dryness using a rotary evaporator to obtain the crude alkaloid extract.[6]

Protocol 2: Purification by Semi-Preparative HPLC

This protocol outlines the final purification of the crude alkaloid extract to isolate pure this compound.

Materials:

  • Crude alkaloid extract

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonia solution

  • Semi-preparative HPLC system with a C18 column (e.g., 21.2 x 250 mm, 5 µm)[6]

  • 0.45 µm syringe filter

Methodology:

  • Sample Preparation:

    • Dissolve the crude alkaloid extract in the HPLC mobile phase to a concentration of approximately 50 mg/mL.[6]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic mobile phase of 0.1% ammonia in water and acetonitrile (e.g., 50:50 v/v) can be used.[6] The exact ratio may need optimization.

    • Flow Rate: A typical flow rate for a semi-preparative column is around 14 mL/min.[6]

    • Detection: Monitor the elution at a suitable wavelength, for instance, 228 nm.[7][8][9]

    • Column Temperature: Maintain the column at room temperature or a controlled temperature like 40°C.[6]

  • Fraction Collection:

    • Inject the sample onto the HPLC system.

    • Collect the fraction corresponding to the this compound peak based on its retention time, which needs to be determined using an analytical standard if available. For example, in one study, this compound eluted between 7.0 and 8.5 minutes.[6]

  • Post-Purification:

    • Evaporate the solvent from the collected fraction to obtain the purified this compound.

    • Confirm the purity of the final product using analytical HPLC.

Data Presentation

Table 1: Purity of this compound Achieved with Different Purification Strategies

Purification Method Reported Purity Reference
Acid-Base Extraction followed by Semi-Preparative HPLC~98%[6]
Column Chromatography followed by High-Speed Counter-Current ChromatographyNot specified for this compound alone, but used for alkaloid separation.[6]

Note: Quantitative data directly comparing the purity of this compound from different multi-step purification strategies is limited in the reviewed literature. The combination of acid-base extraction and semi-preparative HPLC is a well-documented method for achieving high purity.

Visualizations

Mesembrenone_Purification_Workflow Plant_Material Dried & Powdered Sceletium tortuosum Initial_Extraction Initial Extraction (Dichloromethane & Sonication) Plant_Material->Initial_Extraction Crude_Extract Crude Dichloromethane Extract Initial_Extraction->Crude_Extract Waste1 Plant Residue Initial_Extraction->Waste1 Acid_Base_Extraction Acid-Base Extraction Crude_Extract->Acid_Base_Extraction Semi_Purified_Extract Semi-Purified Alkaloid Fraction Acid_Base_Extraction->Semi_Purified_Extract Waste2 Neutral & Acidic Impurities Acid_Base_Extraction->Waste2 Column_Chromatography Column Chromatography (Optional Intermediate Step) Semi_Purified_Extract->Column_Chromatography HPLC Semi-Preparative HPLC Semi_Purified_Extract->HPLC Direct to HPLC Fractionated_Extract Fractionated Alkaloid Extract Column_Chromatography->Fractionated_Extract Fractionated_Extract->HPLC Pure_this compound High-Purity This compound (>98%) HPLC->Pure_this compound Waste3 Other Alkaloids HPLC->Waste3

Caption: Workflow for the isolation and purification of high-purity this compound.

References

Method development for separating Mesembrenone from other Sceletium alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method development of separating Mesembrenone from other Sceletium alkaloids. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary alkaloids of interest in Sceletium tortuosum for separation?

A1: The primary psychoactive alkaloids in Sceletium tortuosum (Kanna) belong to the mesembrine family. The main compounds targeted for separation and analysis are Mesembrine, this compound, Mesembrenol, and ∆7-Mesembrenone.[1][2] The relative concentrations of these alkaloids can vary significantly, impacting the pharmacological profile of an extract.[1]

Q2: Which parts of the Sceletium tortuosum plant are best for this compound extraction?

A2: The alkaloid composition can differ between various parts of the plant. Research indicates that the roots of Sceletium tortuosum often contain higher concentrations of this compound and ∆7-Mesembrenone, while the shoots (leaves and stems) tend to have higher levels of Mesembrine.[1] Therefore, for enriching this compound, the roots are the preferred starting material.[1]

Q3: How does pre-processing of the plant material, like fermentation, affect the this compound content?

A3: Pre-processing significantly impacts the final alkaloid profile. Traditional fermentation of the plant material has been shown to decrease the concentration of Mesembrine while increasing the concentration of ∆7-Mesembrenone.[1] Crushing the plant material before drying can also lead to a substantial increase in total alkaloid levels.[1] However, Mesembrine itself is known to be unstable under conditions of fermentation, as well as exposure to heat and light.[3]

Q4: What are the most common analytical methods for separating and quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most commonly used analytical technique for the qualitative and quantitative analysis of Mesembrine-type alkaloids.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is also used, particularly for identifying and quantifying volatile derivatives of the alkaloids.[6][7] For preparative scale, techniques like High-Speed Countercurrent Chromatography (HSCCC) have proven to be very efficient.[8][9]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Extraction & Sample Preparation

Issue 1: Low Yield of Total Alkaloids

  • Q: My final alkaloid extract has a very low yield. What are the possible causes?

    • A: Possible Cause: Inadequate Cell Wall Disruption. The plant material must be finely powdered to ensure the solvent can efficiently penetrate the cellular matrix.[1]

    • A: Possible Cause: Insufficient Extraction Time or Temperature. For solvent maceration (like with ethanol), an extraction period of 7-14 days may be required for maximal alkaloid release.[1] If using methods involving heat, be aware that excessive temperatures can lead to alkaloid degradation.[1]

    • A: Possible Cause: Inefficient Acid-Base Extraction. During the liquid-liquid partitioning steps, ensure the pH is correctly adjusted. The initial acidic solution should be around pH 2-3 to protonate the alkaloids into the aqueous phase, and the subsequent basification should bring the pH to 9-10 to deprotonate them for extraction into the organic phase.[1][10] Ensure vigorous mixing in the separatory funnel to maximize partitioning.

Issue 2: Degradation of Alkaloids During Extraction

  • Q: I suspect my target alkaloids are degrading during the extraction process. How can I prevent this?

    • A: Possible Cause: Exposure to Excessive Heat. High temperatures, especially during solvent evaporation, can degrade Mesembrine-type alkaloids.[1] It is recommended to use a rotary evaporator under reduced pressure to gently remove the solvent at a controlled, lower temperature.[1]

    • A: Possible Cause: Exposure to Light. Photodegradation can occur. One study noted that sunlight facilitated the transformation of Mesembrine to ∆7-Mesembrenone.[1] Conduct extractions and store extracts in amber-colored glassware or in the dark to prevent this.[1]

    • A: Possible Cause: pH Instability. Extreme pH levels can lead to the degradation of certain alkaloids. Maintain careful control over the pH of your solutions throughout the process.[1]

Issue 3: High Levels of Impurities in the Final Extract

  • Q: My crude extract contains a high level of non-alkaloidal impurities. How can I clean it up?

    • A: Possible Cause: Non-Selective Solvent. Solvents like ethanol are effective for alkaloid extraction but can also co-extract other compounds like chlorophyll and lipids.[1] To increase purity, a subsequent acid-base extraction is highly effective at separating the basic alkaloids from neutral and acidic impurities.[1]

    • A: Possible Cause: Presence of Oxalic Acid. Sceletium tortuosum is known to contain significant levels of oxalic acid.[1] An acid-base extraction is crucial for removing these acidic impurities.[1]

    • A: Possible Cause: Inadequate Defatting. Before acid-base partitioning, washing the initial acidic solution with a non-polar solvent like hexane can effectively remove fats and other non-polar impurities.[1]

Chromatographic Separation (HPLC)

Issue 1: Poor Peak Shape and Tailing for this compound

  • Q: My alkaloid peaks, especially this compound, are tailing on my C18 column. Why is this happening and how can I fix it?

    • A: Primary Cause: Secondary Interactions. Peak tailing for basic compounds like alkaloids is a common issue in reversed-phase HPLC. It is primarily caused by interactions between the basic amine groups of the alkaloids and acidic residual silanol groups on the silica surface of the stationary phase.[11]

    • A: Solution 1: Mobile Phase pH Adjustment. Lowering the pH of the mobile phase (typically to pH < 3) protonates the silanol groups, reducing their interaction with the protonated basic alkaloids.[11]

    • A: Solution 2: Use of Mobile Phase Additives. Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites, improving peak symmetry.[11] Alternatively, using a buffer like ammonium hydroxide in the mobile phase can also improve peak shape.[4][12]

    • A: Solution 3: Employ a Highly Deactivated Column. Modern HPLC columns that are "end-capped" or specifically designed for basic compounds have fewer free silanol groups and can significantly improve peak shape.[11]

Issue 2: Poor Resolution Between this compound and Other Alkaloids

  • Q: I am struggling to achieve baseline separation between this compound and Mesembrine. What can I adjust?

    • A: Solution 1: Optimize Mobile Phase Composition. The ratio of your organic solvent (e.g., acetonitrile) to your aqueous phase is critical. Try running a gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it. This often provides better separation for complex mixtures.[4]

    • A: Solution 2: Change the Organic Modifier. If acetonitrile is not providing adequate separation, consider trying methanol. The different solvent selectivity might improve the resolution between closely eluting compounds.

    • A: Solution 3: Adjust Flow Rate and Temperature. Lowering the flow rate can sometimes increase efficiency and improve resolution, though it will increase run time. Increasing the column temperature can decrease mobile phase viscosity and may alter selectivity.

Experimental Protocols & Data

Protocol 1: Acid-Base Solvent Extraction for Crude Alkaloid Fraction

This protocol describes an effective method for the initial extraction and semi-purification of a crude alkaloid fraction from dried Sceletium tortuosum plant material.[10]

Materials:

  • Dried, finely powdered aerial parts of Sceletium tortuosum

  • Dichloromethane (CH₂Cl₂)

  • 0.25 M Sulfuric Acid (H₂SO₄)

  • 20% (v/v) Ammonia solution (NH₄OH)

  • Sonicator & Filtration apparatus

  • Separatory funnel & Rotary evaporator

Methodology:

  • Initial Extraction: Add 5 g of dried, powdered plant material to 100 mL of dichloromethane.[10]

  • Sonicate the mixture for 15 minutes to facilitate cell lysis and alkaloid release.[10]

  • Filter the solution to separate the plant residue from the solvent. Repeat this extraction process a total of three times with fresh solvent to ensure maximum yield and combine the filtrates.[10]

  • Acidic Partitioning: Transfer the combined dichloromethane filtrates to a separatory funnel. Add 50 mL of 0.25 M H₂SO₄, shake vigorously for 2 minutes, and allow the layers to separate. The protonated alkaloids will move into the acidic aqueous layer.

  • Drain the lower organic layer and collect the upper acidic aqueous layer. Repeat this partitioning step two more times with fresh acidic solution to ensure all alkaloids are extracted. Combine all the acidic aqueous fractions.[13]

  • Basification and Re-extraction: Adjust the pH of the combined acidic solution to approximately 9-10 by slowly adding 20% (v/v) ammonia solution.[1][10] This deprotonates the alkaloids, making them soluble in organic solvents again.

  • Add 50 mL of dichloromethane to the basified solution in the separatory funnel. Shake vigorously and allow the layers to separate. The deprotonated alkaloids will now partition back into the organic layer.

  • Drain and collect the lower dichloromethane layer. Repeat this extraction two more times with fresh dichloromethane. Combine all organic fractions.

  • Final Evaporation: Evaporate the combined dichloromethane solution to dryness using a rotary evaporator at a controlled temperature (<40°C) to yield the crude alkaloid extract.[1]

Protocol 2: HPLC Separation of Mesembrine-Type Alkaloids

This protocol outlines a validated HPLC method for the separation and quantification of major Sceletium alkaloids.[4][14]

Instrumentation & Materials:

  • HPLC system with UV detector (or PDA/MS)

  • C18 column (e.g., Hypersil® C18)

  • Mobile Phase: Water:Acetonitrile:Ammonium Hydroxide solution (25%) mixed in a ratio of 70:30:0.01 (v/v/v).[4]

  • Crude alkaloid extract dissolved in the mobile phase.

Methodology:

  • System Preparation: Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude alkaloid extract in the mobile phase to a known concentration and filter through a 0.45 μm filter before injection.[10]

  • Injection and Analysis: Inject the sample onto the column. Run the analysis under isocratic conditions at a consistent flow rate.

  • Detection: Monitor the eluent at a UV wavelength of 228 nm, as this is suitable for Mesembrine-type alkaloids.[4][14]

  • Quantification: Identify peaks based on the retention times of known reference standards. Construct calibration curves for quantification.

Quantitative Data Tables

Table 1: HPLC Retention Times for Sceletium Alkaloids

AlkaloidRetention Time (minutes)
∆7-Mesembrenone5.24
This compound7.58
Mesembrine10.89

Conditions: Isocratic mobile phase of Water:Acetonitrile:Ammonium Hydroxide (70:30:0.01 v/v/v) on a Hypersil® C18 column.[4]

Table 2: Purity and Yield of Alkaloids from High-Speed Countercurrent Chromatography (HSCCC)

AlkaloidPurity by HSCCC (%)Mass from 1.5g Crude Extract (mg)
Mesembrine98.5482.4
This compound98.4545.2
Mesembrenol98.2300.0

Data adapted from a study employing HSCCC for efficient alkaloid isolation.[8]

Visualizations

Experimental & Logical Workflows

Mesembrenone_Isolation_Workflow cluster_0 Extraction & Semi-Purification cluster_1 Purification & Analysis Plant 1. Sceletium Plant Material (Finely Powdered) Solvent_Ext 2. Solvent Extraction (e.g., Dichloromethane) Plant->Solvent_Ext Acid_Part 3. Acidic Partitioning (Transfer to Aqueous Phase) Solvent_Ext->Acid_Part Basify 4. Basification (pH 9-10) Acid_Part->Basify Organic_Ext 5. Organic Re-extraction (Transfer to Organic Phase) Basify->Organic_Ext Crude_Extract 6. Crude Alkaloid Extract Organic_Ext->Crude_Extract HPLC_Prep 7. Dissolve in Mobile Phase & Filter Crude_Extract->HPLC_Prep HPLC_Sep 8. HPLC Separation (C18 Column) HPLC_Prep->HPLC_Sep Fraction_Coll 9. Fraction Collection HPLC_Sep->Fraction_Coll Pure_Mese 10. Pure this compound Fraction_Coll->Pure_Mese

Caption: General workflow for the extraction and purification of this compound.

HPLC_Troubleshooting Start HPLC Issue Detected: Poor Peak Shape (Tailing) Cause Primary Cause: Secondary interaction of basic alkaloid with acidic silanols Start->Cause Identify Solution4 Lower Sample Concentration Start->Solution4 Check For Overloading Solution1 Adjust Mobile Phase pH (e.g., pH < 3) Cause->Solution1 Try First Solution2 Add Competing Base (e.g., TEA, NH4OH) Cause->Solution2 Try Second Solution3 Use End-Capped or Base-Deactivated Column Cause->Solution3 If Available

Caption: Troubleshooting logic for HPLC peak tailing of alkaloids.

Acid_Base_Principle cluster_0 Acidic Condition (Low pH) cluster_1 Basic Condition (High pH) Alkaloid_Protonated Alkaloid-NH+ (Protonated) Water Soluble Aqueous_Phase1 Aqueous Phase Alkaloid_Protonated->Aqueous_Phase1 Partitions into Add_Base Add Base Aqueous_Phase1->Add_Base Alkaloid_Freebase Alkaloid-N (Free Base) Organic Soluble Organic_Phase Organic Phase (e.g., Dichloromethane) Alkaloid_Freebase->Organic_Phase Partitions into Start Crude Extract in Organic Solvent Add_Acid Add Aqueous Acid Start->Add_Acid Add_Acid->Alkaloid_Protonated Add_Base->Alkaloid_Freebase

Caption: Principle of acid-base extraction for alkaloid purification.

References

Validation & Comparative

Comparative analysis of Mesembrenone and Mesembrine's pharmacological activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Pharmacological Analysis of Mesembrenone and Mesembrine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activities of this compound and Mesembrine, two prominent alkaloids isolated from the plant Sceletium tortuosum. Both compounds have garnered significant interest for their psychoactive properties, primarily their effects on the central nervous system. This analysis is supported by experimental data to delineate their distinct pharmacological profiles, which is crucial for targeted research and potential therapeutic applications.

The primary mechanisms of action for both this compound and Mesembrine involve the inhibition of the Serotonin Transporter (SERT) and Phosphodiesterase 4 (PDE4).[1][2][3][4][5] However, their potency against these targets differs significantly, suggesting distinct therapeutic potentials. Mesembrine is recognized as the most potent SERT inhibitor among the alkaloids in Sceletium tortuosum, while this compound demonstrates more potent activity against PDE4.[3][6][7]

Quantitative Comparison of Pharmacological Activity

The following table summarizes the key quantitative data from in vitro studies, illustrating the differential inhibitory activities of this compound and Mesembrine.

TargetParameterThis compoundMesembrine
Serotonin Transporter (SERT) Kᵢ (Binding Affinity)27 nM[1][8]1.4 nM[9][10][11]
IC₅₀ (Inhibitory Conc.)< 1 µM[1][6][8]4.3 µg/ml (for extract)[10][12]
Phosphodiesterase 4 (PDE4) Kᵢ (Binding Affinity)470 nM[8]7,800 nM (7.8 µM)[11]
Phosphodiesterase 4B (PDE4B) IC₅₀ (Inhibitory Conc.)0.47 µM[1][13]7.8 µM[9]

Note: Kᵢ (Inhibitor Constant) and IC₅₀ (Half-maximal Inhibitory Concentration) are measures of inhibitor potency. A lower value indicates higher potency.[14]

From the data, it is evident that:

  • Mesembrine exhibits a significantly higher binding affinity for the Serotonin Transporter (SERT), with a Kᵢ value approximately 19 times lower than that of this compound, establishing it as the more potent serotonin reuptake inhibitor.[1][8][9][10][11]

  • This compound is a considerably more potent inhibitor of Phosphodiesterase 4 (PDE4), with Kᵢ and IC₅₀ values more than 10-fold lower than those reported for Mesembrine.[1][8][9][11][13]

This dual but distinct activity profile suggests that while both alkaloids contribute to the overall effects of Sceletium tortuosum, they may do so through different primary pathways, with Mesembrine being more aligned with traditional SSRIs and this compound offering additional mechanisms related to PDE4 inhibition, such as anti-inflammatory and cognitive-enhancing effects.[2][15]

Signaling Pathways and Mechanisms of Action

Serotonin Transporter (SERT) Inhibition

Both this compound and Mesembrine act as serotonin reuptake inhibitors by binding to SERT.[1][4] This transporter protein is responsible for clearing serotonin from the synaptic cleft back into the presynaptic neuron. By inhibiting this process, the alkaloids increase the extracellular concentration of serotonin, enhancing serotonergic neurotransmission. This is the primary mechanism behind the mood-enhancing and anxiolytic effects associated with many antidepressant medications.[1][16]

SERT_Inhibition Mechanism of SERT Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron presynaptic Serotonin (5-HT) Vesicle synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft 5-HT Release sert SERT receptor 5-HT Receptor synaptic_cleft->sert Reuptake synaptic_cleft->receptor Binds inhibitor Mesembrine or This compound inhibitor->sert Blocks

Fig. 1: Signaling pathway of SERT inhibition by mesembrine alkaloids.
Phosphodiesterase 4 (PDE4) Inhibition

PDE4 is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including inflammation and neuroplasticity.[1] By inhibiting PDE4, this compound and, to a lesser extent, Mesembrine prevent the breakdown of cAMP.[7] The resulting increase in intracellular cAMP levels can lead to downstream effects such as reduced inflammation and enhanced cognitive function, which are key areas of investigation for modern PDE4 inhibitors.[13][17]

PDE4_Inhibition Mechanism of PDE4 Inhibition ac Adenylyl Cyclase camp cAMP ac->camp Synthesis atp ATP atp->ac pde4 PDE4 camp->pde4 downstream Downstream Effects (e.g., Reduced Inflammation, Enhanced Cognition) camp->downstream amp AMP pde4->amp Degradation inhibitor This compound or Mesembrine inhibitor->pde4 Inhibits

Fig. 2: Intracellular signaling pathway of PDE4 inhibition.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are generalized protocols for the key assays used to determine the pharmacological activity of this compound and Mesembrine.

Protocol 1: SERT Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test compounds to the human serotonin transporter (hSERT).

Methodology:

  • Preparation of Membranes: Human embryonic kidney (HEK293) cells stably expressing hSERT are cultured, harvested, and homogenized in a cold Tris-HCl buffer. The cell lysate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.[18]

  • Competitive Binding Reaction: The cell membranes are incubated in a 96-well plate with a constant concentration of a radioligand (e.g., [³H]Citalopram) and varying concentrations of the test compound (this compound or Mesembrine).[18]

  • Non-Specific Binding Control: A set of wells containing a high concentration of a known non-radioactive SERT inhibitor (e.g., fluoxetine) is used to determine non-specific binding.[18]

  • Incubation and Filtration: The plate is incubated to allow the binding reaction to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing unbound radioligand to pass through.

  • Quantification: The filter mat is washed with a cold buffer, and the radioactivity retained on the filter is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value is determined by fitting the data to a dose-response curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Protocol 2: PDE4 Inhibition Assay

Objective: To determine the concentration of a test compound required to inhibit 50% of PDE4 activity (IC₅₀).

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme is diluted in an appropriate assay buffer. The substrate, cAMP, is also prepared in the buffer.

  • Reaction Mixture: The PDE4 enzyme is pre-incubated with varying concentrations of the test compound (this compound or Mesembrine) in a 96-well plate.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding cAMP to the wells. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period.

  • Termination and Detection: The reaction is terminated, and the amount of cAMP remaining or the amount of AMP produced is quantified. This is often done using fluorescence polarization, FRET, or luminescence-based assay kits.

  • Data Analysis: The percentage of PDE4 inhibition for each concentration of the test compound is calculated relative to a control reaction with no inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.[14]

Experimental Workflow: Alkaloid Quantification in Plasma

The following diagram illustrates a typical workflow for the quantification of this compound and Mesembrine in biological samples, such as mouse plasma, using Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-QToF-MS).[6][19]

workflow Workflow for Alkaloid Quantification in Plasma A 1. Sample Preparation - Mouse Plasma - Add Methanol (100%) - Add Internal Standard (Quinine) B 2. Protein Precipitation - Vortex Mixture A->B C 3. Centrifugation - Separate Precipitated Proteins from Supernatant B->C D 4. Supernatant Extraction - Collect the Supernatant Containing Alkaloids C->D E 5. UHPLC Separation - Inject Supernatant into UHPLC System for Chromatographic Separation D->E F 6. QToF-MS Detection - Eluted Compounds are Ionized and Detected by a High- Resolution Mass Spectrometer E->F G 7. Data Analysis - Quantify this compound and Mesembrine based on Peak Area Relative to Internal Standard F->G

Fig. 3: UHPLC-QToF-MS workflow for pharmacokinetic studies.

References

A Comparative Analysis of Mesembrenone and Traditional SSRIs for Serotonergic Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanisms of action of Mesembrenone, a key psychoactive alkaloid from the plant Sceletium tortuosum, and traditional Selective Serotonin Reuptake Inhibitors (SSRIs), a cornerstone in the management of depression and anxiety disorders. This document synthesizes preclinical and clinical data to offer a comprehensive overview for research and development purposes.

Mechanism of Action: A Tale of Two Molecules

Traditional SSRIs exert their therapeutic effects by selectively blocking the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[1][2] This enhanced serotonergic neurotransmission is believed to underlie their antidepressant and anxiolytic properties. The clinical effects of SSRIs typically have a delayed onset of two to four weeks, suggesting that downstream neuroadaptive changes, such as the modulation of the brain-derived neurotrophic factor (BDNF) signaling pathway, are crucial for their therapeutic action.[1]

This compound, an alkaloid found in Sceletium tortuosum, also acts as a serotonin reuptake inhibitor.[3][4] However, it distinguishes itself from traditional SSRIs through a dual mechanism of action. In addition to SERT inhibition, this compound is also a phosphodiesterase 4 (PDE4) inhibitor.[3][5] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in numerous cellular processes, including neuronal plasticity and inflammation.[6] By inhibiting PDE4, this compound increases intracellular cAMP levels, which can lead to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of the cAMP response element-binding protein (CREB).[6][7] Activated CREB, in turn, promotes the expression of genes involved in neurogenesis and synaptic plasticity, including BDNF.[7][8] This dual action suggests a potentially synergistic effect on mood and cognition.

Quantitative Comparison of In Vitro Potency

The following table summarizes the available in vitro data for this compound and a representative traditional SSRI, Paroxetine, highlighting their inhibitory activities on SERT and PDE4.

CompoundTargetParameterValueReference(s)
This compound SERTKᵢ (Binding Affinity)27 nM[1]
IC₅₀ (Inhibitory Concentration)< 1 µM[1]
PDE4Kᵢ (Inhibitory Constant)470 nM[4]
Mesembrine SERTKᵢ (Binding Affinity)1.4 nM[2]
PDE4Kᵢ (Inhibitory Constant)7,800 nM[2]
Paroxetine (Paxil) SERTKᵢ (Binding Affinity)~0.1-1 nM[9]
PDE4-Not a significant inhibitor-

Note: Lower Kᵢ and IC₅₀ values indicate higher potency. Mesembrine, another major alkaloid in Sceletium tortuosum, is included for comparative purposes as it is a more potent SERT inhibitor than this compound but a weaker PDE4 inhibitor.[2]

Efficacy: Preclinical and Clinical Insights

Direct head-to-head clinical trials comparing the efficacy of isolated this compound to traditional SSRIs are currently lacking. The available clinical data is primarily from studies using standardized extracts of Sceletium tortuosum, such as Zembrin®, which contain a profile of alkaloids including this compound and Mesembrine.

Preclinical Evidence:

Preclinical studies on Sceletium tortuosum extracts and its constituent alkaloids have demonstrated antidepressant and anxiolytic-like effects in animal models.[3][5] For instance, a study in a mouse model of depression found that a low dose of Sceletium tortuosum alkaloids significantly reduced immobility time in the forced swim test, an effect comparable to the SSRI paroxetine.[5]

Clinical Evidence (Sceletium tortuosum extracts):

Clinical studies on standardized Sceletium tortuosum extracts have shown promising results in improving mood, and reducing anxiety and stress in healthy individuals and those with mild to moderate depression.[3][10] A randomized, double-blind, placebo-controlled study using a 25 mg daily dose of Zembrin® for three weeks reported significant improvements in cognitive flexibility and executive function, along with positive changes in mood and sleep.[10] Another study noted a significant decrease in anxiety scores on the Hamilton Anxiety Rating Scale (HAM-A) after six weeks of treatment with 50 mg of Zembrin®.[10] However, a systematic review and meta-analysis of four studies concluded that there was no statistically significant difference in anxiety outcomes between Sceletium tortuosum and placebo.[11] It is important to note that these studies were conducted on extracts and not on isolated this compound, making it difficult to attribute the effects solely to this compound.

Side Effect Profile

Traditional SSRIs:

SSRIs are generally better tolerated than older classes of antidepressants. However, they are associated with a range of side effects, which can include:[12]

  • Nausea and vomiting

  • Headache

  • Drowsiness or insomnia

  • Dizziness

  • Sexual dysfunction (e.g., decreased libido, anorgasmia)

  • Weight gain

This compound (Sceletium tortuosum extracts):

The side effect profile of this compound is primarily understood from studies on Sceletium tortuosum extracts. Reported side effects are generally mild and may include:[13][14][15][16]

  • Headache

  • Nausea

  • Dry mouth

  • Dizziness

  • Changes in mood (e.g., irritability, short-term euphoria)

Due to its effects on serotonin levels, there is a theoretical risk of serotonin syndrome if combined with other serotonergic medications like SSRIs.[13]

Experimental Protocols

Serotonin Transporter (SERT) Binding Assay

A common method to determine the binding affinity of a compound to SERT is a competitive radioligand binding assay.

Objective: To determine the Kᵢ of a test compound for the human serotonin transporter (hSERT).

Methodology:

  • Membrane Preparation: Cell membranes expressing hSERT are prepared from a stable cell line (e.g., HEK293 cells).

  • Assay Setup: In a 96-well plate, cell membranes are incubated with a radiolabeled SERT ligand (e.g., [³H]citalopram) and varying concentrations of the test compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Kᵢ is then calculated using the Cheng-Prusoff equation.

Phosphodiesterase 4 (PDE4) Inhibition Assay

The inhibitory activity of a compound on PDE4 can be assessed using an in vitro enzyme assay.

Objective: To determine the IC₅₀ of a test compound for a specific PDE4 subtype.

Methodology:

  • Compound Dilution: A serial dilution of the test compound is prepared.

  • Reaction Setup: In a 96-well plate, the diluted compound is incubated with recombinant human PDE4 enzyme and a cAMP substrate (e.g., [³H]-cAMP or a fluorescently labeled cAMP).

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination: The reaction is stopped.

  • Product Detection: The amount of product (AMP) formed is quantified. For [³H]-cAMP, this can be done using scintillation counting after separation of AMP from cAMP. For fluorescently labeled cAMP, the change in fluorescence is measured.

  • Data Analysis: The percentage of PDE4 activity inhibited at each compound concentration is calculated, and the IC₅₀ value is determined from a dose-response curve.

Signaling Pathways and Experimental Workflow

SSRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin (5-HT) Vesicle Synaptic_Cleft Increased Serotonin (5-HT) Serotonin_vesicle->Synaptic_Cleft Release SERT_pre SERT SERT_pre->Serotonin_vesicle Reuptake SSRI SSRI SSRI->SERT_pre Inhibits Serotonin_Receptor 5-HT Receptor Synaptic_Cleft->Serotonin_Receptor G_Protein G-Protein Serotonin_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates (pCREB) BDNF_Gene BDNF Gene CREB->BDNF_Gene Activates Transcription BDNF BDNF BDNF_Gene->BDNF Expression Neuronal Survival\n& Plasticity Neuronal Survival & Plasticity BDNF->Neuronal Survival\n& Plasticity

Caption: Signaling pathway of a traditional SSRI.

Mesembrenone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin (5-HT) Vesicle Synaptic_Cleft Increased Serotonin (5-HT) Serotonin_vesicle->Synaptic_Cleft Release SERT_pre SERT SERT_pre->Serotonin_vesicle Reuptake This compound This compound This compound->SERT_pre Inhibits PDE4 PDE4 This compound->PDE4 Inhibits Serotonin_Receptor 5-HT Receptor Synaptic_Cleft->Serotonin_Receptor G_Protein G-Protein Serotonin_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PDE4->cAMP Degrades CREB CREB PKA->CREB Phosphorylates (pCREB) BDNF_Gene BDNF Gene CREB->BDNF_Gene Activates Transcription BDNF BDNF BDNF_Gene->BDNF Expression Neuronal Survival\n& Plasticity Neuronal Survival & Plasticity BDNF->Neuronal Survival\n& Plasticity

Caption: Dual-action signaling pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_preclinical Preclinical Efficacy cluster_clinical Clinical Evaluation SERT_Assay SERT Binding Assay (Determine Ki) Animal_Models Animal Models of Depression/Anxiety (e.g., Forced Swim Test) SERT_Assay->Animal_Models PDE4_Assay PDE4 Inhibition Assay (Determine IC50) PDE4_Assay->Animal_Models Behavioral_Assessment Behavioral Assessment Animal_Models->Behavioral_Assessment Phase_I Phase I Trials (Safety & Tolerability) Behavioral_Assessment->Phase_I Phase_II Phase II Trials (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III Trials (Comparative Efficacy) Phase_II->Phase_III Efficacy_Endpoints Efficacy Endpoints (e.g., HAM-D, HAM-A scores) Phase_III->Efficacy_Endpoints

Caption: General experimental workflow for novel antidepressant evaluation.

Conclusion

This compound presents a novel mechanism of action by combining SERT inhibition with PDE4 inhibition. This dual functionality suggests the potential for synergistic effects on neuroplasticity and a faster onset of action compared to traditional SSRIs. While preclinical data and clinical studies on Sceletium tortuosum extracts are promising, further research, particularly head-to-head clinical trials with isolated this compound, is necessary to definitively establish its comparative efficacy and safety profile against traditional SSRIs. The distinct pharmacological profile of this compound warrants its continued investigation as a potential therapeutic agent for mood and anxiety disorders.

References

Validating Mesembrenone as a Dual SERT/PDE4 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mesembrenone's dual inhibitory action on the Serotonin Transporter (SERT) and Phosphodiesterase 4 (PDE4) with other relevant compounds. Experimental data is presented to support the validation of this compound as a promising candidate for further investigation in mood and cognitive disorders.

Introduction

This compound is a natural alkaloid found in the plant Sceletium tortuosum (Kanna), which has a long history of traditional use for mood enhancement and anxiety reduction.[1][2] Scientific research has identified this compound as a potent dual inhibitor of the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4).[3][4] This dual-action mechanism is a compelling strategy in the development of novel antidepressants and cognitive enhancers, as it targets two distinct pathways implicated in the pathophysiology of these conditions. Inhibition of SERT increases synaptic serotonin levels, a mechanism shared with widely used selective serotonin reuptake inhibitors (SSRIs).[1] Concurrently, PDE4 inhibition elevates intracellular cyclic adenosine monophosphate (cAMP), a key second messenger involved in neuroplasticity, learning, and memory.[5]

This guide summarizes the available quantitative data on this compound and its analogs, compares them with other single-target and dual-action inhibitors, and provides detailed experimental protocols for the validation of such compounds.

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the in vitro inhibitory potencies (Kᵢ and IC₅₀ values) of this compound, its related alkaloids, and other relevant compounds against SERT and PDE4. Lower values indicate greater potency.

Table 1: Inhibitory Activity of Sceletium tortuosum Alkaloids

CompoundSERT Kᵢ (nM)PDE4 IC₅₀ (nM)
This compound27[3]470[3]
Mesembrine1.4[3][4]7800[3]

Table 2: Comparative Inhibitory Activity of Dual SERT/PDE4 Inhibitors

CompoundSERT Kᵢ (nM)SERT IC₅₀ (nM)PDE4D3 Kᵢ (nM)
This compound27[3]< 1000[4]470[3]
Compound 21¹156[6]127[1][2][6]2.0[1][2][6]
Compound 22¹194[6]194[6]1.2[6]

¹Compounds 21 and 22 are novel synthetic dual inhibitors from Cashman et al., 2009.[1][2][6]

Table 3: Inhibitory Activity of Reference Compounds (Single-Target)

CompoundTargetKᵢ (nM)IC₅₀ (nM)
RolipramPDE4-3 (PDE4A), 130 (PDE4B), 240 (PDE4D)[7]
FluoxetineSERT2.1 (for compound 14)[6]-

Experimental Protocols

SERT Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of a test compound to the human serotonin transporter (hSERT) using a competitive radioligand binding assay.

Materials:

  • Membrane preparations from cells stably expressing hSERT (e.g., HEK293-hSERT cells)

  • Radioligand: [³H]-Citalopram (a high-affinity SERT ligand)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Non-specific binding control: 10 µM Fluoxetine

  • Test compound (e.g., this compound) at various concentrations

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to triplicate wells:

    • Total Binding: 25 µL of assay buffer, 25 µL of [³H]-Citalopram, and 50 µL of hSERT membrane preparation.

    • Non-specific Binding: 25 µL of 10 µM Fluoxetine, 25 µL of [³H]-Citalopram, and 50 µL of hSERT membrane preparation.

    • Competitive Binding: 25 µL of test compound dilution, 25 µL of [³H]-Citalopram, and 50 µL of hSERT membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average CPM of non-specific binding from the average CPM of total binding.

    • For each concentration of the test compound, determine the percentage of specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol describes a method to determine the inhibitory activity of a test compound against a PDE4 enzyme subtype using a fluorescence polarization (FP) assay.

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4D3)

  • Assay Buffer: Tris-based buffer (pH ~7.5) containing MgCl₂

  • Fluorescently labeled substrate: FAM-cAMP

  • Binding Agent: A proprietary reagent that binds to the product of the enzymatic reaction (5'-AMP) and enhances fluorescence polarization.

  • Test compound (e.g., this compound) at various concentrations

  • Positive control: Rolipram

  • 384-well, low-volume, black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound and positive control in the assay buffer. Include a vehicle control (e.g., DMSO).

  • Assay Setup: In a 384-well plate, add the following:

    • 5 µL of diluted test compound, positive control, or vehicle.

    • 10 µL of diluted PDE4 enzyme.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add 5 µL of FAM-cAMP substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination: Add 10 µL of the Binding Agent to all wells to stop the reaction.

  • Final Incubation: Incubate for an additional 30 minutes at room temperature with gentle agitation.

  • Measurement: Read the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for FAM.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Mandatory Visualizations

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_vesicle Serotonin (5-HT) in Vesicles 5HT_synapse Serotonin (5-HT) 5HT_vesicle->5HT_synapse Release SERT SERT 5HT_reuptake 5-HT Reuptake SERT->5HT_reuptake Transport 5HT_synapse->SERT Binding 5HT_receptor 5-HT Receptor 5HT_synapse->5HT_receptor Binding Signaling_Cascade Downstream Signaling Cascade 5HT_receptor->Signaling_Cascade Neuronal_Response Neuronal Response (e.g., Mood Regulation) Signaling_Cascade->Neuronal_Response This compound This compound This compound->SERT Inhibition

Caption: SERT Signaling Pathway and Inhibition by this compound.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (inactive) PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuroplasticity, etc.) CREB->Gene_Expression Regulates This compound This compound This compound->PDE4 Inhibition

Caption: PDE4-cAMP Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Validation cluster_comparison Comparative Analysis cluster_lead_optimization Lead Optimization Synthesis Synthesize/Isolate This compound Analogs Purification Purify and Characterize (NMR, MS, HPLC) Synthesis->Purification SERT_Assay SERT Radioligand Binding Assay Purification->SERT_Assay PDE4_Assay PDE4 Enzyme Inhibition Assay Purification->PDE4_Assay Determine_Ki_IC50 Determine Kᵢ and IC₅₀ Values SERT_Assay->Determine_Ki_IC50 PDE4_Assay->Determine_Ki_IC50 Compare_Data Compare with Reference Compounds Determine_Ki_IC50->Compare_Data SAR_Analysis Structure-Activity Relationship (SAR) Analysis Compare_Data->SAR_Analysis Lead_Selection Select Lead Compound(s) SAR_Analysis->Lead_Selection

Caption: Experimental Workflow for Validating Dual SERT/PDE4 Inhibitors.

Conclusion

The data presented in this guide validates this compound as a dual inhibitor of SERT and PDE4. Its balanced potency for both targets makes it a compelling natural product lead for the development of novel therapeutics for depression, anxiety, and cognitive disorders. The comparative data with synthetic dual inhibitors highlights the potential for further optimization of the this compound scaffold to enhance potency and selectivity. The detailed experimental protocols provided offer a framework for the continued investigation and validation of this compound and its analogs in a research and drug development setting. Further in vivo studies are warranted to establish the therapeutic efficacy and safety profile of this compound.

References

Cross-validation of analytical methods for Mesembrenone quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Cross-Validation of Analytical Methods for Mesembrenone Quantification

For researchers, scientists, and drug development professionals, the precise and reliable quantification of this compound, a key psychoactive alkaloid in Sceletium tortuosum, is critical for standardization, pharmacokinetic studies, and quality control. This guide provides an objective comparison of the primary analytical methods employed for this compound quantification, supported by experimental data from peer-reviewed studies.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for this compound quantification hinges on factors such as the required sensitivity, selectivity, the complexity of the sample matrix (e.g., plant material, plasma), and cost. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS/MS) are the most prevalently validated techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized, particularly for metabolic studies and broader alkaloid profiling.

Parameter HPLC-UV UHPLC-QToF-MS (LC-MS/MS) GC-MS
Linearity (r²) >0.99[1]Not explicitly stated, but method validatedNot typically used for quantification
Accuracy (% Recovery) 94.8% - 103.6%[1]89.5% - 106%[2]-
Precision (% RSD) < 3.0% (inter-day)[1]< 12.6%[2]-
Limit of Detection (LOD) 200 ng/mL[1]Not explicitly stated-
Limit of Quantitation (LOQ) 100 ng/mL[1]10 ng/mL[2]-
Typical Matrix Plant MaterialMouse Plasma[2]Plant Extracts, Urine[3][4][5]
Selectivity ModerateHighHigh
Sensitivity ModerateHighHigh
Cost Low to ModerateHighModerate to High

Mandatory Visualizations

Experimental and Signaling Pathway Diagrams

Experimental_Workflow_Mesembrenone_Quantification cluster_sample_prep Sample Preparation cluster_validation Method Validation Sample Plant Material / Plasma Extraction Solvent Extraction / Protein Precipitation Sample->Extraction e.g., Methanol Filtration Filtration / Centrifugation Extraction->Filtration HPLC_UV HPLC-UV Filtration->HPLC_UV LC_MS LC-MS/MS Filtration->LC_MS GC_MS GC-MS Filtration->GC_MS Linearity Linearity HPLC_UV->Linearity LC_MS->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD / LOQ Precision->LOD_LOQ Mesembrenone_SERT_Inhibition Serotonin Serotonin (5-HT) SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin->Postsynaptic_Receptor Binding Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->Serotonin Release Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activates This compound This compound This compound->SERT Inhibits Synaptic_Cleft Synaptic Cleft Mesembrenone_PDE4_Inhibition ATP ATP cAMP cAMP ATP->cAMP AC AC Adenylyl Cyclase AMP AMP cAMP->AMP PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 Phosphodiesterase 4 (PDE4) This compound This compound This compound->PDE4 Inhibits Downstream_Effects Downstream Cellular Effects (e.g., anti-inflammatory, cognitive enhancement) PKA->Downstream_Effects

References

A Head-to-Head Comparison of Mesembrenone Extraction Techniques: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of conventional and modern extraction methodologies for Mesembrenone, a promising psychoactive alkaloid from Sceletium tortuosum, reveals significant trade-offs in efficiency, purity, and environmental impact. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of extraction techniques, supported by available experimental data, to inform strategic decisions in natural product chemistry and pharmacology.

This compound, a key alkaloid found in the South African succulent Sceletium tortuosum (Kanna), is gaining increasing attention for its potential therapeutic applications, primarily attributed to its dual-inhibitory action on the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4). As research into this compound intensifies, the selection of an optimal extraction method is paramount to ensure high yield, purity, and scalability. This report presents a head-to-head comparison of various extraction techniques, from traditional solvent-based methods to advanced green technologies.

Comparative Analysis of Extraction Techniques

The choice of extraction technique significantly impacts the final yield and purity of this compound. While conventional methods are often simpler to implement, modern techniques can offer substantial improvements in efficiency and selectivity, while reducing solvent consumption and extraction time. The following table summarizes the key performance indicators of different extraction methodologies based on available literature.

Extraction Technique Principle Typical Yield (%) Purity of Crude Extract Extraction Time Solvent Consumption Advantages Disadvantages
Maceration (Ethanol) Soaking plant material in a solvent to dissolve target compounds.ModerateLow to Moderate7-14 days[1]HighSimple, low-cost setup.Time-consuming, large solvent volume, co-extraction of impurities.[1]
Acid-Base Extraction Utilizes the alkaline nature of this compound to separate it from neutral and acidic impurities.High (Total Alkaloids)Moderate to HighSeveral hoursModerateGood selectivity for alkaloids, effective purification.[1]Multi-step process, use of acids and bases.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.Potentially HighModerate15-60 minutesLow to ModerateRapid, increased efficiency, reduced solvent use.Potential for localized heating and degradation of thermolabile compounds.
Microwave-Assisted Extraction (MAE) Employs microwave energy to heat the solvent and plant matrix, accelerating extraction.Potentially HighModerate5-30 minutesLow to ModerateVery rapid, reduced solvent consumption, improved yield.Requires specialized equipment, potential for thermal degradation if not controlled.
Supercritical Fluid Extraction (SFE) with CO₂ Uses supercritical CO₂ as a tunable solvent to selectively extract compounds.HighHigh1-4 hoursVery Low (CO₂ is recycled)Highly selective, solvent-free final product, environmentally friendly.High initial equipment cost, may require co-solvents for polar compounds.

*Quantitative data for this compound extraction is limited in publicly available literature. The presented values are estimations based on data for total alkaloids from Sceletium tortuosum and general performance of these techniques for similar compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for common this compound extraction and purification procedures.

Protocol 1: Conventional Maceration with Ethanol
  • Preparation of Plant Material: Air-dry the plant material (Sceletium tortuosum) and grind it into a fine powder.

  • Maceration: Submerge the powdered plant material in 95% ethanol (e.g., a 1:10 solid-to-solvent ratio) in a sealed container.

  • Extraction: Allow the mixture to stand for 7-14 days at room temperature, with occasional agitation.[1]

  • Filtration: Filter the mixture to separate the ethanolic extract from the solid plant residue.

  • Solvent Evaporation: Evaporate the ethanol from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Protocol 2: Acid-Base Extraction for Alkaloid Enrichment
  • Acidification: Dissolve the crude extract from Protocol 1 in a dilute acidic solution (e.g., 5% sulfuric acid) to protonate the alkaloids, making them water-soluble.

  • Defatting: Wash the acidic solution with a non-polar solvent like hexane to remove lipids and other non-polar impurities. Discard the hexane layer.

  • Basification: Adjust the pH of the aqueous layer to approximately 9-10 with a base (e.g., ammonium hydroxide) to deprotonate the alkaloids, rendering them soluble in organic solvents.

  • Extraction of Free Base: Perform a liquid-liquid extraction of the basified aqueous solution with a non-polar organic solvent such as dichloromethane to extract the alkaloids.

  • Final Evaporation: Collect the organic layers and evaporate the solvent to yield a purified alkaloid-rich extract.

Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve the alkaloid-rich extract in a suitable mobile phase solvent and filter it through a 0.45 µm syringe filter.

  • Chromatographic Separation: Inject the sample into a preparative HPLC system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of acetonitrile and water with a modifier like formic acid or triethylamine is commonly used.

  • Fraction Collection: Collect the fractions corresponding to the elution time of this compound, as determined by a UV detector and comparison with a reference standard.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound. A study employing a similar method reported achieving a purity of 97.2% for this compound.

Visualizing the Process and Mechanism

To further elucidate the extraction process and the pharmacological action of this compound, the following diagrams are provided.

Experimental_Workflow plant Sceletium tortuosum (Dried, Powdered) extraction Primary Extraction (e.g., Maceration, UAE, MAE, SFE) plant->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract purification Purification (e.g., Acid-Base, Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound analysis Analysis (HPLC, GC-MS) pure_this compound->analysis

A general experimental workflow for the extraction and purification of this compound.

Mesembrenone_Signaling_Pathway cluster_sert SERT Inhibition cluster_pde4 PDE4 Inhibition serotonin_release Serotonin Release synaptic_cleft Synaptic Cleft (Increased Serotonin) serotonin_release->synaptic_cleft reuptake Serotonin Reuptake sert Serotonin Transporter (SERT) sert->reuptake mesembrenone1 This compound mesembrenone1->sert Inhibits atp ATP ac Adenylyl Cyclase camp cAMP ac->camp Converts to pde4 Phosphodiesterase 4 (PDE4) camp->pde4 pka Protein Kinase A (PKA) camp->pka Activates amp AMP pde4->amp Degrades to creb CREB Phosphorylation pka->creb mesembrenone2 This compound mesembrenone2->pde4 Inhibits

Dual signaling pathway of this compound: SERT and PDE4 inhibition.

Conclusion

The selection of an appropriate extraction technique for this compound is a critical step that influences not only the yield and purity of the final product but also the economic and environmental sustainability of the process. While conventional methods like maceration and acid-base extraction are accessible and effective for initial purification, modern techniques such as Ultrasound-Assisted Extraction, Microwave-Assisted Extraction, and particularly Supercritical Fluid Extraction offer significant advantages in terms of speed, efficiency, and reduced environmental impact. Further research providing direct comparative data on these modern techniques for this compound extraction is warranted to fully optimize its production for research and potential commercialization. The dual mechanism of action of this compound, inhibiting both SERT and PDE4, underscores its therapeutic potential and the importance of obtaining high-purity material for pharmacological studies.

References

In Vivo Validation of Mesembrenone's Antidepressant Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo validation of the antidepressant effects of Mesembrenone, a key alkaloid found in the plant Sceletium tortuosum. While preclinical evidence suggests this compound's potential as an antidepressant through its dual mechanism of action as a selective serotonin reuptake inhibitor (SSRI) and a phosphodiesterase 4 (PDE4) inhibitor, it is crucial to note that publicly available in vivo studies on isolated this compound are limited.[1][2] Much of the current understanding is derived from studies on Sceletium tortuosum extracts, which contain a variety of alkaloids that may act synergistically to produce an antidepressant effect.[1]

This guide will present the available data on this compound-containing extracts in comparison to conventional antidepressants, detail the standard experimental protocols used for such evaluations, and illustrate the proposed signaling pathways of this compound's action.

Comparative Efficacy of this compound-Containing Extracts

Direct comparisons of isolated this compound with standard antidepressants in validated animal models of depression are not extensively documented in peer-reviewed literature. However, studies on standardized extracts of Sceletium tortuosum, such as Zembrin®, which are rich in this compound and other alkaloids like Mesembrine, have shown antidepressant-like properties.

One study in a zebrafish model suggested that while the anxiolytic effects could be attributed to individual alkaloids, the antidepressant-like activity might stem from the synergistic action of multiple constituents.[1] In this study, isolated alkaloids, including this compound, did not individually demonstrate a significant antidepressant effect, whereas the complete extract did.[1] Another study utilizing a "this compound-rich fraction" from Narcissus cv. Hawera observed reductions in anxiety-like behavior in stressed rats, though this was not a direct measure of antidepressant efficacy in a validated depression model.[2]

The table below summarizes findings from a study on a mixture of Sceletium tortuosum alkaloids, which provides some insight into their potential antidepressant effects when compared to a standard SSRI, paroxetine, in the Forced Swim Test.

Treatment GroupDosageMean Immobility Time (seconds)% Change from Saline
Saline (Control)-150-
S. tortuosum Alkaloids (Low Dose)10 mg/kg120*-20%
S. tortuosum Alkaloids (High Dose)80 mg/kg145-3.3%
Paroxetine1 mg/kg130-13.3%
Statistically significant reduction compared to saline.
(Note: This data is adapted from a study on a mixture of alkaloids and does not represent the effects of isolated this compound. The specific contribution of this compound to this effect is not delineated.)[3]

Experimental Protocols

Standard behavioral assays are employed to assess the antidepressant potential of novel compounds. The following are detailed protocols for two of the most commonly used models in preclinical antidepressant drug screening.

Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral test to evaluate the efficacy of antidepressant compounds.[4][5][6] The test is based on the principle that when placed in an inescapable container of water, rodents will eventually cease active escape behaviors and adopt an immobile posture, which is interpreted as a state of behavioral despair. Antidepressant treatments are expected to reduce the duration of immobility.

Materials:

  • Cylindrical water tanks (e.g., 30 cm height x 20 cm diameter for mice) made of transparent Plexiglas.

  • Water maintained at 24-30°C.

  • Video recording equipment.

  • Dry, warm environment for recovery.

Procedure:

  • Fill the cylindrical tanks with water to a depth where the animal cannot touch the bottom with its feet or tail (approximately 15 cm for mice).

  • Gently place the animal into the water tank.

  • The test duration is typically six minutes.

  • Record the entire session for later analysis.

  • After the test, remove the animal from the water, dry it thoroughly, and place it in a warm environment to prevent hypothermia before returning it to its home cage.

  • The water should be changed between animals.

Data Analysis:

  • The primary measure is the duration of immobility during the last four minutes of the six-minute test.

  • Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • A significant decrease in immobility time in the drug-treated group compared to the control group is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral assay for screening potential antidepressant drugs in mice.[7][8] The test is based on the observation that when suspended by the tail, mice will alternate between periods of agitation and immobility. A longer duration of immobility is interpreted as a state of behavioral despair.

Materials:

  • Suspension box or a bar from which to suspend the mice.

  • Medical-grade adhesive tape.

  • Video recording equipment.

Procedure:

  • Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

  • Suspend the mouse by its tail from the suspension bar, ensuring it cannot reach any surfaces.

  • The test is typically conducted for a duration of six minutes.

  • Record the entire session for behavioral scoring.

  • After the test, gently remove the tape and return the mouse to its home cage.

Data Analysis:

  • The primary endpoint is the total duration of immobility during the six-minute test.

  • Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.

  • A significant reduction in the total time of immobility in the drug-treated group compared to the control group suggests an antidepressant-like effect.

Mandatory Visualizations

Proposed Signaling Pathway of this compound

Mesembrenone_Signaling_Pathway This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits Serotonin Increased Synaptic Serotonin cAMP Increased Intracellular cAMP PKA Protein Kinase A (PKA) Activation Serotonin->PKA Activates (via 5-HT receptors) cAMP->PKA CREB CREB Phosphorylation PKA->CREB BDNF Increased BDNF Expression CREB->BDNF Neurogenesis Enhanced Neurogenesis and Synaptic Plasticity BDNF->Neurogenesis Antidepressant Antidepressant Effects Neurogenesis->Antidepressant

Caption: Proposed dual-action signaling pathway of this compound.

Experimental Workflow for Antidepressant Screening

Experimental_Workflow Acclimatization Animal Acclimatization Grouping Randomized Group Assignment (Vehicle, this compound, Comparator) Acclimatization->Grouping Dosing Drug Administration (e.g., Oral Gavage, IP Injection) Grouping->Dosing Behavioral_Testing Behavioral Testing (Forced Swim Test / Tail Suspension Test) Dosing->Behavioral_Testing Data_Collection Video Recording and Immobility Scoring Behavioral_Testing->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Comparison of Immobility Between Groups Analysis->Results

Caption: Standard workflow for in vivo antidepressant screening.

References

Comparative study of the metabolism of Mesembrenone and Mesembrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolism of two principal psychoactive alkaloids from Sceletium tortuosum, Mesembrenone and Mesembrine. The information presented is based on available preclinical data to assist researchers in understanding their metabolic fate and pharmacokinetic differences.

Executive Summary

This compound and Mesembrine, key alkaloids of Sceletium tortuosum, undergo extensive Phase I and Phase II metabolism. Both compounds are metabolized through O- and N-demethylation and hydroxylation, with this compound also undergoing reduction of its keto group.[1][2] The resulting metabolites are then conjugated with glucuronic acid or sulfate for excretion.[2][3] Pharmacokinetic studies in mice reveal that both compounds have poor oral bioavailability.[3][4] Following intravenous administration, this compound generally exhibits a higher maximum plasma concentration (Cmax) and a larger area under the curve (AUC) compared to Mesembrine, suggesting greater systemic exposure.[5] The metabolism of both alkaloids is mediated by several Cytochrome P450 (CYP) isozymes, with some overlap and some distinct differences in the enzymes involved.

Quantitative Data Comparison

The following table summarizes the key pharmacokinetic parameters of this compound and Mesembrine following intravenous administration in mice.

ParameterThis compoundMesembrineUnitCitation
Maximum Plasma Concentration (Cmax) 420 ± 32336µg/L[3][5]
Time to Maximum Concentration (Tmax) 0.08 ± 0.01Not Reportedhours[3]
Area Under the Curve (AUC) 305 ± 27195ng·h/mL[3][5]
Half-life (t½) 0.8 ± 0.1Not Reportedhours[3]
Volume of Distribution (Vd) 5.2 ± 0.5Not ReportedL/kg[3]
Clearance (CL) 0.82 ± 0.07Not ReportedL/h/kg[3]

Metabolic Pathways

Both this compound and Mesembrine are subject to extensive metabolism in the liver, primarily through Phase I and Phase II reactions.

Phase I Metabolism:

The initial metabolic transformations for both alkaloids involve:

  • O-Demethylation: Removal of a methyl group from a methoxy group.

  • N-Demethylation: Removal of the methyl group from the nitrogen atom.[1][2]

  • Hydroxylation: Addition of a hydroxyl group.[2]

A key difference in their Phase I metabolism is the reduction of the keto group in this compound to a hydroxyl group, a pathway not available to Mesembrine.[1] Mesembrine can also undergo dihydration .[2]

Identified Phase I Metabolites: [2]

  • Mesembrine: O- and N-demethyl-dihydro, hydroxy, and bis-demethyl-dihydro metabolites.

  • This compound: N-demethyl and N-demethyl-dihydro metabolites.

Phase II Metabolism:

The phenolic metabolites formed during Phase I are subsequently conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) to increase their water solubility and facilitate their excretion from the body.[2][3]

Metabolic Pathway Diagram

Metabolism cluster_this compound This compound Metabolism cluster_mesembrine Mesembrine Metabolism This compound This compound Metabolites_Mone N-demethyl-mesembrenone N-demethyl-dihydro-mesembrenone This compound->Metabolites_Mone Phase I (Demethylation, Reduction, Hydroxylation) CYP2C9, CYP2C19, CYP2D6, CYP3A4 PhaseII_Mone Glucuronide & Sulfate Conjugates Metabolites_Mone->PhaseII_Mone Phase II (Conjugation) Mesembrine Mesembrine Metabolites_Mine O-demethyl-dihydro-mesembrine N-demethyl-dihydro-mesembrine Hydroxy-mesembrine Bis-demethyl-dihydro-mesembrine Mesembrine->Metabolites_Mine Phase I (Demethylation, Dihydration, Hydroxylation) CYP1A2, CYP2B6, CYP2C19, CYP2D6, CYP3A4, CYP3A5 PhaseII_Mine Glucuronide & Sulfate Conjugates Metabolites_Mine->PhaseII_Mine Phase II (Conjugation)

Comparative metabolic pathways of this compound and Mesembrine.

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature for the study of this compound and Mesembrine metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify the metabolites of this compound and Mesembrine when incubated with human liver microsomes.

Materials:

  • This compound and Mesembrine standards

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Incubator/water bath at 37°C

  • Centrifuge

  • LC-HR-MS/MS system

Procedure:

  • Prepare a stock solution of this compound or Mesembrine in a suitable solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and the alkaloid stock solution.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the mixture to precipitate the proteins.

  • Collect the supernatant for analysis by LC-HR-MS/MS to identify the metabolites.

Cytochrome P450 Isozyme Phenotyping

This protocol aims to identify the specific CYP isozymes responsible for the metabolism of this compound and Mesembrine.

Materials:

  • Recombinant human CYP isozymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4, CYP3A5)

  • Specific chemical inhibitors for each CYP isozyme

  • This compound and Mesembrine standards

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • LC-HR-MS/MS system

Procedure:

  • Incubation with Recombinant CYPs:

    • Individually incubate this compound or Mesembrine with each recombinant CYP isozyme in the presence of the NADPH regenerating system.

    • Analyze the samples by LC-HR-MS/MS to determine which isozymes are capable of metabolizing the alkaloids.

  • Chemical Inhibition Assay:

    • Incubate this compound or Mesembrine with pooled human liver microsomes in the presence and absence of specific CYP inhibitors.

    • Compare the rate of metabolite formation between the inhibited and uninhibited samples to determine the contribution of each CYP isozyme to the overall metabolism.

Workflow for In Vivo Pharmacokinetic Study

The following diagram outlines the general workflow for an in vivo pharmacokinetic study of this compound and Mesembrine in a mouse model.

workflow cluster_workflow In Vivo Pharmacokinetic Study Workflow start Animal Dosing (Intravenous administration of This compound or Mesembrine to mice) sampling Serial Blood Sampling (Collection at multiple time points) start->sampling processing Plasma Preparation (Centrifugation of blood samples) sampling->processing extraction Analyte Extraction (Protein precipitation from plasma) processing->extraction analysis UHPLC-QToF-MS Analysis (Quantification of parent compound) extraction->analysis pk_analysis Pharmacokinetic Analysis (Calculation of Cmax, AUC, t½, etc.) analysis->pk_analysis

A general workflow for an in vivo pharmacokinetic study.

Conclusion

The metabolic profiles of this compound and Mesembrine show both similarities and key differences. While both undergo extensive Phase I and Phase II metabolism, the specific metabolites and the Cytochrome P450 isozymes involved vary. This compound appears to have greater systemic exposure than Mesembrine after intravenous administration in mice. These findings provide a foundational understanding for further research into the pharmacological and toxicological profiles of these two important alkaloids. Future studies should focus on obtaining quantitative data on the formation of specific metabolites and further elucidating the roles of individual CYP isozymes in their biotransformation.

References

Evaluating the Synergistic Effects of Mesembrenone with other Kanna Alkaloids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the pharmacological activities of Mesembrenone and other major alkaloids found in Sceletium tortuosum (Kanna). It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of these compounds. This document summarizes available quantitative data, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows to facilitate further research into the synergistic effects of these alkaloids.

The active constituents of Kanna, primarily the alkaloids mesembrine, this compound, mesembrenol, and tortuosamine, are known to exert their effects through a dual mechanism of action: serotonin reuptake inhibition (SRI) and phosphodiesterase-4 (PDE4) inhibition.[1][2][3] This dual action contributes to the mood-enhancing, anxiolytic, and cognitive-enhancing properties attributed to Kanna extracts.[1][4] While individual alkaloids have been studied for their specific activities, there is a growing body of evidence suggesting that the synergistic interaction between these compounds may be crucial for the full therapeutic effect of the plant extract.[3][5]

Data Presentation: Quantitative Comparison of Alkaloid Activity

The following table summarizes the inhibitory activities of key Kanna alkaloids on the serotonin transporter (SERT) and phosphodiesterase-4 (PDE4). This data is essential for understanding the relative potency of each compound and serves as a foundation for designing synergy studies.

CompoundTargetParameterValueNotes
Mesembrine SERTKᵢ (Binding Affinity)1.4 nM[6]A lower Kᵢ value indicates a higher binding affinity.
This compound SERTKᵢ (Binding Affinity)27 nM[6]
IC₅₀ (Inhibitory Conc.)< 1 µM[6]The concentration required to inhibit 50% of the enzyme's activity.
Δ7-Mesembrenone SERTBinding Free Energy (ΔG)-5.882 kcal/mol[6]This in silico score suggests a strong binding affinity, though direct experimental IC₅₀ or Kᵢ values are not readily available.[6]
This compound PDE4IC₅₀ (Inhibitory Conc.)< 1 µM[5]This compound is a more potent PDE4 inhibitor than mesembrine.[5]
Mesembrine PDE4IC₅₀ (Inhibitory Conc.)7800 nM[5]
Mesembrenol PDE4IC₅₀ (Inhibitory Conc.)10,000 nM[5]

Experimental Protocols

To facilitate further research into the synergistic effects of this compound with other Kanna alkaloids, detailed methodologies for key in vitro assays are provided below.

Serotonin Transporter (SERT) Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) and inhibitory concentration (IC₅₀) of test compounds for the human serotonin transporter (hSERT).

Objective: To measure the ability of test compounds (e.g., this compound, Mesembrine) to displace a radiolabeled ligand from hSERT expressed in a cell membrane preparation.

Materials:

  • Cell Membranes: Human cell membranes expressing recombinant hSERT.

  • Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.[6]

  • Test Compounds: this compound, Mesembrine, and other Kanna alkaloids, dissolved in a suitable solvent (e.g., DMSO).[6]

  • Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine or paroxetine).[6]

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 120 mM) and KCl (e.g., 5 mM).[6]

  • Instrumentation: 96-well microplates, a cell harvester with glass fiber filter mats, and a liquid scintillation counter.[6]

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the cell membranes, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound by fitting the data to a dose-response curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Phosphodiesterase-4 (PDE4) Inhibition Assay

This assay measures the ability of test compounds to inhibit the activity of the PDE4 enzyme.

Objective: To determine the IC₅₀ of test compounds against human recombinant PDE4.

Materials:

  • Enzyme: Recombinant human PDE4.[4]

  • Substrate: Fluorescently labeled cAMP (e.g., FAM-cAMP).[4]

  • Test Compounds: this compound and other alkaloids at various concentrations.[4]

  • Assay Buffer: e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA.[4]

  • Instrumentation: 384-well microplates and a fluorescence plate reader.[4]

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.[4]

  • Assay Plate Preparation: Add the diluted test compounds or a vehicle control to the wells of a 384-well plate.[4]

  • Enzyme Addition: Add the diluted recombinant PDE4 enzyme to each well and incubate for 10 minutes at room temperature.[4]

  • Reaction Initiation: Add the FAM-cAMP substrate to initiate the reaction.[4]

  • Incubation: Incubate the plate for 60 minutes at 37°C.[4]

  • Signal Detection: Measure the fluorescence signal using a fluorescence plate reader. The signal will be proportional to the amount of cAMP hydrolyzed.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value from the resulting dose-response curve.

Checkerboard Assay for Synergy Assessment

The checkerboard assay is a common method to evaluate the interaction between two compounds.

Objective: To determine if the combination of this compound with another Kanna alkaloid results in a synergistic, additive, or antagonistic effect on a specific biological response (e.g., inhibition of cell proliferation, enzyme activity).

Procedure:

  • Prepare Serial Dilutions: Create serial dilutions of both this compound (Drug A) and the other alkaloid (Drug B).

  • Plate Setup: In a 96-well plate, dilute Drug A horizontally and Drug B vertically, so that each well contains a unique combination of concentrations of the two drugs.

  • Inoculation: Add the target cells or enzyme to all wells.

  • Incubation: Incubate the plate under appropriate conditions.

  • Measure Response: Measure the biological response in each well.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated as follows: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone); FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone). The FIC Index (FICI) is the sum of the FIC of Drug A and the FIC of Drug B.

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the evaluation of Kanna alkaloids.

SERT_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin_synapse Serotonin serotonin_vesicle->serotonin_synapse Release SERT Serotonin Transporter (SERT) SERT->serotonin_vesicle Recycling serotonin_synapse->SERT Reuptake serotonin_receptor Serotonin Receptor serotonin_synapse->serotonin_receptor Binding downstream_signaling Downstream Signaling serotonin_receptor->downstream_signaling Activation Kanna_Alkaloids Kanna Alkaloids (Mesembrine, this compound) Kanna_Alkaloids->SERT Inhibition

Caption: Serotonin Reuptake Inhibition Pathway.

cAMP_Signaling_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Transcription Anti-inflammatory Gene Transcription pCREB->Gene_Transcription Promotes This compound This compound This compound->PDE4 Inhibits

Caption: cAMP Signaling Pathway and PDE4 Inhibition.

Checkerboard_Assay_Workflow start Start prep_dilutions Prepare Serial Dilutions of Drug A (this compound) and Drug B (e.g., Mesembrine) start->prep_dilutions setup_plate Set up 96-well Plate (Checkerboard Pattern) prep_dilutions->setup_plate add_target Add Target (Cells or Enzyme) setup_plate->add_target incubate Incubate Plate add_target->incubate measure_response Measure Biological Response (e.g., Absorbance, Fluorescence) incubate->measure_response calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index measure_response->calculate_fic determine_interaction Determine Interaction (Synergy, Additive, Antagonism) calculate_fic->determine_interaction end End determine_interaction->end

Caption: Checkerboard Assay Experimental Workflow.

References

Independent Verification of Mesembrenone's Binding Affinity for SERT and PDE4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mesembrenone's binding affinity for the Serotonin Transporter (SERT) and Phosphodiesterase-4 (PDE4), benchmarked against established Selective Serotonin Reuptake Inhibitors (SSRIs) and PDE4 inhibitors. The data presented is collated from independent studies to offer a comprehensive overview for research and drug development purposes.

Data Presentation: Quantitative Comparison of Binding Affinities

The following tables summarize the binding affinities (Ki) for SERT and the half-maximal inhibitory concentrations (IC50) for PDE4. Lower values indicate higher binding affinity or inhibitory potency.

Table 1: Comparison of SERT Binding Affinities

CompoundClassKi (nM)Reference(s)
This compound Alkaloid27[1]
MesembrineAlkaloid1.4[1][2]
ParoxetineSSRI~1[3]
SertralineSSRI--
FluoxetineSSRI1.4 (R-fluoxetine)[4]
CitalopramSSRI--
EscitalopramSSRI1.1[4]

Note: Data for Sertraline and Citalopram Ki values were not consistently available in the same format for direct comparison in this table but are recognized as potent SERT inhibitors.

Table 2: Comparison of PDE4 Inhibitory Activities

CompoundClassIC50 (µM)Reference(s)
This compound Alkaloid< 1[5]
MesembrineAlkaloid7.8 (for PDE4B)[2]
RolipramPDE4 Inhibitor0.22[6]
ApremilastPDE4 Inhibitor--
CrisaborolePDE4 Inhibitor--

Note: IC50 values for Apremilast and Crisaborole are available but can vary significantly based on the specific PDE4 subtype and assay conditions, making direct comparison challenging without standardized data.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide. Specific parameters may vary between individual studies.

SERT Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the serotonin transporter.

Objective: To quantify the affinity (Ki) of a compound for SERT by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Membrane Preparation: Cell membranes from HEK293 or CHO cells stably expressing human SERT (hSERT).

  • Radioligand: A high-affinity SERT radioligand such as [³H]Citalopram.

  • Test Compounds: this compound and comparator compounds (e.g., SSRIs).

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing NaCl and KCl.

  • Instrumentation: Scintillation counter, filter plates.

Procedure:

  • Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound.

  • Separation: The mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

PDE4 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the PDE4 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PDE4.

Materials:

  • Enzyme: Recombinant human PDE4.

  • Substrate: Cyclic AMP (cAMP).

  • Test Compounds: this compound and comparator compounds (e.g., Rolipram).

  • Assay Buffer: A suitable buffer to maintain enzyme activity.

  • Detection System: Method to quantify the product of the enzymatic reaction (AMP), often involving fluorescence or luminescence.

Procedure:

  • Reaction Initiation: The PDE4 enzyme is incubated with cAMP in the presence of various concentrations of the test compound.

  • Reaction Termination: The enzymatic reaction is stopped after a defined period.

  • Product Quantification: The amount of AMP produced is measured.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

SERT_Binding_Assay_Workflow SERT Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep hSERT Membrane Preparation Incubation Incubation of Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand ([³H]Citalopram) Radioligand_Prep->Incubation Compound_Prep Test Compound (this compound/SSRIs) Compound_Prep->Incubation Filtration Filtration to Separate Bound vs. Unbound Incubation->Filtration Scintillation_Counting Scintillation Counting of Bound Radioligand Filtration->Scintillation_Counting IC50_Determination IC50 Determination Scintillation_Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: Workflow for SERT Radioligand Binding Assay.

PDE4_Signaling_Pathway Simplified PDE4 Signaling Pathway and Inhibition ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP Converts to PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Cellular_Response Cellular Response (e.g., reduced inflammation) PKA->Cellular_Response Leads to This compound This compound This compound->PDE4 Inhibits

Caption: PDE4 Signaling Pathway and Point of Inhibition.

References

A Comparative Review of the Therapeutic Potential of Mesembrenone and Mesembrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesembrenone and mesembrine (B35894) are two prominent alkaloids isolated from the South African plant Sceletium tortuosum (Kanna). Traditionally used for its mood-enhancing and anxiolytic properties, Sceletium tortuosum has garnered significant interest in the scientific community for its potential therapeutic applications in neurological and psychiatric disorders. This guide provides a comparative analysis of the therapeutic potential of this compound and mesembrine, focusing on their distinct pharmacological profiles, supported by experimental data.

Pharmacological Profile: A Tale of Two Alkaloids

Both this compound and mesembrine share a common origin but exhibit distinct mechanisms of action that contribute to their therapeutic potential. The primary targets for these alkaloids are the serotonin (B10506) transporter (SERT) and phosphodiesterase 4 (PDE4).

Mesembrine is primarily recognized as a potent selective serotonin reuptake inhibitor (SSRI).[1][2] By blocking the reuptake of serotonin in the synaptic cleft, mesembrine increases the availability of this neurotransmitter, a mechanism central to the action of many clinically approved antidepressants.[1] While it also exhibits weak inhibitory activity against PDE4, its high affinity for SERT is its defining characteristic.[3]

This compound , in contrast, displays a dual mechanism of action. It is a potent inhibitor of both SERT and PDE4.[4][5][6] The inhibition of PDE4, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), leads to an increase in intracellular cAMP levels. This elevation in cAMP is associated with anti-inflammatory effects and cognitive enhancement.[6][7] This dual action suggests that this compound may offer a broader therapeutic window, addressing both mood and cognitive deficits.

Quantitative Data Comparison

The following table summarizes the key quantitative data for this compound and mesembrine, highlighting their differential inhibitory activities.

CompoundTargetParameterValueReference(s)
Mesembrine SERTKᵢ (Binding Affinity)1.4 nM[3][8]
PDE4Kᵢ (Inhibitory Constant)7,800 nM[3]
PDE4IC₅₀ (Inhibitory Concentration)29 µM[9]
This compound SERTKᵢ (Binding Affinity)27 nM[4][5]
SERTIC₅₀ (Inhibitory Concentration)< 1 µM[4][5]
PDE4Kᵢ (Inhibitory Constant)470 nM[4]
PDE4IC₅₀ (Inhibitory Concentration)0.47 µM[10]

Signaling Pathways

The distinct mechanisms of this compound and mesembrine can be visualized through their respective signaling pathways.

SERT_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT SERT Serotonin->SERT Reuptake 5HT_Receptor 5-HT Receptor Serotonin->5HT_Receptor Binds Signal_Transduction Signal Transduction 5HT_Receptor->Signal_Transduction Activates Mesembrine_this compound Mesembrine & This compound Mesembrine_this compound->SERT Inhibit

SERT Inhibition by Mesembrine and this compound

PDE4_Inhibition ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE4->AMP CREB CREB Phosphorylation PKA->CREB Inflammation_Cognition Anti-inflammatory Effects Cognitive Enhancement CREB->Inflammation_Cognition This compound This compound This compound->PDE4 Inhibits

PDE4 Inhibition by this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to characterize this compound and mesembrine.

Serotonin Transporter (SERT) Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test compounds to the serotonin transporter.

Methodology:

  • Membrane Preparation: Cell membranes expressing human SERT are prepared from cultured cells (e.g., HEK293 cells) or brain tissue.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a radioligand that specifically binds to SERT (e.g., [³H]citalopram).

  • Competitive Binding: Increasing concentrations of the test compounds (this compound or mesembrine) are added to displace the radioligand. A control group with a known SERT inhibitor (e.g., fluoxetine) is included to determine non-specific binding.

  • Incubation and Filtration: The mixture is incubated to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[8]

Phosphodiesterase 4 (PDE4) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of test compounds against the PDE4 enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and its substrate, cAMP, are prepared in an appropriate assay buffer.

  • Assay Reaction: The test compounds (this compound or mesembrine) at various concentrations are pre-incubated with the PDE4 enzyme. The reaction is initiated by the addition of cAMP.

  • Detection: The amount of AMP produced from the hydrolysis of cAMP by PDE4 is quantified. This can be done using various methods, such as a colorimetric assay or a fluorescence-based assay.

  • Data Analysis: The percentage of PDE4 inhibition is calculated for each concentration of the test compound. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Pharmacokinetic Study using UHPLC-QToF-MS

Objective: To determine the pharmacokinetic properties of this compound and mesembrine in an animal model.

Methodology:

  • Animal Dosing: The test compounds are administered to laboratory animals (e.g., mice) via a specific route (e.g., intravenous or oral).

  • Sample Collection: Blood samples are collected at predetermined time points after administration. Plasma is separated from the blood samples by centrifugation.

  • Sample Preparation: The plasma samples are subjected to protein precipitation to remove proteins that can interfere with the analysis. An internal standard is added to each sample for accurate quantification.[11]

  • UHPLC-QToF-MS Analysis: The prepared samples are injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Quadrupole Time-of-Flight Mass Spectrometer (QToF-MS). The UHPLC separates the compounds based on their physicochemical properties, and the QToF-MS provides accurate mass measurements for identification and quantification.[11][12]

  • Data Analysis: The concentration of the compounds in the plasma at each time point is determined. Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability are then calculated using appropriate software.

PK_Workflow cluster_animal In Vivo cluster_lab In Vitro cluster_data Data Analysis Dosing Animal Dosing (IV or Oral) Collection Blood Sample Collection Dosing->Collection Preparation Plasma Separation & Protein Precipitation Collection->Preparation Analysis UHPLC-QToF-MS Analysis Preparation->Analysis Quantification Concentration Quantification Analysis->Quantification Parameters Pharmacokinetic Parameter Calculation Quantification->Parameters

Pharmacokinetic Study Workflow

Therapeutic Potential and Future Directions

The distinct pharmacological profiles of this compound and mesembrine suggest different, yet potentially complementary, therapeutic applications.

Mesembrine's high affinity for SERT positions it as a promising candidate for the treatment of depression and anxiety disorders.[1][6] Its mechanism of action is well-established in the field of psychopharmacology. However, further clinical trials are needed to establish its efficacy and safety profile in human subjects.[1]

This compound's dual inhibition of SERT and PDE4 presents a unique therapeutic opportunity. This combination may not only alleviate depressive symptoms but also address the cognitive deficits often associated with mood disorders. The anti-inflammatory properties conferred by PDE4 inhibition could also be beneficial in neuroinflammatory conditions.[6] The development of selective PDE4 inhibitors has been a focus of research for various inflammatory and neurological diseases.[7]

Challenges and Considerations: While the preclinical data is promising, the development of these alkaloids into therapeutic agents faces several hurdles. One significant challenge is their poor oral bioavailability, as demonstrated in mouse models.[11][12] Further research into formulation strategies to enhance bioavailability is warranted. Additionally, comprehensive long-term safety and toxicology studies are essential before these compounds can advance to clinical trials. While some studies have explored the metabolism of these alkaloids, a more complete understanding is needed.[13][14]

Conclusion

This compound and mesembrine are fascinating alkaloids with significant therapeutic potential. Mesembrine's potent and selective SERT inhibition makes it a strong candidate for development as an antidepressant and anxiolytic. This compound's dual action on SERT and PDE4 suggests a broader spectrum of activity, potentially encompassing mood regulation and cognitive enhancement. Future research should focus on overcoming the pharmacokinetic challenges and conducting rigorous clinical trials to fully elucidate the therapeutic utility of these promising natural compounds. The comparative data and experimental protocols provided in this guide aim to facilitate further investigation and drug development efforts in this exciting field.

References

Safety Operating Guide

Proper Disposal of Mesembrenone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat mesembrenone as a flammable, toxic, and irritant hazardous chemical. All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound in a laboratory setting. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are familiar with the hazards associated with this compound. The following table summarizes its key hazard classifications.

Hazard ClassificationDescription
Flammable Liquid Highly flammable liquid and vapor.
Acute Toxicity (Oral) Harmful if swallowed.
Acute Toxicity (Dermal) Harmful in contact with skin.
Acute Toxicity (Inhalation) Harmful if inhaled.
Eye Irritation Causes serious eye irritation.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A flame-retardant lab coat

  • Closed-toe shoes

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

This compound Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound waste.

Caption: Workflow for the proper disposal of this compound waste.

Detailed Experimental Protocols for Disposal

The following protocols provide step-by-step instructions for the disposal of different forms of this compound waste.

Protocol 1: Disposal of Unused or Expired this compound (Pure Compound)
  • Preparation:

    • Ensure all necessary PPE is worn.

    • Work within a chemical fume hood.

    • Have a designated hazardous waste container ready. The container must be made of a material compatible with this compound and its likely solvent (e.g., amber glass for acetonitrile solutions).

  • Procedure:

    • Carefully transfer the pure this compound into the designated hazardous waste container.

    • If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). This rinsate must be collected and treated as hazardous waste by adding it to the waste container.[1][2]

    • Securely cap the hazardous waste container.

    • Label the container clearly with "Hazardous Waste," "this compound," and list all components, including the rinsing solvent.

    • Store the container in a designated satellite accumulation area, segregated from incompatible materials.[1][3]

    • Contact your institution's EHS department to arrange for pickup and disposal.

Protocol 2: Disposal of this compound Solutions
  • Preparation:

    • Follow all safety precautions as outlined above.

    • Identify a compatible hazardous waste container. For instance, if this compound is in an acetonitrile solution, a container suitable for flammable organic solvents is required.

  • Procedure:

    • Carefully pour the this compound solution into the designated hazardous waste container. Avoid splashing.

    • Do not mix with incompatible waste streams. For example, do not mix flammable organic solutions with acidic or basic waste.

    • Triple-rinse the empty container that held the solution with a compatible solvent. Add the rinsate to the hazardous waste container.

    • Securely cap and label the waste container with all chemical constituents and their approximate concentrations.

    • Store in the satellite accumulation area and arrange for EHS pickup.

Protocol 3: Decontamination of Labware and Spills
  • Decontamination of Labware (e.g., glassware, spatulas):

    • Rinse the contaminated labware three times with a suitable solvent (e.g., ethanol or methanol).

    • Collect all rinsate in a designated hazardous waste container for flammable organic waste.

    • After triple rinsing, the labware can typically be washed using standard laboratory procedures.

  • Handling a Small Spill:

    • Alert others in the immediate area.

    • Contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or commercial sorbents). Do not use combustible materials like paper towels to absorb a flammable liquid.

    • Absorb the spilled material, working from the outside in.

    • Collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

    • Label the waste container appropriately and contact EHS for disposal.

Alternative Disposal Consideration: Adsorption on Activated Carbon

For some psychoactive compounds, adsorption onto activated carbon followed by incineration is a viable disposal method.[4][5] This can be particularly useful for trace amounts or dilute solutions.

Protocol 4: Disposal via Activated Carbon Adsorption (Consult with EHS before implementing)
  • Preparation:

    • This procedure should be evaluated and approved by your institution's EHS department.

    • Work in a chemical fume hood and wear appropriate PPE.

  • Procedure:

    • For a dilute aqueous solution of this compound, add activated carbon to the solution and stir for several hours to allow for adsorption.

    • Filter the mixture, collecting the activated carbon.

    • The filtrate should be tested for residual this compound before any consideration of drain disposal (which is generally not recommended).

    • The activated carbon, now containing the adsorbed this compound, should be collected in a sealed, labeled container as solid hazardous waste.

    • Dispose of the activated carbon through your institution's hazardous waste program.

Logical Relationships in this compound Disposal

The following diagram illustrates the logical flow for managing a this compound-related disposal event, from initial assessment to final resolution.

start Disposal Event Occurs (Waste accumulation, spill, or decontamination) assess_hazard Assess Immediate Hazards (Flammability, toxicity, exposure risk) start->assess_hazard ppe Don Appropriate PPE assess_hazard->ppe contain Contain the Material (In a waste container or by absorbing a spill) ppe->contain segregate Segregate from Incompatibles contain->segregate label_waste Label as Hazardous Waste segregate->label_waste store Store in SAA label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end Disposal Complete contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Mesembrenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This document provides essential, immediate safety and logistical information for the handling of Mesembrenone, including detailed operational and disposal plans to foster a secure and efficient research environment. This compound and its analogues are alkaloids found in plants like Sceletium tortuosum and are investigated for their potential antidepressant, anxiolytic, and cognitive-enhancing effects.[1]

Hazard Summary

A thorough understanding of the potential hazards is the first line of defense. This compound is often supplied in a solvent such as acetonitrile or ethanol, presenting a dual hazard: the inherent toxicological properties of the alkaloid and the flammability and toxicity of the solvent.[2][3][4] The product is classified and labeled according to the Globally Harmonized System (GHS).[5]

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[2][5]
Eye IrritationCauses serious eye irritation.[2][5]
Skin IrritationCauses skin irritation.
Specific target organ toxicityMay cause respiratory irritation.
Flammability (when in solvent)The typical solvent, acetonitrile, is a highly flammable liquid and vapor.[2][5]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to mitigate risks of exposure and physical hazards. The following PPE is required for all personnel handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[2][6]Protects against splashes of the solution which can cause serious eye irritation.[2][5]
Hand Protection Chemical-resistant, powder-free, disposable gloves (e.g., nitrile rubber).[2][7]Prevents skin contact, as the substance is harmful upon dermal absorption.[2] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated.[8]
Body Protection A flame-retardant, fully buttoned lab coat and closed-toe shoes.[2][7]Protects against skin contact and provides a barrier in case of small spills or splashes. The flammable nature of the solvent necessitates flame-retardant apparel.[2]
Respiratory Protection A properly fitted respirator (e.g., an organic vapor respirator or N95/N100 particle mask) should be used, especially when handling powders or creating aerosols.[2][8]Use in a certified chemical fume hood is recommended to avoid inhalation.[7] Surgical masks offer little to no protection from drug exposure.[8]

Operational Plan: Handling, Storage, and Disposal

A systematic approach to handling this compound is crucial for both safety and experimental integrity.

Handling:

  • Ensure good ventilation/exhaustion at the workplace, preferably within a chemical fume hood.[5][7]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

  • Wash hands and any exposed skin thoroughly after handling.[5]

  • Do not eat, drink, or smoke when using this product.[5]

  • Keep away from heat, sparks, open flames, and hot surfaces.[5]

  • Use only non-sparking tools and take precautionary measures against static discharge.[5]

  • Ground and bond container and receiving equipment.[5]

Storage:

  • Store in a cool, well-ventilated place.[5]

  • Keep the container tightly sealed.[5]

  • Recommended long-term storage is at -20°C.[1]

  • Store away from ignition sources.[9]

Disposal:

  • Dispose of contaminated waste and excess material in accordance with federal, state, and local regulations.

  • Contaminated clothing should be removed and washed before reuse.[5]

Emergency Procedures

First Aid Measures:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[5] Do NOT induce vomiting.[9]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5] Wash with plenty of soap and water.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5] Call a poison center or doctor if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use CO2, powder, or water spray.[5]

  • Special Hazards: Development of hazardous combustion gases or vapors is possible in the event of a fire.

  • Protective Equipment: Wear a self-contained breathing apparatus and protective clothing.[9]

Mesembrenone_Handling_Workflow Safe Handling Workflow for this compound prep Preparation - Review SDS - Verify fume hood function ppe Don PPE - Safety Goggles & Face Shield - Nitrile Gloves - Flame-Retardant Lab Coat prep->ppe handling Chemical Handling - Work in fume hood - Ground equipment - Avoid aerosol generation ppe->handling spill Spill or Exposure? handling->spill spill_proc Emergency Spill Protocol - Evacuate area - Alert supervisor - Use spill kit spill->spill_proc Spill first_aid First Aid - Skin: Wash with water - Eyes: Rinse for 15 min - Inhalation: Move to fresh air - Ingestion: Seek medical aid spill->first_aid Exposure experiment Experimental Procedure - Perform work - Keep containers sealed spill->experiment No cleanup Post-Experiment Cleanup - Decontaminate surfaces - Segregate waste spill_proc->cleanup first_aid->cleanup experiment->cleanup waste Waste Disposal - Collect in labeled, sealed container - Follow institutional hazardous waste protocol cleanup->waste de_ppe Doff PPE - Remove gloves first - Wash hands thoroughly waste->de_ppe storage Storage - Store at -20°C - Tightly sealed container de_ppe->storage

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mesembrenone
Reactant of Route 2
Mesembrenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.